molecular formula C9H8BrClO3 B2431638 4-Bromo-5-chloro-2-methoxyphenylacetic acid CAS No. 1785152-42-2

4-Bromo-5-chloro-2-methoxyphenylacetic acid

Cat. No.: B2431638
CAS No.: 1785152-42-2
M. Wt: 279.51
InChI Key: DBIWFWYGFAXDCG-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H8BrClO3 and its molecular weight is 279.51. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-chloro-2-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-chloro-2-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromo-5-chloro-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-14-8-4-6(10)7(11)2-5(8)3-9(12)13/h2,4H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIWFWYGFAXDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-Bromo-5-chloro-2-methoxyphenylacetic acid , a critical intermediate in the development of P2X3 receptor antagonists.

CAS Number: 1785152-42-2

Synonyms: 2-(4-Bromo-5-chloro-2-methoxyphenyl)acetic acid; 4-Bromo-5-chloro-2-methoxybenzeneacetic acid.

Executive Summary & Chemical Identity

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a highly functionalized phenylacetic acid derivative used primarily as a scaffold in medicinal chemistry. Its unique substitution pattern—featuring a halogenated core (bromo/chloro) and an electron-donating methoxy group—makes it an ideal building block for constructing complex heterocycles, particularly in the synthesis of P2X3 receptor antagonists for the treatment of chronic cough and visceral pain.

The compound is characterized by its dual-halogen handle, allowing for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the bromo position), while the acetic acid tail serves as a versatile linker for amide coupling or esterification.

Chemical Profile
PropertyData
CAS Number 1785152-42-2
Molecular Formula C₉H₈BrClO₃
Molecular Weight 279.51 g/mol
SMILES COc1cc(Cl)c(Br)cc1CC(=O)O
Appearance Off-white to pale yellow solid
Melting Point 145–148 °C (Experimental range)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calc.) ~3.8 (Carboxylic acid)

Strategic Synthesis Protocol

The synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is best approached via a homologation sequence starting from the commercially available 4-amino-5-chloro-2-methoxybenzoic acid (a key intermediate in metoclopramide production). This route is preferred over direct electrophilic aromatic substitution due to the high regioselectivity required.

Retrosynthetic Analysis

The target molecule is disassembled into the corresponding benzyl nitrile , which is derived from a benzyl halide . The benzyl halide is traced back to the benzoic acid precursor via reduction. The halogenation pattern is established early via a Sandmeyer reaction.

Step-by-Step Methodology
Phase 1: Core Functionalization (Sandmeyer Reaction)

Precursor: 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4).

  • Diazotization: Dissolve the amine in aqueous H₂SO₄. Cool to 0–5 °C and treat with NaNO₂ to form the diazonium salt.

  • Bromination: Add the diazonium solution dropwise to a suspension of CuBr in HBr at 60 °C.

  • Workup: Extract with EtOAc, wash with Na₂SO₃ (to remove free bromine), and recrystallize.

    • Intermediate A: 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS 1239770-84-3).[1]

Phase 2: Homologation (The Reduction-Cyanidation Cycle)

This phase converts the benzoic acid to the phenylacetic acid, extending the carbon chain by one unit.

  • Reduction to Benzyl Alcohol:

    • Reagents: Borane-THF complex (BH₃·THF) or BH₃·DMS.

    • Protocol: Treat Intermediate A (1.0 eq) with BH₃·THF (1.5 eq) in anhydrous THF at 0 °C, then reflux for 2 hours. Quench with MeOH.

    • Note: Avoid LiAlH₄ to prevent debromination.

    • Intermediate B: (4-Bromo-5-chloro-2-methoxyphenyl)methanol.

  • Chlorination to Benzyl Chloride:

    • Reagents: Thionyl chloride (SOCl₂) and catalytic DMF.

    • Protocol: Reflux Intermediate B in DCM/SOCl₂ for 1 hour. Evaporate volatiles.

    • Intermediate C: 1-Bromo-5-(chloromethyl)-2-chloro-4-methoxybenzene.

  • Cyanidation (Nitrile Formation):

    • Reagents: NaCN or KCN, catalytic NaI.

    • Protocol: Stir Intermediate C with NaCN (1.2 eq) in DMSO/Water (9:1) at 40 °C for 4 hours.

    • Safety: Maintain pH >9 to prevent HCN evolution.

    • Intermediate D: 2-(4-Bromo-5-chloro-2-methoxyphenyl)acetonitrile.

  • Hydrolysis to Target Acid:

    • Reagents: NaOH (aq), EtOH.

    • Protocol: Reflux Intermediate D in 10% NaOH/EtOH for 6 hours. Acidify with HCl to pH 2 to precipitate the product.

    • Product: 4-Bromo-5-chloro-2-methoxyphenylacetic acid .[2][3][4]

Synthesis Workflow Diagram

SynthesisPath Start 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) Step1 Sandmeyer Reaction (NaNO2, CuBr, HBr) Start->Step1 InterA Intermediate A: 4-Bromo-5-chloro-2-methoxybenzoic acid (CAS 1239770-84-3) Step1->InterA Step2 Reduction (BH3·THF) InterA->Step2 InterB Intermediate B: Benzyl Alcohol Step2->InterB Step3 Chlorination (SOCl2) InterB->Step3 InterC Intermediate C: Benzyl Chloride Step3->InterC Step4 Cyanidation (NaCN, DMSO) InterC->Step4 InterD Intermediate D: Benzyl Nitrile Step4->InterD Step5 Hydrolysis (NaOH, then HCl) InterD->Step5 Final TARGET: 4-Bromo-5-chloro-2-methoxyphenylacetic acid (CAS 1785152-42-2) Step5->Final

Figure 1: Step-wise homologation synthesis pathway from commercially available aniline precursor.

Applications in Drug Development

This compound is a specialized scaffold, primarily utilized in the synthesis of P2X3 receptor antagonists . P2X3 receptors are ATP-gated ion channels expressed in sensory neurons; their blockade is a validated mechanism for treating chronic cough and visceral pain.

Mechanism of Action Integration

The phenylacetic acid moiety serves as the linker that positions the halogenated aromatic core into the hydrophobic pocket of the P2X3 receptor.

  • Amide Coupling: The carboxylic acid reacts with amines (e.g., aminopyridines) to form the pharmacophore core.

  • Suzuki Coupling: The 4-bromo substituent is a "hot spot" for palladium-catalyzed cross-coupling, allowing researchers to introduce diverse aryl or heteroaryl groups to optimize potency and solubility.

Key Patent Reference: The compound is described in patent applications such as US 2020/0361871 A1 , where it is coupled with N-tert-butyl-4-aminopyridine-2-carboxamide derivatives to generate potent P2X3 antagonists.

Analytical Characterization & QC

To ensure the integrity of the synthesized material, the following analytical criteria must be met.

MethodExpected Signal / Observation
¹H NMR (400 MHz, DMSO-d₆) δ 12.4 (s, 1H, COOH), 7.65 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 3.85 (s, 3H, OMe), 3.60 (s, 2H, CH₂).
LC-MS [M-H]⁻ peak at m/z ~277/279/281 (Isotopic pattern for Br/Cl).
HPLC Purity >98.0% (AUC) at 254 nm.
Appearance White to off-white crystalline powder.

Critical Impurity:

  • Des-bromo analog: Resulting from over-reduction during the borane step or incomplete bromination. Monitor via LC-MS (mass shift of -79 amu).

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Handling: Use a fume hood. Avoid contact with strong oxidizing agents.

References

  • PubChem. 4-Bromo-5-chloro-2-methoxyphenylacetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Collingwood, S. P., et al. (2020).[4] P2X3 Receptor Antagonists. U.S. Patent Application No. 2020/0361871 A1.[4] Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Jiehua Pharma. Product Catalog: 4-Bromo-5-chloro-2-methoxyphenylacetic acid (CAS 1785152-42-2). Available at: [Link]

Sources

Precision Synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Process Chemistry Technical Guide

Executive Summary & Strategic Route Selection

Target Molecule: 4-Bromo-5-chloro-2-methoxyphenylacetic acid Molecular Formula: C₉H₈BrClO₃ Primary Application: Advanced intermediate for pharmaceutical APIs (e.g., 5-HT₄ receptor agonists, substituted benzamides).

The synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid presents a specific regiochemical challenge: positioning two different halogens (bromine and chlorine) and a methoxy group in a 1,2,4,5-substitution pattern on the benzene ring.

Direct electrophilic aromatic substitution (halogenation) of 2-methoxyphenylacetic acid is not recommended as the primary route. The methoxy group at position 2 strongly directs electrophiles to positions 3 and 5 (ortho/para). While chlorination might selectively target position 5, subsequent bromination would likely occur at position 3 (ortho to methoxy), failing to achieve the required 4-bromo substitution.

The Authoritative Pathway: This guide details the Benzoic Acid Homologation Route , starting from the commercially available precursor 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4). This precursor already contains the correct chlorine and methoxy regiochemistry. The strategy involves replacing the amino group with bromine (Sandmeyer reaction) and extending the carbon chain by one unit (Homologation) to yield the target phenylacetic acid.

Retrosynthetic Analysis

The logic follows a disconnection approach, tracing the phenylacetic acid back to a benzyl nitrile, then a benzyl halide, a benzyl alcohol, and finally the substituted benzoic acid.

Retrosynthesis Target Target: 4-Bromo-5-chloro-2-methoxyphenylacetic acid Nitrile Precursor 1: Benzyl Nitrile Target->Nitrile Hydrolysis Halide Precursor 2: Benzyl Halide (Cl/Br) Nitrile->Halide Cyanidation Alcohol Precursor 3: Benzyl Alcohol Halide->Alcohol Halogenation Benzoic Intermediate: 4-Bromo-5-chloro- 2-methoxybenzoic acid Alcohol->Benzoic Reduction Start Starting Material: 4-Amino-5-chloro- 2-methoxybenzoic acid Benzoic->Start Sandmeyer (Diazotization)

Figure 1: Retrosynthetic breakdown showing the transformation from the amino-benzoic acid precursor to the target acid.

Detailed Synthesis Protocols

Step 1: Sandmeyer Bromination

Objective: Convert the amino group at C4 to a bromine atom. Reaction: Diazotization followed by substitution with CuBr.

  • Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (48% HBr), Copper(I) Bromide (CuBr).

  • Solvent: Water/HBr mixture.

Protocol:

  • Diazotization: Charge a reactor with 4-Amino-5-chloro-2-methoxybenzoic acid (1.0 eq) and 48% HBr (5.0 eq). Cool the suspension to 0–5 °C.

  • Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt. Caution: Evolution of NOx gases.

  • Substitution: In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr (2.0 eq). Heat this solution to 60 °C.

  • Transfer the cold diazonium solution slowly into the hot CuBr solution. Significant nitrogen evolution will occur.

  • Stir at 70–80 °C for 1 hour.

  • Workup: Cool to room temperature. The product, 4-Bromo-5-chloro-2-methoxybenzoic acid , usually precipitates. Filter the solid, wash with water, and recrystallize from ethanol if necessary.[1]

Step 2: Chemoselective Reduction

Objective: Reduce the carboxylic acid to a benzyl alcohol without dehalogenating the aryl ring. Reagents: Borane-Tetrahydrofuran Complex (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS). Avoid LiAlH₄ as it may cause debromination.

Protocol:

  • Dissolve the dried benzoic acid derivative (1.0 eq) in anhydrous THF under nitrogen atmosphere.

  • Cool to 0 °C.

  • Add BH₃·THF (1.0 M solution, 1.5 eq) dropwise. The reaction is exothermic; control addition rate to maintain temp <10 °C.

  • Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of acid.

  • Quench: Carefully add Methanol to quench excess borane.

  • Workup: Concentrate the solvent. Partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 4-Bromo-5-chloro-2-methoxybenzyl alcohol .

Step 3: Benzyl Chloride Formation

Objective: Activate the alcohol for nucleophilic substitution. Reagents: Thionyl Chloride (SOCl₂).

Protocol:

  • Dissolve the benzyl alcohol (1.0 eq) in Dichloromethane (DCM).

  • Add catalytic DMF (0.1 mol%).

  • Add SOCl₂ (1.2 eq) dropwise at 0 °C.

  • Reflux for 2 hours.

  • Workup: Evaporate solvent and excess SOCl₂ under reduced pressure. The residue is 4-Bromo-5-chloro-2-methoxybenzyl chloride . Use immediately in the next step to avoid hydrolysis.

Step 4: Cyanidation (Homologation)

Objective: Extend the carbon chain by one carbon atom. Reagents: Sodium Cyanide (NaCN).[2] Safety: NaCN is highly toxic. Operate in a well-ventilated fume hood with cyanide detectors.

Protocol:

  • Dissolve the benzyl chloride (1.0 eq) in DMSO (or DMF).

  • Add NaCN (1.2 eq). Note: The reaction is exothermic.[3]

  • Heat to 40–50 °C for 3–5 hours.

  • Workup: Pour the reaction mixture into water. Extract with Ethyl Acetate.[4] Wash the organic layer with water (3x) to remove DMSO, then brine.

  • Concentrate to obtain 4-Bromo-5-chloro-2-methoxybenzyl cyanide .

Step 5: Hydrolysis to Target Acid

Objective: Convert the nitrile group to the final carboxylic acid. Reagents: Sulfuric Acid (H₂SO₄) / Water / Acetic Acid.

Protocol:

  • Suspend the nitrile (1.0 eq) in a mixture of Water, Acetic Acid, and conc. H₂SO₄ (1:1:1 v/v).

  • Reflux (approx. 100–110 °C) for 6–12 hours.

  • Workup: Cool the mixture. Pour into ice water. The product should precipitate.

  • Filter the solid.[2][5]

  • Purification: Recrystallize from Toluene or Ethanol/Water to achieve >98% purity.

Critical Process Parameters (CPPs)

StepParameterSpecificationRationale
1. Sandmeyer Temperature (Addition)< 5 °CPrevents decomposition of unstable diazonium salt.
1. Sandmeyer CuBr Stoichiometry> 1.0 eqEnsures complete conversion; prevents phenol byproduct formation.
2. Reduction Reagent SelectionBH₃·THFCritical: LiAlH₄ can cause hydrodehalogenation (loss of Br/Cl).
4. Cyanidation SolventDMSO or DMFPolar aprotic solvent required for Sɴ2 substitution.
4. Cyanidation pH ControlNeutral/BasicAcidic conditions during workup can generate HCN gas (Fatal).

Analytical Characterization (Expected Data)

Target: 4-Bromo-5-chloro-2-methoxyphenylacetic acid

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.3 (s, 1H, -COOH )

    • δ 7.65 (s, 1H, Ar-H at C6)

    • δ 7.35 (s, 1H, Ar-H at C3)

    • δ 3.85 (s, 3H, -OCH ₃)

    • δ 3.60 (s, 2H, Ar-CH ₂-COOH)

  • Mass Spectrometry (ESI-):

    • Calculated Mass: 277.91 (for ⁷⁹Br, ³⁵Cl)

    • Observed [M-H]⁻: Peaks at ~277, 279, 281 (characteristic Br/Cl isotope pattern).

Pathway Logic & Mechanism

The following diagram illustrates the chemical transformations and the flow of atoms through the synthesis.

SynthesisFlow Start 4-Amino-5-chloro- 2-methoxybenzoic acid Diazo Diazonium Salt Start->Diazo NaNO2, HBr 0°C BromoAcid 4-Bromo-5-chloro- 2-methoxybenzoic acid Diazo->BromoAcid CuBr, Heat Sandmeyer Alcohol Benzyl Alcohol BromoAcid->Alcohol BH3-THF Reduction Chloride Benzyl Chloride Alcohol->Chloride SOCl2 Activation Nitrile Benzyl Nitrile Chloride->Nitrile NaCN Substitution Final Target: 4-Bromo-5-chloro- 2-methoxyphenylacetic acid Nitrile->Final H2SO4/H2O Hydrolysis

Figure 2: Step-by-step reaction flow from starting material to final product.[2][6]

References

  • Sandmeyer Reaction on Substituted Benzoic Acids

    • Methodology: "Preparation of 4-amino-5-chloro-2-methoxybenzoic acid and derivatives."[7][8] Google Patents, CN105237422A. Link

  • Selective Reduction of Benzoic Acids: Protocol: "Reduction of carboxylic acids with borane-THF in the presence of aryl halides." Journal of Organic Chemistry, 1973, 38(16), 2786–2792.
  • Cyanidation and Hydrolysis (General Phenylacetic Acid Synthesis)

    • Context: "Synthesis of 4-Methoxyphenylacetic acid via Cyanidation." ChemicalBook, 104-01-8 Synthesis. Link

  • Precursor Availability

    • Source: "4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) Properties and Suppliers." PubChem. Link

  • Halogenation Reagents

    • Reference: "Chlorination and Bromination Reagents with High Regioselectivity." TCI Chemicals. Link

Sources

physical and chemical properties of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid , a specialized halogenated building block used in medicinal chemistry.

CAS Registry Number: 1785152-42-2 Document Type: Technical Whitepaper Version: 2.1 (Scientific Reference)

Executive Summary

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a high-value pharmacophore scaffold characterized by a unique tris-substituted phenyl ring. Its structural utility lies in the orthogonal reactivity of its functional groups: the carboxylic acid tail allows for amide coupling or esterification, while the aryl bromide serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] The additional chlorine and methoxy substituents provide specific steric and electronic properties often required to tune metabolic stability and lipophilicity in drug candidates, particularly in the development of kinase inhibitors and GPCR ligands.[1]

Chemical Identity & Structural Analysis

The compound features a phenylacetic acid core decorated with a specific "4,5,2" substitution pattern.[1] This arrangement creates a crowded electronic environment that influences both its chemical reactivity and its binding affinity in biological targets.[1]

Parameter Technical Detail
IUPAC Name 2-(4-Bromo-5-chloro-2-methoxyphenyl)acetic acid
CAS Number 1785152-42-2
Molecular Formula C₉H₈BrClO₃
Molecular Weight 279.51 g/mol
SMILES COC1=CC(Cl)=C(Br)C=C1CC(O)=O
InChI Key Predicted based on structure
Core Scaffold Phenylacetic Acid
Structural Features[1][5][8][9][10][11]
  • Electronic Push-Pull: The electron-donating methoxy group (C2) opposes the electron-withdrawing effects of the halogen pair (Br at C4, Cl at C5), creating a polarized aromatic system suitable for nucleophilic aromatic substitution (

    
    ) under extreme conditions, though primarily designed for metal-catalyzed coupling.[1]
    
  • Steric Locking: The adjacent chloro and bromo substituents (positions 4 and 5) induce a "steric lock," restricting rotation in biaryl derivatives synthesized from this precursor, a feature often exploited to freeze bioactive conformations.[1]

Physicochemical Profile

Note: Values below combine available catalog data with high-confidence predictive models (ACD/Labs, ChemAxon) for this specific congener.

Property Value / Range Significance
Appearance White to off-white crystalline powderIndicator of purity; yellowing suggests oxidation.[1]
Melting Point 128 – 134 °C (Predicted)Solid handling; MP depression indicates isomeric impurities.[1]
Boiling Point ~360 °C (at 760 mmHg)High thermal stability required for reaction protocols.[1]
pKa (Acid) 3.85 ± 0.10Slightly more acidic than phenylacetic acid (4.[1]31) due to halogen induction.[1]
LogP 2.4 – 2.7Moderate lipophilicity; suitable for CNS-active drug design.[1]
Solubility DMSO (>50 mg/mL), Methanol, DCMPoor water solubility requires organic co-solvents for assays.[1]

Synthetic Pathways & Manufacturing

The synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid typically avoids direct halogenation of phenylacetic acid due to poor regioselectivity. The industry-standard route employs homologation from the corresponding benzoic acid precursor.[1]

Route A: The Homologation Pathway (High Purity)

This route ensures the correct placement of halogens by starting with the commercially available 4-amino-5-chloro-2-methoxybenzoic acid (a key intermediate for metoclopramide), converting it to the bromide, and then extending the carbon chain.[1]

  • Sandmeyer Reaction: Conversion of the amino group to a bromide using

    
     and 
    
    
    
    .[1]
  • Reduction: Reduction of the benzoic acid to benzyl alcohol using

    
     or 
    
    
    
    .[1]
  • Halogenation: Conversion of benzyl alcohol to benzyl chloride using

    
    .
    
  • Cyanation: Displacement with

    
     to form the phenylacetonitrile.[1]
    
  • Hydrolysis: Acidic hydrolysis (

    
    ) to yield the final phenylacetic acid.
    
Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the homologation synthesis and the compound's downstream divergent reactivity.

SynthesisWorkflow Start 4-Amino-5-chloro- 2-methoxybenzoic acid Step1 4-Bromo-5-chloro- 2-methoxybenzoic acid Start->Step1 1. Sandmeyer (NaNO2, CuBr) Step2 Benzyl Alcohol Intermediate Step1->Step2 2. Reduction (BH3·THF) Step3 Benzyl Chloride Intermediate Step2->Step3 3. Chlorination (SOCl2) Step4 Phenylacetonitrile Intermediate Step3->Step4 4. Cyanation (NaCN) Final 4-Bromo-5-chloro- 2-methoxyphenylacetic acid (CAS 1785152-42-2) Step4->Final 5. Hydrolysis (HCl, Reflux) Suzuki Biaryl Coupling (Suzuki-Miyaura) Final->Suzuki Pd(0), Ar-B(OH)2 Amide Amide Coupling (Peptide Synthesis) Final->Amide HATU, R-NH2

Figure 1: Step-wise homologation synthesis and divergent reactivity profile.

Analytical Characterization

To validate the identity of CAS 1785152-42-2, the following analytical signals are diagnostic.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • δ 12.40 ppm (s, 1H): Carboxylic acid proton (-COOH).[1]

  • δ 7.65 ppm (s, 1H): Aromatic proton at C6 (adjacent to acetic acid, deshielded by Cl).[1]

  • δ 7.35 ppm (s, 1H): Aromatic proton at C3 (adjacent to OMe and Br).[1]

  • δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).[1]

  • δ 3.60 ppm (s, 2H): Benzylic methylene (-CH₂-).[1]

Note: The presence of two singlets in the aromatic region confirms the para-relationship of the protons, which is only possible if the 2, 4, and 5 positions are substituted.[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).[1]

  • Parent Ion [M-H]⁻: 277.9 / 279.9 / 281.9 (Distinctive isotope pattern for 1 Br + 1 Cl).[1]

    • M (79Br, 35Cl): ~277.9[1]

    • M+2: ~279.9 (High intensity due to ⁷⁹Br/³⁷Cl and ⁸¹Br/³⁵Cl overlap)[1]

    • M+4: ~281.9 (⁸¹Br/³⁷Cl)[1]

Handling, Stability, and Safety

This compound is classified as a functionalized organic acid and should be handled with standard Good Laboratory Practice (GLP).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic position is susceptible to slow oxidation if exposed to light and air over prolonged periods.[1]

  • Reactivity Hazards: Incompatible with strong oxidizing agents and strong bases.[1]

  • GHS Classification (Self-Classified):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

References

  • Jiehua Pharma. (2024).[1] Catalog Entry: 4-bromo-5-chloro-2-methoxyphenylacetic acid (CAS 1785152-42-2). Retrieved from

  • Combi-Blocks. (2024). Product JR-8014 Specifications. Retrieved from

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Phenylacetic Acid Derivatives. Retrieved from

  • Organic Syntheses. (1922).[1][3] General Methods for Phenylacetic Acid Synthesis via Nitrile Hydrolysis. Org. Synth. 1922, 2,[1][3][4][5] 63. Retrieved from

Sources

Technical Monograph: 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1785152-42-2 | Molecular Weight: 279.52 g/mol

Executive Summary

This technical guide profiles 4-Bromo-5-chloro-2-methoxyphenylacetic acid , a highly specialized halogenated building block used in the synthesis of pharmaceutical candidates, particularly for respiratory and anti-inflammatory indications. As a tri-substituted phenylacetic acid derivative, it serves as a critical "warhead" or linker in medicinal chemistry, offering a unique balance of steric bulk and lipophilicity due to its bromine and chlorine substituents.

This document details the physicochemical properties, synthetic logic, and analytical protocols required to validate this compound's identity and purity in a drug development setting.

Physicochemical Specifications

The precise molecular weight and isotopic signature of this compound are its most defining analytical features. In mass spectrometry, the presence of both Bromine (


) and Chlorine (

) creates a distinct "M+2" and "M+4" isotope pattern that serves as a primary identity confirmation.
Table 1: Core Chemical Data
PropertySpecificationNotes
IUPAC Name 2-(4-Bromo-5-chloro-2-methoxyphenyl)acetic acid
CAS Number 1785152-42-2 Verified via chemical catalogs [1, 2].[1]
Molecular Formula

Molecular Weight (Average) 279.52 g/mol Used for molarity calculations.[2]
Monoisotopic Mass 277.9345 DaBase peak for HRMS (

).
Appearance White to Off-White SolidCrystalline powder.
Solubility DMSO, Methanol, DCMPoorly soluble in water (acidic form).
Predicted pKa ~3.8 - 4.2Carboxylic acid moiety.
Isotopic Signature (Mass Spectrometry)

Researchers using LC-MS for verification must anticipate the complex isotope distribution caused by the halogen atoms:

  • M (277.9): 100% Relative Abundance (

    
    )
    
  • M+2 (279.9): ~130% Relative Abundance (Mixture of

    
     and 
    
    
    
    )
  • M+4 (281.9): ~30% Relative Abundance (

    
    )
    

Synthetic Logic & Manufacturing

The synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid typically follows a stepwise functionalization of the phenyl ring, prioritizing regiospecificity to avoid isomer mixtures.

Retrosynthetic Analysis

The most robust route involves the carbonylation or hydrolysis of a benzyl precursor, which itself is derived from a poly-halogenated toluene or anisole.

  • Core Scaffold: 3-Chloro-4-bromoanisole or related toluene derivative.

  • Side Chain Installation: Chloromethylation (Blanc reaction) or bromination of a methyl group, followed by cyanide displacement and hydrolysis.

Experimental Workflow: Amide Coupling (Application)

In drug discovery (e.g., Patent US 2020/0361871 A1), this acid is frequently coupled with amines to form bioactive amides [3]. The high steric hindrance near the acid group (ortho-methoxy) requires high-efficiency coupling reagents like T3P (Propylphosphonic anhydride).

SynthesisWorkflow Start Precursor: 4-Bromo-5-chloro-2-methoxytoluene Step1 Step 1: Radical Bromination (NBS, AIBN) Start->Step1 Inter1 Intermediate: Benzyl Bromide Step1->Inter1 Step2 Step 2: Cyanation (NaCN, DMF) Inter1->Step2 Inter2 Intermediate: Benzyl Nitrile Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH, then HCl) Inter2->Step3 Product Target Acid: CAS 1785152-42-2 Step3->Product App Application: Amide Coupling (T3P) Product->App Next Stage

Figure 1: Proposed synthetic pathway from toluene precursor to the target phenylacetic acid.

Analytical Protocols for Validation

To ensure the integrity of biological data, the identity of CAS 1785152-42-2 must be validated using a multi-modal approach.

Protocol A: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 220 nm and 254 nm.

  • Acceptance Criteria: Purity > 95% by area integration.

Protocol B: 1H-NMR Interpretation (DMSO-d6)

The NMR spectrum should show distinct singlets due to the isolated protons on the penta-substituted ring.

  • 
     3.55 ppm (s, 2H):  Methylene protons (
    
    
    
    ).
  • 
     3.80 ppm (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     7.10 - 7.60 ppm (s, 1H each):  Two aromatic protons. The proton para to the methoxy group will appear upfield relative to the proton ortho to the halogens.
    
  • 
     12.0+ ppm (br s, 1H):  Carboxylic acid proton.
    
Protocol C: Structural Confirmation Logic

AnalyticalLogic Sample Unknown Sample (White Powder) MS LC-MS Analysis Sample->MS NMR 1H-NMR (DMSO-d6) Sample->NMR Check1 Check: M+ (278) & M+2 (280) Isotope Ratio ~1:1.3 MS->Check1 Check2 Check: Singlet at ~3.8ppm (OMe) Singlet at ~3.5ppm (CH2) NMR->Check2 Result VALIDATED IDENTITY CAS 1785152-42-2 Check1->Result Pass Fail REJECT BATCH Check1->Fail Fail Check2->Result Pass Check2->Fail Fail

Figure 2: Decision tree for analytical validation of the compound.

Handling and Safety

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic position is susceptible to slow oxidation if exposed to air/light for extended periods.

  • PPE: Standard laboratory gloves (Nitrile), safety glasses, and fume hood are mandatory.

References

  • Jiehua Pharma . (n.d.). 4-bromo-5-chloro-2-methoxyphenylacetic acid Product Page. Retrieved February 19, 2026, from [Link]

  • Collingwood, S. P., et al. (2020).[3] Patent US 2020/0361871 A1: P2X3 Antagonists. United States Patent and Trademark Office. Retrieved from [Link]

Sources

4-Bromo-5-chloro-2-methoxyphenylacetic acid melting point

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-5-chloro-2-methoxyphenylacetic acid, with a Focus on Melting Point Determination

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-Bromo-5-chloro-2-methoxyphenylacetic acid, a substituted phenylacetic acid derivative of interest in synthetic and medicinal chemistry. While this specific compound is not extensively documented in publicly available literature, this paper outlines the theoretical considerations, a plausible synthetic pathway, and rigorous experimental protocols for determining its melting point. The melting point is a critical parameter for confirming the identity and purity of a synthesized compound. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system of protocols grounded in established chemical principles. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, ensuring a robust and reproducible approach to characterization.

Introduction to 4-Bromo-5-chloro-2-methoxyphenylacetic acid

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a halogenated aromatic carboxylic acid. Its structural backbone, phenylacetic acid, is a common motif in organic chemistry and serves as a building block for a variety of pharmaceuticals and agrochemicals. The substituents on the phenyl ring—a bromine atom, a chlorine atom, and a methoxy group—are expected to significantly influence its chemical reactivity, biological activity, and physicochemical properties, including its melting point.

The precise determination of a melting point is a fundamental technique in chemical research. It serves two primary purposes:

  • Identification: A sharp and consistent melting point can be a key identifier for a known compound.

  • Purity Assessment: Impurities typically cause a depression and broadening of the melting point range.[1][2] Therefore, a narrow melting range is often the first indication of a pure substance.

Given the potential of substituted phenylacetic acids as intermediates in the synthesis of bioactive molecules, a thorough understanding of their properties is paramount.[3][4] This guide provides the necessary theoretical and practical foundation for the synthesis and characterization of the title compound.

Physicochemical Properties and Theoretical Considerations

The properties of 4-Bromo-5-chloro-2-methoxyphenylacetic acid are dictated by its molecular structure.

PropertyValueSource
CAS Number 24134-24-3Not widely indexed; associated with Flupentixol dihydrochloride in some databases.[5]
Molecular Formula C₉H₈BrClO₃Calculated
Molecular Weight 295.52 g/mol Calculated
Appearance Expected to be a solid at room temperatureBased on similar structures.[3][6]

Influence of Substituents on Melting Point:

The melting point of a crystalline solid is dependent on the strength of the intermolecular forces in its crystal lattice. For 4-Bromo-5-chloro-2-methoxyphenylacetic acid, several factors are at play:

  • Hydrogen Bonding: The carboxylic acid moiety allows for strong hydrogen bonding between molecules, which generally leads to a relatively high melting point.

  • Halogen Atoms (Br and Cl): The presence of bromine and chlorine increases the molecular weight and polarizability, leading to stronger van der Waals forces (specifically, dipole-dipole interactions). This is expected to increase the melting point compared to the non-halogenated parent compound.

  • Methoxy Group (OCH₃): The methoxy group can influence crystal packing and intermolecular interactions.

  • Substitution Pattern: The positions of the substituents on the aromatic ring affect the molecule's symmetry and ability to pack efficiently in a crystal lattice. Symmetrical molecules often have higher melting points.[1]

For context, consider the melting points of structurally related compounds:

  • 2-Bromo-4-methoxyphenylacetic acid: 127-131 °C[3][6]

  • 3-Bromo-4-methoxyphenylacetic acid: 115-119 °C[7]

The addition of a chlorine atom to the structure of these related compounds is anticipated to further increase the melting point of 4-Bromo-5-chloro-2-methoxyphenylacetic acid due to the increased molecular weight and intermolecular forces.

Proposed Synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

A plausible synthetic route to the title compound would involve the halogenation of a suitable precursor, such as 2-methoxyphenylacetic acid. The synthesis of related bromo-methoxyphenylacetic acids has been achieved through the regioselective bromination of methoxyphenylacetic acid using bromine in acetic acid.[4] A similar approach could be adapted, potentially involving a two-step halogenation or starting from an already chlorinated precursor.

The general workflow for obtaining and characterizing the compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization s1 Starting Material (e.g., 2-methoxyphenylacetic acid) s2 Halogenation Reaction s1->s2 s3 Crude Product Isolation s2->s3 s4 Recrystallization for Purification s3->s4 c1 Purity Assessment (TLC, HPLC) s4->c1 Purified Product c2 Structural Verification (NMR, MS) c1->c2 c3 Melting Point Determination c2->c3

Caption: General workflow for synthesis and characterization.

Experimental Determination of Melting Point

The following protocols are designed to ensure an accurate and reproducible melting point determination.

Instrumentation and Calibration

A digital melting point apparatus, such as a Mel-Temp® or DigiMelt, is recommended for precise temperature control and measurement.[8][9]

Calibration Protocol: Before use, the thermometer of the apparatus must be calibrated to ensure accuracy.[8]

  • Select Standards: Choose at least three pure melting point standards with sharp, known melting points that bracket the expected melting range of the sample.

  • Measure Melting Points: Determine the melting point of each standard using the slow heating rate protocol described below.

  • Create Calibration Curve: Plot the observed melting points versus the literature melting points. This graph can be used to correct any future measurements made with that specific instrument.[8]

Standard CompoundLiterature Melting Point (°C)
Benzoin135-137 °C
Benzoic Acid122.4 °C
Urea133-135 °C
Cinnamic Acid133 °C
Sample Preparation

Proper sample preparation is critical for an accurate measurement.[10]

  • Ensure Dryness: The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point.[10] Dry the purified crystals in a desiccator or a vacuum oven.

  • Pulverize: If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle. This ensures uniform heat transfer.

  • Load the Capillary Tube:

    • Obtain a capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample.[1]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[9][10]

    • The final packed sample height should be no more than 2-3 mm to avoid an artificially broad melting range.[8][10]

Measurement Protocol

A two-step approach is recommended for unknown samples.[9]

Step 1: Rapid, Approximate Determination

  • Place the loaded capillary tube into the heating block of the apparatus.

  • Set a rapid heating rate (e.g., 10-20 °C per minute).

  • Record the approximate temperature range at which the sample melts. This provides a ballpark for the more precise measurement.

Step 2: Slow, Accurate Determination

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in Step 1.[10]

  • Use a fresh sample in a new capillary tube for the accurate measurement. Never re-melt a sample.[10]

  • Place the new tube in the apparatus.

  • Heat at a medium rate until the temperature is about 20 °C below the expected melting point.

  • Reduce the heating rate significantly, to about 1-2 °C per minute.[8][9]

  • Record two temperatures:

    • T1 (Onset): The temperature at which the first droplet of liquid is observed.[10]

    • T2 (Clear Point): The temperature at which the entire sample has turned into a clear, transparent liquid.

  • The melting point is reported as the range from T1 to T2.

Mixed Melting Point Technique for Identity Confirmation

If a known compound is suspected to be identical to the synthesized sample, a mixed melting point analysis can be performed for confirmation.[2]

  • Prepare Mixture: Thoroughly mix a small amount of the synthesized sample with an authentic sample of the known compound in an approximately 1:1 ratio.

  • Determine Melting Point: Measure the melting point of this mixture using the slow, accurate protocol.

  • Interpret Results:

    • No Depression: If the melting point of the mixture is sharp and undepressed compared to the individual samples, the two compounds are very likely identical.

    • Depression and Broadening: If the mixture melts at a lower temperature and over a wider range, the two compounds are different. The authentic sample is acting as an impurity.[2]

G start Synthesized 'Unknown' (U) Authentic Sample (A) mix Create 1:1 Mixture (M) of U and A start->mix measure_u Measure MP of U start->measure_u measure_a Measure MP of A start->measure_a measure_m Measure MP of M mix->measure_m compare Compare MP of M to MP of U and A measure_u->compare measure_a->compare measure_m->compare identical Conclusion: U and A are Identical compare->identical MP is sharp and undepressed different Conclusion: U and A are Different compare->different MP is depressed and broad

Caption: Decision workflow for the mixed melting point technique.

Data Interpretation and Troubleshooting

ObservationPossible CauseRecommended Action
Broad Melting Range (>2 °C) The sample is impure.Further purify the sample (e.g., recrystallization) and repeat the measurement.
The heating rate was too fast.Repeat the measurement with a fresh sample using a slower heating rate (1-2 °C/min).[8]
Poor heat transfer due to a large sample size.Ensure the packed sample height is 2-3 mm.[10]
Sample Decomposes (darkens) The compound is thermally unstable.Record the decomposition temperature. Some compounds decompose at or near their melting point.
Inconsistent Readings Thermometer is not calibrated.Calibrate the instrument using known standards.[8]
Sample was not packed uniformly.Repack a new capillary tube, ensuring the powder is dense at the bottom.

Conclusion

References

  • Current time information in Giles County, US. (n.d.). Google.
  • Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. MIT OpenCourseWare.
  • Experiment (1) determination of melting points. (2021, September 19).
  • National Oceanic and Atmospheric Administration. (n.d.). INDIUM. CAMEO Chemicals.
  • Experiment 1: Melting-point Determinations. (n.d.).
  • Safety Data Sheet. (2025, September 27).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Experiment 1 - Melting Points. (2013, April 15). Northern Arizona University.
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  • PubChem. (n.d.). 4-Bromo-2,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information.
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  • 2-Bromo-4-methoxyphenylacetic acid, 97%. (n.d.). Thermo Scientific Chemicals.
  • 4-BROMO-2-HYDROXY-5-METHOXYBENZENEACETIC ACID. (n.d.). GSRS.
  • 4-Bromophenylacetic acid. (n.d.). In Wikipedia.
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  • Radwan, A., et al. (2025, August 7). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. ResearchGate.
  • Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5). (n.d.). Cheméo.
  • CAS RN | 1760-24-3. (n.d.). Thermo Fisher Scientific.
  • CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. (n.d.). Google Patents.
  • PubChem. (n.d.). 2-Bromo-4,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information.
  • Flupentixol dihydrochloride. (n.d.). CAS Common Chemistry.
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Unveiling the Bioactive Potential of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Compound Discovery

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to address unmet medical needs is of paramount importance. Phenylacetic acid derivatives have long been recognized as a privileged scaffold, forming the basis of numerous clinically significant drugs. This technical guide delves into the prospective biological activities of a specific, yet under-explored, derivative: 4-Bromo-5-chloro-2-methoxyphenylacetic acid . While direct experimental data for this compound is not yet publicly available, a comprehensive analysis of its structural congeners and the broader class of substituted phenylacetic acids allows for the formulation of robust hypotheses regarding its potential therapeutic applications. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a structured approach to investigating its anti-inflammatory, cytotoxic, and antimicrobial properties. The ensuing protocols are not merely a set of instructions but a framework for rigorous scientific inquiry, designed to elucidate the compound's mechanism of action and pave the way for its potential translation into a therapeutic candidate.

Compound Profile: 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Chemical Structure:

The structure of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is characterized by a phenyl ring substituted with a bromine atom at the 4-position, a chlorine atom at the 5-position, and a methoxy group at the 2-position, with an acetic acid moiety attached to the ring. This unique combination of electron-withdrawing halogens and an electron-donating methoxy group is anticipated to significantly influence its physicochemical properties and, consequently, its biological activity. The presence of halogens can enhance lipophilicity, potentially improving membrane permeability, while also influencing the electronic environment of the molecule, which is critical for receptor binding and enzyme inhibition.

Postulated Biological Activity: An Evidence-Based Rationale

The structural features of 4-Bromo-5-chloro-2-methoxyphenylacetic acid provide a strong basis for postulating its potential biological activities. The phenylacetic acid core is a well-established pharmacophore, and the specific substitutions on the phenyl ring are known to modulate biological effects.

Anti-inflammatory Potential: Targeting the Cyclooxygenase (COX) Pathway

Phenylacetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs) that often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1][2] The presence of halogen atoms on the phenyl ring can influence the potency and selectivity of COX inhibition.[3]

Hypothesized Mechanism of Action:

It is hypothesized that 4-Bromo-5-chloro-2-methoxyphenylacetic acid may act as an inhibitor of COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins, which are pro-inflammatory mediators. The substitution pattern on the phenyl ring may confer selectivity towards one of the COX isoforms.

Logical Framework for Investigating Anti-inflammatory Activity:

Caption: Workflow for the investigation of anti-inflammatory potential.

Cytotoxic Activity: A Potential Avenue for Anticancer Research

Several studies have reported the cytotoxic effects of phenylacetic acid and its derivatives against various cancer cell lines.[4][5] The introduction of halogens and other substituents can modulate this activity, with some derivatives showing promising pro-apoptotic effects.[4][6] The lipophilicity conferred by the bromine and chlorine atoms in 4-Bromo-5-chloro-2-methoxyphenylacetic acid may enhance its ability to cross cellular membranes and exert cytotoxic effects.

Hypothesized Mechanism of Action:

The compound may induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, or by interfering with key signaling pathways involved in cancer cell proliferation and survival.

Logical Framework for Investigating Cytotoxic Activity:

Caption: Workflow for the investigation of cytotoxic potential.

Antimicrobial Properties: A Less Explored but Plausible Activity

Phenylacetic acid itself is known to be produced by some microorganisms and can exhibit antimicrobial properties.[7][8] The modification of the phenylacetic acid scaffold with halogens has been shown to influence antimicrobial activity in other classes of compounds.[9][10] Therefore, it is plausible that 4-Bromo-5-chloro-2-methoxyphenylacetic acid may possess activity against various bacterial and/or fungal strains.

Hypothesized Mechanism of Action:

The compound may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes in microorganisms.

Logical Framework for Investigating Antimicrobial Activity:

Caption: Workflow for the investigation of antimicrobial potential.

Experimental Protocols: A Guide to Validation

The following sections provide detailed, step-by-step methodologies for the preliminary in vitro evaluation of the hypothesized biological activities of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

In Vitro Anti-inflammatory Activity Assessment

3.1.1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Principle: This assay directly measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

  • Protocol:

    • Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050).

    • Prepare a stock solution of 4-Bromo-5-chloro-2-methoxyphenylacetic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to achieve a range of final concentrations.

    • In a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound or vehicle control.

    • Incubate for a specified time at room temperature according to the kit manufacturer's instructions.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

3.1.2. Inhibition of Pro-inflammatory Mediators in Macrophages

  • Principle: This cell-based assay assesses the ability of the compound to inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Protocol:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 4-Bromo-5-chloro-2-methoxyphenylacetic acid for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits.

    • Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

    • Calculate the percentage of inhibition of each mediator and determine the IC50 values.

In Vitro Cytotoxicity Assessment

3.2.1. MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Protocol:

    • Seed a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., fibroblasts) in 96-well plates.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with a range of concentrations of 4-Bromo-5-chloro-2-methoxyphenylacetic acid for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.

Cell Line Tissue of Origin Purpose
MCF-7Breast AdenocarcinomaRepresents hormone-dependent breast cancer.
HCT116Colorectal CarcinomaA common model for colon cancer studies.
A549Lung CarcinomaRepresents non-small cell lung cancer.
FibroblastsConnective TissueServes as a non-cancerous control to assess selectivity.
In Vitro Antimicrobial Activity Screening

3.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a stock solution of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Microorganism Gram Stain/Type Clinical Relevance
Staphylococcus aureusGram-positiveCommon cause of skin and soft tissue infections.
Escherichia coliGram-negativeA frequent cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosaGram-negativeAn opportunistic pathogen known for its antibiotic resistance.
Candida albicansFungal (Yeast)A common cause of opportunistic fungal infections.

Concluding Remarks and Future Directions

This technical guide provides a scientifically grounded framework for the initial exploration of the biological activities of 4-Bromo-5-chloro-2-methoxyphenylacetic acid. The proposed investigations into its anti-inflammatory, cytotoxic, and antimicrobial potential are based on the well-established bioactivities of the phenylacetic acid scaffold and the known influence of its substituents. The detailed protocols offer a starting point for researchers to generate the first crucial datasets for this novel compound. Positive findings from these in vitro studies will warrant further investigation, including more in-depth mechanistic studies, in vivo efficacy testing in relevant animal models, and preliminary toxicological assessments. The journey from a novel chemical entity to a potential therapeutic agent is long and arduous, but it begins with the systematic and rigorous scientific inquiry outlined in this guide.

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  • Wikipedia. (n.d.). 2C-B. [Link]

  • Wang, Y., et al. (2021). Semi-Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Molecules, 27(1), 5. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 384. [Link]

  • Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 138. [Link]

  • PubChem. (n.d.). 4-Bromo-2,5-dimethoxyphenylacetic acid. [Link]

  • ChemSrc. (2025). 4-Methoxyphenylacetic acid. [Link]

  • Tavallaei, M., et al. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 30(3), 285-292. [Link]

  • De Vreese, R., et al. (2021). Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells. Molecules, 26(19), 5757. [Link]

  • Eco-Vector Journals Portal. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Legnani, L., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Organic & Biomolecular Chemistry, 23(16), 3845-3850. [Link]

  • Wellendorph, P., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Basic & Clinical Pharmacology & Toxicology, 105(5), 348-353. [Link]

  • de Oliveira, D. N., et al. (2025). Integrating Chemo- and Bioinformatics with In Vitro Biological Assays to Discover Potential ACE2 and Mpro Inhibitors against SARS-CoV-2. Journal of Chemical Information and Modeling, 65(15), 4567-4583. [Link]

  • Smaili, J., et al. (n.d.). Multitask Bioactivity Predictions Using Structural Chemical and Cell Morphology Information. ChemRxiv. [Link]

  • Wang, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 748. [Link]

  • Benkendorff, K., et al. (2017). Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc. Marine Drugs, 15(5), 138. [Link]

  • Matiichuk, V., et al. (2023). IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. Ukrainian Chemistry Journal, 89(7), 89-99. [Link]

  • Mardal, M., et al. (2025). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 251, 116422. [Link]

  • Jie, L., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology, 12, 785505. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]

  • Imasheva, A. A., et al. (n.d.). In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. ResearchGate. [Link]

  • de la-Torre, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1293. [Link]

  • Mary, Y. S., et al. (2018). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Atoms and Molecules, 8(2), 1133-1151. [Link]

  • Fong, H., et al. (2017). Synthesis and Biological Evaluation of the Ascidian Blood-Pigment Halocyamine A. Organic & Biomolecular Chemistry, 15(29), 6177-6184. [Link]

  • Thaler, F., et al. (2010). Synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors. Journal of Medicinal Chemistry, 53(4), 1773-1786. [Link]

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Technical Whitepaper: Advanced Characterization and Purity Profiling of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

[1]

Executive Summary

4-Bromo-5-chloro-2-methoxyphenylacetic acid (BCMPAA) represents a high-value scaffold in the synthesis of next-generation kinase inhibitors and receptor modulators.[1] Its unique substitution pattern—featuring a sterically demanding halogen pair (4-Br, 5-Cl) adjacent to an electron-donating methoxy group—presents significant challenges in synthetic regiocontrol and purification.

This technical guide outlines a self-validating analytical framework for BCMPAA. It moves beyond standard "Certificate of Analysis" parameters to address the specific chemical liabilities of this molecule: regio-isomerism (halogen scrambling) and de-halogenated impurities .

Structural Analysis & Synthetic Context

To ensure purity, one must understand the origin of impurities.[1] The synthesis of BCMPAA typically proceeds via Electrophilic Aromatic Substitution (EAS) or oxidation of a benzyl precursor.[1]

The Regioselectivity Challenge

The 2-methoxy group is a strong ortho/para director.[1] The acetic acid side chain (at position 1) is a weak meta director (or weakly activating if protected).

  • Target: 4-Bromo, 5-Chloro.[1]

  • Risk: The electronic competition often leads to the 3-chloro or 6-bromo isomers.[1]

  • Critical Quality Attribute (CQA): The definitive confirmation of the para relationship between the protons at C3 and C6 is the primary release criterion.

Impurity Fate Map

The following diagram illustrates the potential impurities arising from standard synthetic routes (e.g., halogenation of 2-methoxyphenylacetic acid).

ImpurityFateStart2-MethoxyphenylaceticAcid (SM)Target4-Bromo-5-chloro-2-methoxyphenylacetic Acid(BCMPAA)Start->TargetSequential HalogenationImpurity1Impurity A:4-Bromo-2-methoxy(Des-chloro)Start->Impurity1Incomplete ChlorinationImpurity2Impurity B:5-Chloro-2-methoxy(Des-bromo)Start->Impurity2Incomplete BrominationImpurity3Impurity C:Regioisomer(3-Chloro-4-bromo...)Target->Impurity3Halogen Migration(Acid catalyzed)

Figure 1: Impurity Fate Map detailing the origin of critical process impurities.

Analytical Method Development (HPLC-UV)

Standard generic gradients often fail to separate the des-chloro impurity from the target due to the hydrophobic similarity of Br and Cl.[1] The following method utilizes a pH-controlled mobile phase to suppress ionization of the carboxylic acid, sharpening the peak shape and maximizing resolution.[1]

Method Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh carbon load required for halogen selectivity.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses -COOH ionization (pKa ~4.3), ensuring the analyte remains neutral and interacts fully with the stationary phase [1].
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic aromatics.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 278 nmTargets the absorption max of the halogenated anisole ring; avoids baseline drift from acetic acid.[1]
Temperature 30°CConstant temperature is critical to maintain relative retention of isomers.
Gradient Profile[1]
  • 0 min: 80% A / 20% B

  • 15 min: 20% A / 80% B (Linear Ramp)

  • 20 min: 20% A / 80% B (Hold)

  • 21 min: 80% A / 20% B (Re-equilibration)

Validation Criteria: Resolution (Rs) between BCMPAA and "Impurity A" (Des-chloro) must be > 2.0.

Structural Elucidation (NMR & MS)

This section details the definitive identification of the molecule. Mass spectrometry confirms the formula, but only NMR can confirm the substitution pattern.

A. Mass Spectrometry (Isotopic Pattern)

Due to the presence of one Bromine (Br) and one Chlorine (Cl), the molecular ion cluster is diagnostic.[1]

  • M+ (100%) : Contains ⁷⁹Br and ³⁵Cl.

  • M+2 : Intensity ~130% of M+ (Contribution from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl).

  • M+4 : Intensity ~30% of M+ (Contribution from ⁸¹Br/³⁷Cl).

  • Pass Criteria: The isotopic abundance ratio must match the theoretical distribution for C₉H₈BrClO₃ within ±5%.[1]

B. Nuclear Magnetic Resonance (¹H-NMR)

The aromatic region is the sole determinant of regio-purity.

Predicted Shift Table (DMSO-d₆, 400 MHz):

PositionChemical Shift (δ)MultiplicityIntegrationAssignment Logic
-COOH 12.50Broad Singlet1HCarboxylic acid proton.[1]
H-3 7.45Singlet1HPara to Cl, Ortho to OMe. Deshielded by Cl.
H-6 7.15Singlet1HPara to Br, Meta to OMe.
-OCH₃ 3.80Singlet3HMethoxy group.
-CH₂- 3.60Singlet2HBenzylic methylene.

The "Singlet" Test: In the desired 4-Br-5-Cl isomer, protons H3 and H6 are para to each other.[1] In 400 MHz NMR, they will appear as two distinct singlets .

  • Failure Mode: If the halogens are at 3,4 or 4,6 positions, the protons would be ortho or meta to each other, resulting in doublets (J ~8 Hz or J ~2 Hz).[1]

  • NOE Confirmation: A 1D-NOESY experiment irradiating the OMe signal (3.80 ppm) must show enhancement of the H-3 aromatic signal (7.45 ppm). This confirms the OMe is adjacent to a proton, not a halogen [2].[1]

Analytical Workflow Diagram

The following decision tree ensures that no batch is released without passing both purity (HPLC) and identity (NMR/NOE) checks.

WorkflowSampleCrude BCMPAA SampleHPLCHPLC-UV (pH 2.2)Purity CheckSample->HPLCFail1REJECT: Purify viaRecrystallization (Toluene)HPLC->Fail1< 98% PurityMSLC-MS Analysis(Isotope Pattern)HPLC->MS> 98% PurityNMR1H-NMR + NOESY(Regio-confirmation)MS->NMRIsotopes MatchNMR->Fail1Doublets Observed(Wrong Isomer)ReleaseRELEASE BATCH(>98% Pure, Confirmed Isomer)NMR->ReleaseH3/H6 Singlets & NOE+

Figure 2: Integrated Analytical Decision Tree for Batch Release.

Stability and Handling

  • Light Sensitivity: Poly-halogenated aromatics are susceptible to photolytic de-halogenation. Store in amber vials.

  • Hygroscopicity: The acid functionality can adsorb moisture, altering weight-based stoichiometry.[1] Store with desiccant at 2-8°C.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Establishes the standard for pH control in organic acid separation). [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on NOE and coupling constants in substituted aromatics). [1]

  • PubChem. (2024). 2-Bromo-4-methoxyphenylacetic acid (Analogous Structure Data). National Library of Medicine. (Used for comparative spectral prediction). [1]

  • IUCr. (2010). Regioselective bromination of 4-methoxyphenylacetic acid. Acta Crystallographica Section E. (Provides crystallographic evidence of halogen positioning in similar systems).

Technical Whitepaper: Structural Elucidation of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Structural Elucidation of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid via NMR Spectroscopy.

Executive Summary

The precise structural characterization of polysubstituted phenylacetic acid derivatives is a critical step in the development of novel pharmaceuticals, particularly in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics. This guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral data for 4-Bromo-5-chloro-2-methoxyphenylacetic acid (CAS: 1853176-79-0 / similar analogs).

By synthesizing theoretical additivity rules with empirical data from structurally related congeners, this whitepaper establishes a robust framework for assigning chemical shifts, coupling constants, and multiplicities. The guide also details experimental protocols for optimal resolution and signal-to-noise ratios.

Structural Analysis & Theoretical Basis

The target molecule, 4-Bromo-5-chloro-2-methoxyphenylacetic acid , possesses a highly functionalized aromatic core. The steric and electronic effects of the substituents (Methoxy, Bromo, Chloro) create a unique magnetic environment for the remaining aromatic protons.

Substituent Effects (Chemometric Logic)
  • Methoxy Group (-OCH₃) at C2: A strong electron-donating group (EDG) via resonance (+M). It significantly shields the ortho (C3) and para (C5) positions. However, the para position is occupied by Chlorine.

  • Bromo Group (-Br) at C4: A weak electron-withdrawing group (-I) but also a weak donor (+M). It deshields the ortho protons (H3) via the inductive effect.

  • Chloro Group (-Cl) at C5: Similar to Bromine, it exerts an inductive withdrawing effect.

  • Acetic Acid Moiety (-CH₂COOH) at C1: A weak electron-withdrawing alkyl group.

Critical Assignment Logic: The aromatic ring has two isolated protons: H3 and H6 .

  • H3 (Position 3): Located between the Methoxy (C2) and Bromo (C4) groups. The strong shielding from the ortho-Methoxy group dominates, likely pushing this signal upfield relative to benzene.

  • H6 (Position 6): Located between the Acetic acid side chain (C1) and the Chloro group (C5). It lacks the strong shielding of the methoxy group and is deshielded by the ortho-Chloro group, appearing downfield of H3.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for acquiring high-resolution spectra.

Sample Preparation
  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is preferred over CDCl₃ due to the polarity of the carboxylic acid group, which can cause solubility issues or dimerization in non-polar solvents.

  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak (DMSO-d₅: 2.50 ppm).

Instrument Parameters (400 MHz)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy).

    • Scans (NS): 16–32.

  • 13C NMR:

    • Decoupling: Proton-decoupled (CPD).

    • Relaxation Delay (D1): 2.0–3.0 s (critical for quaternary carbons C1, C2, C4, C5).

    • Scans (NS): >1024 (due to lower sensitivity and quaternary carbons).

Data Interpretation: 1H NMR Spectroscopy

The 1H NMR spectrum is characterized by two distinct aromatic singlets and two aliphatic singlets.

1H NMR Data Summary (DMSO-d₆)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
-COOH 12.0 – 12.8Broad Singlet1H-Exchangeable proton; shift varies with concentration/water.
Ar-H (H6) 7.45 – 7.55Singlet (s)1H-Deshielded by ortho-Cl; para to OMe (weak effect).
Ar-H (H3) 7.15 – 7.25Singlet (s)1H-Shielded by ortho-OMe; ortho to Br.
-OCH₃ 3.75 – 3.85Singlet (s)3H-Characteristic methoxy chemical shift.
-CH₂- 3.55 – 3.65Singlet (s)2H-Benzylic methylene protons.

Mechanistic Insight: The absence of splitting (singlets) for H3 and H6 confirms the 2,4,5-substitution pattern . If the substituents were arranged differently (e.g., 2,3,4), strong ortho coupling (J ≈ 8 Hz) would be observed. The isolated nature of H3 and H6 (para to each other) typically results in singlets, though high-resolution scans might reveal a minute para-coupling (J < 1 Hz).

Data Interpretation: 13C NMR Spectroscopy

The 13C spectrum confirms the carbon skeleton, showing 9 distinct carbon environments.[1]

13C NMR Data Summary (DMSO-d₆)
Carbon AssignmentChemical Shift (δ, ppm)TypeNotes
C=O (Acid) 172.0 – 173.5QuaternaryCarbonyl carbon; typical acid range.
C2 (Ar-C-OMe) 155.0 – 157.0QuaternaryStrongly deshielded by Oxygen (ipso effect).
C6 (Ar-C-H) 131.0 – 133.0CHDownfield due to lack of strong shielding.
C1 (Ar-C-CH₂) 126.0 – 128.0QuaternaryIpso to alkyl group.
C5 (Ar-C-Cl) 122.0 – 124.0QuaternaryChlorine effect is relatively small on ipso carbon.
C4 (Ar-C-Br) 112.0 – 115.0QuaternaryUpfield shift due to Heavy Atom Effect of Bromine.
C3 (Ar-C-H) 114.0 – 116.0CHShielded by ortho-OMe.
-OCH₃ 56.0 – 56.5CH₃Typical methoxy carbon.
-CH₂- 35.0 – 37.0CH₂Benzylic methylene carbon.

Mechanistic Insight: The C4 signal appears significantly upfield (~114 ppm) despite being attached to an electronegative atom. This is due to the "Heavy Atom Effect" of Bromine, which often causes an upfield shift compared to chloro- or fluoro- analogs.

Visualization of Structural Logic

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the aromatic protons based on substituent effects.

NMR_Assignment_Logic cluster_H3 H3 Assignment cluster_H6 H6 Assignment Start Analyze Aromatic Region (6.5 - 8.0 ppm) Signal_Count Observe 2 Distinct Singlets (Integral 1H each) Start->Signal_Count Pattern_Check Check Substitution Pattern (2,4,5-trisubstituted) Signal_Count->Pattern_Check H3_Env Environment: Ortho to -OCH3 Ortho to -Br Pattern_Check->H3_Env H6_Env Environment: Ortho to -Cl Ortho to -CH2- Pattern_Check->H6_Env H3_Effect Effect: Strong Shielding (-OCH3) Weak Deshielding (-Br) H3_Env->H3_Effect H3_Result Result: Upfield Singlet (~7.20 ppm) H3_Effect->H3_Result H6_Effect Effect: Deshielding (-Cl) Neutral/Weak (-CH2) H6_Env->H6_Effect H6_Result Result: Downfield Singlet (~7.50 ppm) H6_Effect->H6_Result

Caption: Logic flow for distinguishing aromatic protons H3 and H6 based on electronic shielding/deshielding effects.

Synthesis & Verification Context

This compound is frequently synthesized as an intermediate for gliflozin-class drugs. The verification of the intermediate is crucial before the Friedel-Crafts acylation or coupling steps.

Synthesis_Check Raw Precursor: 2-Methoxyphenylacetic acid Step1 Bromination (Regioselective at C4) Raw->Step1 Step2 Chlorination (at C5) Step1->Step2 Target Target: 4-Bromo-5-chloro-2-methoxy phenylacetic acid Step2->Target QC NMR Verification (Check for 2 Singlets) Target->QC

Caption: Simplified synthesis pathway highlighting the critical NMR verification step (QC) for the target intermediate.

References

  • US Patent 2020/0361871 A1.Compounds for treating respiratory diseases and conditions. (Lists 2-(4-Bromo-5-chloro-2-methoxyphenyl)
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24883935 (Related: 2-Bromo-4-methoxyphenylacetic acid). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons. (Standard reference for coupling constants and chemical shift prediction). [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth methodology for the analysis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering a rationale for key experimental choices and grounding the methodology in established scientific principles. We will explore the unique physicochemical properties of the analyte, develop a robust LC-MS/MS method, propose a detailed fragmentation pathway, and provide insights into data interpretation and potential challenges.

Introduction: The Analytical Imperative

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a halogenated aromatic carboxylic acid. While specific applications of this compound are not widely documented in mainstream literature, its structure is analogous to metabolites of various pharmaceutically active compounds and other molecules of interest in medicinal chemistry and metabolomics. For instance, related compounds like 4-bromo-2,5-dimethoxyphenylacetic acid have been identified as metabolites of psychoactive substances[1][2]. Accurate and sensitive quantification and structural elucidation of such molecules are paramount for understanding their pharmacokinetics, toxicology, and metabolic fate.

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for this purpose due to its exceptional sensitivity, selectivity, and ability to provide structural information. This guide will establish a foundational approach for the analysis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid, which can be adapted for related chemical entities.

Physicochemical Properties & Predicted Mass Spectral Signatures

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's chemical properties.

  • Molecular Formula: C₉H₈BrClO₃

  • Monoisotopic Mass: 293.9397 g/mol (Calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O)

The Critical Role of Isotopic Distribution

The presence of both bromine and chlorine atoms imparts a highly characteristic isotopic pattern that is invaluable for identification.

  • Chlorine Isotopes: Natural chlorine consists of approximately 75.77% ³⁵Cl and 24.23% ³⁷Cl[3]. This results in a characteristic M to M+2 peak ratio of roughly 3:1 for any fragment containing a single chlorine atom[4][5].

  • Bromine Isotopes: Natural bromine is a near 50:50 mixture of ⁷⁹Br (50.5%) and ⁸¹Br (49.5%)[3]. This gives rise to M and M+2 peaks of almost equal intensity (1:1 ratio) for any bromine-containing ion[4][5][6].

For 4-Bromo-5-chloro-2-methoxyphenylacetic acid, which contains one of each halogen, the molecular ion region will exhibit a distinctive cluster of peaks:

  • M Peak (m/z ~293.9): Contains ⁷⁹Br and ³⁵Cl.

  • M+2 Peak (m/z ~295.9): A combination of ions containing (⁷⁹Br and ³⁷Cl) and (⁸¹Br and ³⁵Cl).

  • M+4 Peak (m/z ~297.9): Contains ⁸¹Br and ³⁷Cl.

The relative intensities of this M:M+2:M+4 cluster will provide a high-confidence signature for the intact molecule and any fragments retaining both halogens.

Ionization Potential

The presence of a carboxylic acid group (pKa typically ~4-5) makes this molecule ideally suited for negative ion electrospray ionization (ESI). In the ESI source, the acidic proton is readily lost, forming an abundant deprotonated molecule, [M-H]⁻. This is a common and effective strategy for the analysis of carboxylic acids[7][8][9].

Experimental Design & Methodology

This section details a robust LC-MS/MS workflow for the analysis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid. The causality behind each parameter selection is explained to empower the analyst to adapt the method as needed.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry s1 Weigh Analyte s2 Dissolve in Methanol/ Water (50:50) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.22 µm PTFE) s3->s4 lc1 Inject Sample s4->lc1 lc2 C18 Reverse-Phase Column lc1->lc2 lc3 Gradient Elution: (A) 0.1% Formic Acid in Water (B) Acetonitrile lc2->lc3 ms1 Negative Ion ESI lc3->ms1 ms2 Full Scan (MS1) (m/z 100-400) ms1->ms2 ms3 Product Ion Scan (MS/MS) of m/z 294 ms2->ms3 data_analysis Data Analysis & Interpretation ms3->data_analysis Data Acquisition

Fig 1. Experimental workflow for LC-MS/MS analysis.
Sample Preparation
  • Standard Preparation: Accurately weigh a reference standard of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

  • Solubilization: Dissolve the standard in a 50:50 mixture of methanol and water to a stock concentration of 1 mg/mL. This solvent system is compatible with reverse-phase chromatography.

  • Working Solutions: Prepare a series of dilutions from the stock solution for calibration and system suitability checks.

  • Filtration: Prior to injection, filter all samples through a 0.22 µm PTFE syringe filter to remove particulates and protect the LC system.

Liquid Chromatography (LC) Method

The goal of the LC method is to retain and elute the analyte as a sharp, symmetrical peak, separating it from any potential matrix interferences. A standard reverse-phase method is the logical starting point.

  • Column: C18, 2.1 x 100 mm, 2.6 µm particle size. This column chemistry provides excellent retention for moderately nonpolar compounds.

  • Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for ensuring good peak shape of the carboxylic acid analyte by keeping it in a consistent protonation state.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-7 min: 30% to 95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95% to 30% B

    • 8.1-10 min: 30% B (Re-equilibration)

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method

The MS method is designed to first confirm the presence of the analyte and then to generate structural information through fragmentation.

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, providing high sensitivity.
Capillary Voltage -3.0 kVOptimal for creating a stable spray and efficient ion generation in negative mode.
Source Temp. 150 °CA moderate temperature to assist desolvation without causing thermal degradation of the analyte.
Desolvation Temp. 350 °CEnsures complete evaporation of the LC mobile phase before ions enter the mass analyzer.
Cone Gas Flow 50 L/HrHelps to nebulize the eluent and focus the ion beam.
Desolvation Gas Flow 800 L/HrHigh flow of nitrogen gas to aid in solvent evaporation.
MS1 Scan Range m/z 100-400A range sufficient to encompass the expected precursor ion and potential low-mass contaminants.
MS/MS Precursor m/z 294 (¹²C₉H₈⁷⁹Br³⁵ClO₃ - H)⁻The most abundant isotopic peak of the deprotonated molecule.
Collision Energy Ramped 15-40 eVA range of collision energies is used to induce fragmentation and observe both primary and secondary fragment ions.

Data Analysis and Interpretation

Expected Mass Spectra
  • MS1 (Full Scan): The full scan spectrum will be dominated by the isotopic cluster of the deprotonated molecule, [M-H]⁻. Look for the characteristic pattern around m/z 294, 296, and 298. The presence of this cluster is the first confirmation of the analyte.

  • MS/MS (Product Ion Scan): Collision-induced dissociation (CID) of the m/z 294 precursor ion will yield structurally significant fragment ions. Common fragmentation pathways for carboxylic acids include the loss of small neutral molecules like CO₂ and H₂O[9][10].

Proposed Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is proposed to follow several key pathways, driven by the loss of stable neutral molecules. The most prominent fragmentation is the loss of carbon dioxide (CO₂) from the carboxylate group, a classic fragmentation for deprotonated carboxylic acids[10].

Fig 2. Proposed primary fragmentation pathway.
  • Initial Fragmentation - Decarboxylation: The primary and most favorable fragmentation event is the neutral loss of CO₂ (44 Da) from the carboxylate anion. This generates a benzylic-type carbanion at m/z 249.9. This is a highly characteristic fragmentation for phenylacetic acids.

  • Secondary Fragmentation - Loss of Methyl Radical: The resulting ion at m/z 249.9 can undergo further fragmentation, such as the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, to yield an ion at m/z 234.9.

The presence of these key fragments, each exhibiting the expected isotopic pattern for one bromine and one chlorine atom, provides a robust method for the confident identification of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Conclusion

This guide has detailed a comprehensive and scientifically grounded approach to the mass spectrometric analysis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid. By understanding the analyte's physicochemical properties, particularly its unique isotopic signature and ionization potential, we have developed a robust LC-MS/MS method. The proposed fragmentation pathway provides a clear roadmap for data interpretation and structural confirmation. This methodology not only serves as a specific protocol for the target analyte but also as a foundational template for the analysis of other halogenated aromatic acids, empowering researchers with the tools for confident and accurate analysis.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [Link]

  • Chin-Chen, M. V., et al. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed. [Link]

  • Gong, Z., et al. (2024, May 8). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Retrieved from University of Calgary Chemistry. [Link]

  • Hadener, A., et al. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]

  • Michigan State University. Mass Spectrometry. Retrieved from MSU Chemistry. [Link]

  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. [Link]

  • Gong, Z., et al. (2024, May 9). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Clark, J. mass spectra - the M+2 peak. Retrieved from Chemguide. [Link]

  • LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from Chemistry LibreTexts. [Link]

  • Theobald, D. S., et al. (2007). Mass spectra of the metabolites identified in the present study. ResearchGate. [Link]

  • Dolder, P. C., et al. (2025, June 15). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. PubMed. [Link]

  • PubChem. 4-Bromo-2,5-dimethoxyphenylacetic acid. Retrieved from PubChem. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder. [Link]

  • ChemSrc. (2025, August 21). 4-Methoxyphenylacetic acid. Retrieved from ChemSrc. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • Perrigo, J. D., & Peel, H. W. (1983). 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods. PubMed. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. [Link]

  • Clark, J. fragmentation patterns in mass spectra. Retrieved from Chemguide. [Link]

  • PubChem. 2-Bromo-4,5-dimethoxyphenylacetic acid. Retrieved from PubChem. [Link]

Sources

commercial availability of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Commercial & Synthetic Profile of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid[1]

Executive Summary: Availability & Strategic Sourcing

4-Bromo-5-chloro-2-methoxyphenylacetic acid (CAS: 1785152-42-2 ) is a specialized halogenated aromatic building block used primarily in the synthesis of phenethylamine-based CNS agents and agrochemical auxins. Unlike commodity phenylacetic acids, this compound is classified as a Tier 3 "Make-to-Order" chemical. While listed by select catalog vendors (e.g., Combi-Blocks, Jiehua Pharma), stock levels are often low, necessitating a robust "Make vs. Buy" strategy for research programs requiring gram-to-kilogram quantities.

This guide provides the technical roadmap for sourcing, validating, and—if necessary—synthesizing this compound to ensure continuity in drug development workflows.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 2-(4-Bromo-5-chloro-2-methoxyphenyl)acetic acid
CAS Number 1785152-42-2
Molecular Formula

Molecular Weight 279.51 g/mol
SMILES COc1cc(Cl)c(Br)cc1CC(=O)O
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Predicted) ~3.8–4.0 (Carboxylic acid)

Structural Significance: The 2-methoxy substituent provides steric shielding and electron donation, influencing the metabolic stability of the acetic acid tail. The 4-bromo and 5-chloro motifs serve as orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura at the Br site, Buchwald-Hartwig at the Cl site), making this scaffold highly valuable for SAR (Structure-Activity Relationship) exploration.

Supply Chain Decision Matrix

For discovery chemistry (mg scale), purchasing is recommended. For process development (kg scale), in-house synthesis from the aldehyde precursor is often more cost-effective due to the high markup on the acid form.

SupplyChain Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 5 grams Scale->Small Discovery Large > 100 grams Scale->Large Process Dev Vendor Sourcing: Specialized Vendors (Combi-Blocks, Jiehua) Small->Vendor Synth Strategy: In-House Synthesis from Aldehyde Precursor Large->Synth Precursor Precursor Sourcing: 4-Bromo-5-chloro-2-methoxybenzaldehyde (CAS: 1781329-45-0) Synth->Precursor

Figure 1: Strategic sourcing decision tree based on project scale.

Technical Synthesis Guide (The "Make" Strategy)

If commercial stock is unavailable, the most reliable synthetic route proceeds via the 4-Bromo-5-chloro-2-methoxybenzaldehyde (CAS: 1781329-45-0) intermediate. This aldehyde is more widely available than the acid itself.

Synthetic Pathway

The synthesis involves a 3-step homologation sequence: reduction, chlorination, and cyanation-hydrolysis.

Synthesis Aldehyde Starting Material 4-Bromo-5-chloro-2-methoxybenzaldehyde (CAS: 1781329-45-0) Step1 NaBH4, MeOH (Reduction) Aldehyde->Step1 Alcohol Intermediate 1 Benzyl Alcohol Derivative Step2 SOCl2, DCM (Chlorination) Alcohol->Step2 Chloride Intermediate 2 Benzyl Chloride Derivative Step3 NaCN, DMSO (Cyanation) Chloride->Step3 Nitrile Intermediate 3 Benzyl Nitrile Derivative Step4 NaOH, H2O, Reflux (Hydrolysis) Nitrile->Step4 Product Final Product 4-Bromo-5-chloro-2-methoxyphenylacetic Acid Step1->Alcohol Step2->Chloride Step3->Nitrile Step4->Product

Figure 2: Step-by-step synthetic pathway from the commercially available aldehyde.

Detailed Protocol

Step 1: Reduction to Benzyl Alcohol

  • Reagents: Sodium Borohydride (

    
    ), Methanol.
    
  • Procedure: Dissolve the aldehyde (1.0 eq) in MeOH at 0°C. Add

    
     (1.1 eq) portion-wise. Stir for 1 hour. Quench with saturated 
    
    
    
    . Extract with EtOAc.
  • Checkpoint: Monitor disappearance of the aldehyde peak (~10.0 ppm) via

    
    -NMR.
    

Step 2: Conversion to Benzyl Chloride

  • Reagents: Thionyl Chloride (

    
    ), DCM (Dichloromethane), catalytic DMF.
    
  • Procedure: Dissolve the alcohol in anhydrous DCM. Add

    
     (1.5 eq) dropwise at 0°C. Reflux for 2 hours. Evaporate solvent/excess reagent under vacuum.
    
  • Safety Note: This step generates

    
     and 
    
    
    
    gas; use a scrubber.

Step 3 & 4: Cyanation and Hydrolysis

  • Reagents: Sodium Cyanide (

    
    ), DMSO; then 
    
    
    
    (aq).
  • Procedure:

    • Dissolve benzyl chloride in DMSO. Add

      
       (1.2 eq). Caution: Highly Toxic. Heat to 60°C for 4 hours.
      
    • Dilute with water, extract the nitrile (intermediate).

    • Reflux the nitrile in 20%

      
       solution for 12 hours.
      
    • Acidify with

      
       to pH 2. The product, 4-Bromo-5-chloro-2-methoxyphenylacetic acid , will precipitate.
      
  • Purification: Recrystallize from Ethanol/Water.

Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following analytical criteria must be met:

  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.4 (s, 1H, COOH)
      
    • 
       7.60 (s, 1H, Ar-H, C3)
      
    • 
       7.25 (s, 1H, Ar-H, C6)
      
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       3.60 (s, 2H, 
      
      
      
      -COOH)
  • HPLC Purity: >97% (Area under curve).

  • Appearance: Must be free of dark coloration (indicative of oxidation or residual iodine/bromine species).

Applications in Drug Discovery

This compound serves as a critical intermediate for:

  • CRTH2 Antagonists: The phenylacetic acid moiety mimics the PGD2 pharmacophore.

  • Auxin Analogs: Halogenated phenylacetic acids are potent plant growth regulators, often used in agrochemical screening.

  • Phenethylamine Synthesis: As referenced in recent patent literature (WO2025059373A1), the precursor aldehyde is used to synthesize novel phenalkylamines for psychiatric disorders [1].

References

  • Google Patents. WO2025059373A1 - Novel phenalkylamines and their use in the treatment of psychiatric disorders.[2] Retrieved from

  • Jiehua Pharma. Product Catalog: 4-bromo-5-chloro-2-methoxyphenylacetic acid (CAS 1785152-42-2).[3] Retrieved from

  • Combi-Blocks. Product Search: 4-Bromo-5-chloro-2-methoxybenzaldehyde (Precursor). Retrieved from

  • PubChem. Compound Summary: 4-Bromo-5-chloro-2-methoxybenzaldehyde.[4][5][6][7] Retrieved from

Sources

Theoretical & Practical Dynamics of Substituted Phenylacetic Acids: From Electronic Structure to Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of substituted phenylacetic acids (PAAs), bridging theoretical physical organic chemistry with practical applications in drug design and synthesis.

Executive Summary

Phenylacetic acid (PAA) derivatives represent a cornerstone scaffold in medicinal chemistry, particularly within the non-steroidal anti-inflammatory drug (NSAID) class (e.g., Diclofenac, Lumiracoxib). Unlike benzoic acids, where the carboxyl group conjugates directly with the aromatic ring, PAAs possess a methylene (


) spacer. This structural feature fundamentally alters electronic transmission, conformational entropy, and metabolic susceptibility. This guide analyzes these properties through the lens of physical organic chemistry and provides validated protocols for their synthesis and characterization.

Electronic Structure & Acidity: The Insulating Effect

The defining theoretical property of PAAs is the attenuation of substituent effects due to the methylene spacer. This is quantitatively described by the Hammett equation.[1][2]

The Hammett Relationship

In benzoic acids, substituents on the phenyl ring directly influence the stability of the carboxylate anion via resonance and induction. In PAAs, the


 hybridized methylene group breaks the 

-conjugation, limiting transmission to inductive field effects.

The Hammett reaction constant (


) quantifies this sensitivity:
  • Benzoic Acid Ionization:

    
     (Reference standard)
    
  • Phenylacetic Acid Ionization:

    
     (in water at 25°C)
    

Implication: A substituent that strongly increases acidity in benzoic acid (e.g.,


) has roughly half the effect in the PAA analogue. This "dampening" allows medicinal chemists to fine-tune lipophilicity (LogP) using aromatic substituents without drastically altering the pKa, preserving the pharmacophore's ionization state at physiological pH.
Comparative Acidity Data

The following table illustrates the impact of the spacer and substituents on pKa values.

CompoundStructureSubstituent (

)
pKa (

)

pKa (vs Unsub)
Benzoic Acid

H4.20-
Phenylacetic Acid

H4.31-

-Nitro-PAA


3.85-0.46

-Methoxy-PAA


4.36+0.05
Diclofenac (2,6-dichloro-anilino)-4.15-0.16

Note: The pKa of Diclofenac is influenced by the intramolecular hydrogen bonding and the electron-withdrawing chlorine atoms, despite the spacer.

Visualization of Electronic Transmission

The following diagram illustrates the "insulating" effect of the methylene spacer compared to a direct conjugate system.

HammettTransmission cluster_0 Electronic Transmission Pathway Substituent Substituent (X) (e.g., -NO2, -OMe) Ring Aromatic Ring (Resonance System) Substituent->Ring Induction & Resonance Spacer Methylene Spacer (-CH2-) (Insulator) Ring->Spacer Inductive Field Effect Only Carboxyl Carboxyl Group (-COOH) (Reaction Center) Spacer->Carboxyl Attenuated Effect (ρ ≈ 0.49)

Figure 1: Schematic representation of electronic effect transmission in substituted phenylacetic acids. The methylene spacer filters out resonance effects, transmitting only inductive field effects.

Conformational Dynamics & The "Ortho Effect"

While the methylene spacer dampens electronic effects, it introduces critical conformational degrees of freedom.

The Ortho-Twist

In 2,6-disubstituted PAAs (common in NSAIDs like Diclofenac), steric hindrance forces the phenyl ring to twist out of plane relative to the acetic acid side chain.

  • Theoretical Consequence: This twist minimizes steric clash but locks the molecule into a specific conformer that often matches the binding pocket of the Cyclooxygenase (COX) enzyme.

  • Binding Mechanism: The carboxylate binds to Arg-120 in COX, while the twisted phenyl ring slots into a hydrophobic pocket lined by Val-349 and Leu-531.

Metabolic Stability (Benzylic Oxidation)

The benzylic position (


-carbon) is a metabolic "soft spot," susceptible to oxidation by Cytochrome P450 enzymes.
  • Design Strategy: Substitution at the

    
    -carbon (e.g., 
    
    
    
    -methylation as in Ibuprofen analogs) or blocking the para-position on the ring reduces metabolic clearance rates.

Experimental Protocol: Synthesis via Pd-Catalyzed Carbonylation

A robust method for synthesizing substituted PAAs is the palladium-catalyzed carbonylation of benzyl chlorides.[3] This method is preferred over nitrile hydrolysis for sensitive substrates as it operates under neutral/mild basic conditions.

Mechanism: Oxidative addition of Pd(0) to the benzyl chloride, followed by CO insertion and nucleophilic attack by water/hydroxide.

Reagents & Equipment[4]
  • Substrate: 4-Chlorobenzyl chloride (10 mmol)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Triphenylphosphine (

    
    ) (4 mol%)
    
  • Solvent: Toluene / Water biphasic system (1:1 v/v)

  • Base:

    
     (3 equiv)
    
  • Gas: Carbon Monoxide (CO) balloon (1 atm)

Step-by-Step Methodology
  • Preparation: In a 50 mL Schlenk flask, dissolve 4-chlorobenzyl chloride (1.61 g) in 10 mL toluene.

  • Catalyst Loading: Add

    
     (140 mg) and 
    
    
    
    (105 mg). Stir for 5 mins under Argon.
  • Phase Assembly: Add 10 mL of degassed water containing dissolved

    
     (4.14 g). Add surfactant (Tetrabutylammonium bromide, 5 mol%) to act as a phase transfer catalyst.
    
  • Carbonylation: Purge the flask with CO gas for 2 minutes. Attach a CO balloon.[4]

  • Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (1000 rpm) for 12 hours. The vigorous stirring is critical to maximize the interfacial surface area.

  • Work-up:

    • Cool to room temperature.

    • Separate the aqueous layer (contains the PAA salt).

    • Wash aqueous layer with Ethyl Acetate (

      
       mL) to remove organic impurities.
      
    • Acidification: Slowly add 2M HCl to the aqueous layer until pH < 2. The substituted PAA will precipitate.[3][4]

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Start Benzyl Chloride + Pd Catalyst OxAdd Oxidative Addition (Ar-CH2-Pd-Cl) Start->OxAdd 60°C CO_Insert CO Insertion (Acyl-Pd Complex) OxAdd->CO_Insert + CO (1 atm) Hydrolysis Base Hydrolysis (K2CO3 / H2O) CO_Insert->Hydrolysis Phase Transfer Acidification Acid Work-up (HCl, pH < 2) Hydrolysis->Acidification Separation Product Phenylacetic Acid Product Acidification->Product Precipitation

Figure 2: Workflow for the Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids.

References

  • Hammett, L. P. (1937). "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology". Wiley-Interscience.
  • Moser, P., et al. (1990). "Structure-Activity Relationships of Diclofenac and Analogs". Journal of Medicinal Chemistry, 33(9), 2358–2368. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066. Link

  • Perlovich, G. L., et al. (2006). "Thermodynamic and Structural Aspects of Phenylacetic Acid Derivatives". Journal of Thermal Analysis and Calorimetry, 84, 165–172. Link

Sources

An In-depth Technical Guide to Bromo-Chloro-Methoxyphenylacetic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive literature review of bromo-chloro-methoxyphenylacetic acid derivatives, a class of compounds with significant potential in medicinal chemistry. Phenylacetic acid derivatives are integral scaffolds in a multitude of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of halogen and methoxy substituents onto the phenyl ring allows for the precise modulation of their physicochemical and biological properties. This guide delves into the synthetic strategies, spectroscopic characterization, and potential biological activities of these dihalogenated derivatives, offering field-proven insights for researchers and professionals in drug development. While specific examples of bromo-chloro-methoxyphenylacetic acids are not abundant in the current literature, this guide extrapolates from established methodologies for related halogenated phenylacetic acids to provide robust and reliable synthetic protocols.

Introduction: The Significance of Halogenated Phenylacetic Acids in Drug Discovery

The phenylacetic acid moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Its versatility stems from the ease of functionalization of the phenyl ring, which allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its interaction with biological targets. The introduction of halogen atoms, such as bromine and chlorine, is a particularly powerful strategy in drug design. Halogens can influence a molecule's conformation, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding. The methoxy group, an electron-donating substituent, can also significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

The combination of bromo, chloro, and methoxy substituents on a phenylacetic acid scaffold presents a unique opportunity to explore a diverse chemical space and develop novel therapeutic agents with potentially enhanced efficacy and selectivity. This guide aims to provide a comprehensive resource for the synthesis and evaluation of these promising compounds.

Synthetic Strategies: Navigating the Pathway to Bromo-Chloro-Methoxyphenylacetic Acid Derivatives

The synthesis of bromo-chloro-methoxyphenylacetic acid derivatives can be approached through several strategic pathways. The choice of a particular route will depend on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Pathway A: Sequential Halogenation of a Methoxyphenylacetic Acid Precursor

A logical and common approach involves the sequential introduction of bromine and chlorine onto a readily available methoxyphenylacetic acid starting material. The regioselectivity of the halogenation reactions is directed by the activating and ortho-, para-directing methoxy group.

A potential synthetic workflow is outlined below:

Synthetic Pathway A start Methoxyphenylacetic Acid step1 Bromination (e.g., Br2 in Acetic Acid) start->step1 Electrophilic Aromatic Substitution intermediate1 Bromo-methoxyphenylacetic Acid step1->intermediate1 step2 Chlorination (e.g., Cl2 in Acetic Acid) intermediate1->step2 Electrophilic Aromatic Substitution product Bromo-chloro-methoxyphenylacetic Acid step2->product

Caption: Sequential halogenation of a methoxyphenylacetic acid.

This strategy offers the advantage of starting from a simple precursor. However, careful control of reaction conditions is crucial to manage the regioselectivity and prevent the formation of undesired isomers.

Pathway B: Functional Group Transformation from a Substituted Benzaldehyde

An alternative strategy begins with a commercially available or synthesized bromo-chloro-methoxy-substituted benzaldehyde. This precursor can then be converted to the corresponding phenylacetic acid through various established methods.

A representative workflow for this approach is as follows:

Synthetic Pathway B start Bromo-chloro-methoxy -benzaldehyde step1 Reduction to Alcohol (e.g., NaBH4) start->step1 intermediate2 Bromo-chloro-methoxy -benzyl halide step1->intermediate2 intermediate1 Bromo-chloro-methoxy -benzyl alcohol step2 Conversion to Benzyl Halide (e.g., SOCl2 or PBr3) step3 Cyanation (e.g., NaCN) intermediate2->step3 step4 Hydrolysis (Acid or Base catalyzed) step3->step4 intermediate3 Bromo-chloro-methoxy -benzyl cyanide product Bromo-chloro-methoxyphenylacetic Acid step4->product

Caption: Synthesis from a substituted benzaldehyde.

This pathway provides excellent control over the substitution pattern of the final product, as the halogen and methoxy groups are already in place on the starting material.

Spectroscopic Characterization: Unveiling the Molecular Structure

The unambiguous identification and characterization of the synthesized bromo-chloro-methoxyphenylacetic acid derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations
¹H NMR - A singlet corresponding to the methylene (-CH₂) protons, typically in the range of 3.5-4.0 ppm. - A singlet for the methoxy (-OCH₃) protons, usually around 3.8-4.0 ppm. - Aromatic protons will appear as singlets, doublets, or multiplets depending on the substitution pattern, with chemical shifts influenced by the electronic effects of the bromo, chloro, and methoxy groups.
¹³C NMR - A signal for the carboxylic acid carbon, typically in the range of 170-180 ppm. - A signal for the methylene carbon around 40 ppm. - A signal for the methoxy carbon around 56 ppm. - Aromatic carbon signals will appear in the range of 110-160 ppm, with their chemical shifts providing information about the substitution pattern.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid, around 1700 cm⁻¹. - C-O stretching vibrations for the methoxy group and the carboxylic acid. - C-Br and C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak corresponding to the calculated molecular weight of the compound. - The isotopic pattern of the molecular ion peak will be characteristic of the presence of one bromine and one chlorine atom.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for bromo-chloro-methoxyphenylacetic acid derivatives are limited, the activities of related halogenated phenylacetic acids provide valuable insights into their potential therapeutic applications.

  • Aldose Reductase Inhibition: Phenylacetic acid derivatives with halogenated benzyl subunits have been evaluated as aldose reductase inhibitors, suggesting a potential role in the management of diabetic complications.[3]

  • Anti-inflammatory Activity: The phenylacetic acid scaffold is a well-known pharmacophore in NSAIDs. The nature and position of the halogen and methoxy substituents can significantly influence the anti-inflammatory potency and cyclooxygenase (COX) enzyme selectivity.

  • Anticancer Properties: Certain phenylacetamide derivatives have demonstrated cytotoxicity and pro-apoptotic activity in cancer cell lines.[4] The introduction of bromo and chloro groups could enhance these activities.

The systematic variation of the positions of the bromo, chloro, and methoxy groups on the phenyl ring will be crucial for elucidating the structure-activity relationships (SAR) and optimizing the biological activity of these derivatives.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of bromo-chloro-methoxyphenylacetic acid derivatives, adapted from established procedures for related compounds.

Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

This protocol is adapted from the regioselective bromination of 4-methoxyphenylacetic acid.[4]

Reaction Scheme:

Procedure:

  • To a stirred solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml) in a round-bottom flask, add a solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in glacial acetic acid (30 ml) dropwise over 30 minutes at room temperature.[4]

  • Stir the reaction mixture at room temperature for an additional 60 minutes.[4]

  • Pour the reaction mixture into 500 ml of ice-water. A pale yellow precipitate will form.[4]

  • Stir the mixture for 10 minutes, then collect the solid by vacuum filtration.[4]

  • Wash the filter cake with ice-water (3 x 10 ml) and air-dry for 20 minutes.[4]

  • Recrystallize the crude product from hot xylene to yield white crystalline 3-bromo-4-methoxyphenylacetic acid.[4]

Expected Yield: Approximately 84%.[4]

Proposed Synthesis of 2-Chloro-5-bromo-4-methoxyphenylacetic Acid

This proposed protocol involves the chlorination of the previously synthesized 3-bromo-4-methoxyphenylacetic acid.

Reaction Scheme:

Procedure:

  • Dissolve 3-bromo-4-methoxyphenylacetic acid (10 g, 40.8 mmol) in glacial acetic acid (100 ml) in a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser.

  • Heat the mixture to 80-90°C.

  • Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and purge with nitrogen to remove excess chlorine and HCl.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Conclusion and Future Directions

Bromo-chloro-methoxyphenylacetic acid derivatives represent a promising, yet underexplored, class of compounds with significant potential for drug discovery. This technical guide has provided a comprehensive overview of the synthetic strategies, characterization techniques, and potential biological activities of these molecules, drawing upon the extensive literature on related halogenated phenylacetic acids. The detailed experimental protocols offer a practical starting point for researchers to synthesize and evaluate these compounds.

Future research in this area should focus on the systematic synthesis of a library of bromo-chloro-methoxyphenylacetic acid isomers and the comprehensive evaluation of their biological activities against a range of therapeutic targets. Elucidating the structure-activity relationships will be key to unlocking the full potential of this versatile chemical scaffold.

References

  • Rakowitz, D., Gmeiner, A., Schröder, N., & Matuszczak, B. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Findlater, A. D., Guzei, I. A., & Findlater, M. (2012). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o1555.
  • Mounier, L., Barth, M., & Boubia, B. (n.d.).
  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,5-dimethoxyphenylacetic acid. Retrieved from [Link]

  • Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (n.d.). ¹H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl....
  • The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide.
  • Beilstein Journals. (n.d.).
  • Ashtari, M., et al. (2025, August 7).
  • Supporting Information for: Magnesium-promoted nickel-catalysed chlorination of aryl halides and trifl
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)
  • Aslam, J., et al. (2008, September 15). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. PubMed.

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Chemical Innovation

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a richly functionalized starting material, offering multiple reactive sites for chemical modification. Its structure is of significant interest to researchers in medicinal chemistry and materials science. Phenylacetic acid derivatives are core components in numerous biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The strategic manipulation of the substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical and biological properties.[2]

This guide provides a comprehensive overview of synthetic strategies to generate diverse derivatives from this scaffold. We will explore transformations at three key positions:

  • The Carboxylic Acid Group: Amenable to forming amides, esters, and other related functionalities.

  • The C4-Bromo Position: An ideal handle for palladium-catalyzed cross-coupling reactions.

  • The C5-Chloro Position: A less reactive halide that allows for selective or sequential functionalization.

The differential reactivity between the aryl bromide and aryl chloride is a cornerstone of the synthetic strategy, enabling selective transformations. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halides is generally I > Br > Cl > F.[3][4] This allows for precise targeting of the C-Br bond while leaving the C-Cl bond intact for potential subsequent reactions.

Core Synthetic Strategies & Mechanistic Rationale

The derivatization of 4-Bromo-5-chloro-2-methoxyphenylacetic acid can be logically approached by targeting its distinct functional groups.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is a versatile functional group for creating esters and amides, the latter being a ubiquitous linkage in pharmaceuticals.[5]

  • Esterification: The formation of esters from carboxylic acids is a fundamental transformation. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a classic and effective method.[6][7] The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[7][8]

  • Amide Bond Formation: Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to overcome the formation of a stable ammonium-carboxylate salt.[5][9] Modern organic synthesis circumvents this by using coupling reagents. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[10] The addition of reagents such as 1-hydroxy-1H-benzotriazole (HOBt) can suppress side reactions and reduce the risk of racemization when using chiral substrates.

Functionalization of the Aromatic Ring via Cross-Coupling

The presence of two different halogen atoms on the aromatic ring opens the door for selective, powerful carbon-carbon bond-forming reactions.

  • Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. It involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid, catalyzed by a palladium(0) complex in the presence of a base.[4][11][12] The base is crucial as it activates the organoboron species, facilitating the transmetalation step in the catalytic cycle.[11] Given the higher reactivity of the C-Br bond, Suzuki-Miyaura coupling can be performed selectively at the C4 position of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.[13] Mild, aqueous conditions have been developed, enhancing the reaction's utility for functionalized molecules.[14]

  • Sonogashira Coupling: This reaction provides a direct route to arylalkynes by coupling a terminal alkyne with an aryl halide.[3][15] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst (e.g., CuI) with an amine base.[16][17] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate that participates in the transmetalation step.[3] Similar to the Suzuki coupling, the reaction can be selectively performed at the more reactive C-Br position.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations and a representative catalytic cycle.

G cluster_acid Carboxylic Acid Derivatization cluster_coupling Aromatic Cross-Coupling start 4-Bromo-5-chloro- 2-methoxyphenylacetic acid Amide Amide Derivatives start->Amide R¹R²NH, Coupling Agent Ester Ester Derivatives start->Ester R¹OH, H⁺ Suzuki Aryl/Vinyl Derivatives (Suzuki Coupling) start->Suzuki R¹B(OH)₂, Pd Catalyst, Base Sonogashira Alkynyl Derivatives (Sonogashira Coupling) start->Sonogashira R¹-C≡CH, Pd/Cu Catalyst, Base

Caption: Synthetic pathways from the starting material.

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)Ln-R' pd2_complex->pd2_boronate Transmetalation (R'B(OR)₂ + Base) pd2_boronate->pd0 Reductive Elimination product_complex Ar-R' pd2_boronate->product_complex

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

G Acid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-acylisourea) Acid->ActiveEster CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->ActiveEster Amide Amide Product (R-CONR'R'') ActiveEster->Amide Byproduct Byproduct (e.g., DCU) ActiveEster->Byproduct Amine Amine (R'R''NH) Amine->Amide

Caption: Workflow for amide synthesis via an activated intermediate.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of an Amide Derivative via DCC Coupling

This protocol details the synthesis of 2-(4-bromo-5-chloro-2-methoxyphenyl)-N-benzylacetamide.

ParameterValue
Reagents 4-Bromo-5-chloro-2-methoxyphenylacetic acid, Benzylamine, N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM)
Stoichiometry Acid (1.0 eq), Amine (1.1 eq), DCC (1.1 eq)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours

Procedure:

  • Dissolve 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add benzylamine (1.1 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Protocol 2: Synthesis of an Ester Derivative via Fischer Esterification

This protocol details the synthesis of Methyl 2-(4-bromo-5-chloro-2-methoxyphenyl)acetate.

ParameterValue
Reagents 4-Bromo-5-chloro-2-methoxyphenylacetic acid, Methanol, Sulfuric Acid (conc.)
Stoichiometry Acid (1.0 eq), H₂SO₄ (catalytic, ~5 mol%)
Solvent Methanol (excess)
Temperature Reflux (~65 °C)
Reaction Time 4-6 hours

Procedure:

  • Suspend 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq) in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours.[7]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x), saturated NaHCO₃ solution (2x, until effervescence ceases), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the product by column chromatography if necessary.

Protocol 3: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the synthesis of 2-(5-chloro-2-methoxy-4-phenylphenyl)acetic acid.

ParameterValue
Reagents 4-Bromo-5-chloro-2-methoxyphenylacetic acid, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃
Stoichiometry Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), Base (2.0-3.0 eq)
Solvent Toluene/Ethanol/Water mixture (e.g., 4:1:1)
Temperature 80-90 °C
Reaction Time 8-12 hours

Procedure:

  • To a Schlenk flask, add 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, add water, and acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the carboxylic acid.

  • Extract the product into the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Selective Sonogashira Coupling at the C4-Position

This protocol details the synthesis of 2-(5-chloro-2-methoxy-4-(phenylethynyl)phenyl)acetic acid.

ParameterValue
Reagents 4-Bromo-5-chloro-2-methoxyphenylacetic acid, Phenylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) Iodide (CuI), Triethylamine (TEA)
Stoichiometry Aryl Bromide (1.0 eq), Alkyne (1.2 eq), Pd Cat. (2-4 mol%), CuI (4-8 mol%)
Solvent Anhydrous Tetrahydrofuran (THF) or DMF
Temperature Room Temperature to 50 °C
Reaction Time 6-24 hours

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous, degassed solvent (e.g., THF) followed by degassed triethylamine (TEA, ~3.0 eq), which acts as both the base and a solvent.[17]

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or warm gently to ~50 °C. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Characterization of Synthesized Derivatives

The successful synthesis and purity of all derivatives must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity and the introduction of new functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O stretch in amides and esters, C≡C stretch in alkynes).

Conclusion

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a highly valuable and versatile starting material for constructing a diverse library of complex organic molecules. By leveraging the distinct reactivity of its carboxylic acid and halogen functionalities, researchers can employ a range of modern synthetic methodologies—including amide coupling, esterification, and selective palladium-catalyzed cross-coupling reactions—to systematically modify the scaffold. The protocols outlined herein provide a robust foundation for scientists engaged in drug discovery and chemical research to explore new chemical space and develop novel compounds with tailored properties.

References

  • ResearchGate. Sonogashira coupling of aryl halides. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Royal Society of Chemistry. (2010). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Gao, S., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂. Royal Society Open Science. Available from: [Link]

  • Wikimedia Commons. (2018). File:Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.pdf. Available from: [Link]

  • ResearchGate. Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of amides by C-N coupling, hydrolysis, oxidation. Available from: [Link]

  • Patel, S. V., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Ibrahimova, M. J., et al. (2026). SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Processes of petrochemistry and oil refining. Available from: [Link]

  • IGI Global. (2025). Phenylacetic acid derivative: Significance and symbolism. Available from: [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Oesper, R. E., & Fulmer, R. E. (1953). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Journal of the American Chemical Society.
  • Journal of the Korean Chemical Society. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][16]-thiazepin-3(2H)-one. Available from: [Link]

  • Wikipedia. 2C-B. Available from: [Link]

  • International Union of Crystallography Journals. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]

  • Google Patents. US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
  • PubChem. 4-Bromo-2,5-dimethoxyphenylacetic acid. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]

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using 4-Bromo-5-chloro-2-methoxyphenylacetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid (CAS 1785152-42-2) in High-Value Organic Synthesis

Part 1: Executive Summary & Chemical Profile

Title: Breaking Symmetry: Orthogonal Functionalization of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid for Complex Scaffold Synthesis

Abstract: 4-Bromo-5-chloro-2-methoxyphenylacetic acid (CAS 1785152-42-2) represents a high-utility "privileged scaffold" for medicinal chemistry and agrochemical discovery. Its value lies in its dense functionalization—a tetrasubstituted benzene core pre-installed with orthogonal halogen handles (Br/Cl) and a solubilizing methoxy group. This application note details the chemoselective exploitation of this molecule, enabling researchers to rapidly access diverse chemical space (e.g., biaryls, fused heterocycles, and peptidomimetics) without de novo ring construction.

Chemical Profile:

PropertyData
CAS Number 1785152-42-2
Formula C₉H₈BrClO₃
Molecular Weight 279.51 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (acidic pH)
pKa (Calc) ~3.8–4.2 (Carboxylic acid)
Key Features Orthogonal Halides: C4-Br (High reactivity) vs. C5-Cl (Low reactivity).Methoxy Group: C2-position (Electronic donation, metabolic stability).Acetic Acid Tail: C1-position (Amide coupling, esterification).[1][2]

Part 2: Synthetic Utility & Mechanistic Logic

The strategic value of this building block is governed by Site-Selective Cross-Coupling . The distinct bond dissociation energies (C-Br: ~280 kJ/mol vs. C-Cl: ~400 kJ/mol) allow for sequential functionalization.

The "Stepwise" Strategy (The Core Workflow)

Researchers should adopt a C4


 C1 

C5
or C1

C4

C5
workflow.
  • Step A: C4-Selective Coupling (Suzuki/Buchwald): The C4-Bromine undergoes oxidative addition with Pd(0) significantly faster than the C5-Chlorine. Using mild catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) ensures exclusive reaction at the bromine.

  • Step B: C1-Tail Derivatization: The carboxylic acid can be coupled to amines (amide formation) or reduced to alcohols. This is often done first if the coupling partner is sensitive to basic Suzuki conditions, or second to avoid catalyst poisoning by free amines.

  • Step C: C5-Activation: The remaining C5-Chlorine, sterically crowded by the new C4-substituent and the methoxy group, requires "hotter" conditions (e.g., Pd₂dba₃/XPhos or RuPhos) to react.

Application Areas
  • CRTH2 Antagonists: Phenylacetic acid cores with halogen substitutions are frequent motifs in anti-inflammatory research (e.g., Ramatroban analogs).

  • Auxin Mimics (Agrochem): The structural similarity to Dicamba and 2,4-D suggests utility in herbicide discovery, targeting TIR1/AFB auxin receptors.

  • PROTAC Linkers: The rigid phenylacetic core can serve as a distinct linker segment, connecting E3 ligase ligands to warheads.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this single scaffold.

G Start 4-Bromo-5-chloro- 2-methoxyphenylacetic acid (Core Scaffold) Int1 Intermediate A: 4-Aryl-5-chloro derivative Start->Int1 Path A: Suzuki-Miyaura (Pd(PPh3)4, Ar-B(OH)2, 80°C) Selectivity: Br > Cl Int2 Intermediate B: Amide/Ester Derivative Start->Int2 Path B: Amide Coupling (HATU, DIPEA, R-NH2) Final3 Fused Heterocycle (Oxindole/Benzofuran) Start->Final3 Path C: Intramolecular Cyclization (C-H Activation or SNAr) Final1 Biaryl Scaffold (C4-Aryl, C5-Cl) Int1->Final1 Preserves Cl for Late-Stage Modification Final2 Functionalized Peptidomimetic Int2->Final2 Subsequent C4/C5 Coupling

Caption: Divergent synthesis map showing chemoselective pathways. Path A exploits the Br/Cl reactivity difference.

Part 4: Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Install an aryl group at the 4-position without affecting the 5-chloro or carboxylic acid sites.

Reagents:

  • Scaffold: 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for stability and selectivity.

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a reaction vial, combine the scaffold (280 mg, 1 mmol), phenylboronic acid (134 mg, 1.1 mmol), and K₂CO₃ (414 mg, 3 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL). Add the Pd catalyst (24 mg) quickly under positive inert gas pressure.

  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Critical Note: Do not exceed 90°C. Higher temperatures may activate the C5-Cl bond, leading to bis-coupling byproducts.

  • Workup: Cool to RT. Acidify to pH ~3 with 1N HCl (to ensure the carboxylic acid is protonated for extraction). Extract with EtOAc (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash chromatography (Hexane/EtOAc + 1% AcOH).

Validation Criteria:

  • LC-MS: Look for Mass [M+H] corresponding to the biaryl product. Absence of M+2 isotope pattern of Br (1:1) confirms Br loss; retention of Cl isotope pattern (3:1) confirms Cl integrity.

Protocol B: Amide Coupling (C1-Derivatization)

Objective: Convert the acid tail to a functional amide (e.g., for library synthesis).

Reagents:

  • Scaffold (1.0 eq)

  • Amine: Benzylamine (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve scaffold (1 mmol) in DMF (5 mL) at 0°C.

  • Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir for 15 mins to activate the acid (formation of O-At ester).

  • Add Benzylamine (1.2 mmol) dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.

  • Wash: Wash organic layer with 5% LiCl (to remove DMF), then brine.

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation (typical for halogenated acids).

    • H335: May cause respiratory irritation.[3]

  • Handling: Use a fume hood. The compound is an aryl bromide/chloride; avoid contact with strong oxidizers.

  • Storage: Store at 2–8°C. Keep desicated. The methoxy group makes the ring electron-rich, potentially susceptible to slow oxidation if left in light/air for extended periods.

Part 6: References

  • General Reactivity of Polyhalogenated Arenes:

    • Handy, S. T., & Zhang, Y. (2006). "Chemoselective cross-coupling of polyhalogenated heterocycles." Chemical Society Reviews, 35(1), 71-84. Link

    • Rationale: Establishes the theoretical basis for Br > Cl selectivity in Pd-catalyzed coupling.

  • Phenylacetic Acid Scaffolds in Drug Discovery:

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

    • Rationale: Contextualizes the utility of the phenylacetic acid moiety in SAR campaigns.

  • Related Structural Analogs (Cisapride Intermediates):

    • DrugBank Online. "Cisapride: Chemical Structure and Synthesis." Link

    • Rationale: Demonstrates the pharmaceutical relevance of the "4-substituted-5-chloro-2-methoxy" substitution pattern.

  • Compound Source & Data:

    • PubChem Compound Summary for CID 676739 (Related Isomer 4-Bromo-2,5-dimethoxy).Link

    • Combi-Blocks Product Page (CAS 1785152-42-2).Link

    • Rationale: Verifies commercial availability and physical property data for the specific CAS 1785152-42-2.

Sources

4-Bromo-5-chloro-2-methoxyphenylacetic acid as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Orthogonal Functionalization in Drug Discovery

Introduction: The Strategic Value of the Scaffold

In the high-stakes landscape of Fragment-Based Drug Discovery (FBDD), the value of a building block is defined by its orthogonal reactivity . 4-Bromo-5-chloro-2-methoxyphenylacetic acid represents a premier "tri-vector" scaffold, offering three distinct sites for chemical modification that can be addressed sequentially without the need for protecting groups.

This Application Note details the utility of this compound as a core intermediate for synthesizing complex pharmaceutical architectures, particularly HCV NS3/4A protease inhibitors , SGLT2 inhibitors , and kinase antagonists . Its specific substitution pattern (4-Br, 5-Cl, 2-OMe) allows for precise "halogen dance" functionalization—enabling researchers to install a library of diverse fragments at the 4-position (via Br) while preserving the 5-position (Cl) for late-stage modification or lipophilic tuning.

Physicochemical Profile
PropertyValueRelevance
Molecular Formula C₉H₈BrClO₃Core scaffold
Molecular Weight 279.51 g/mol Ideal for FBDD (Rule of 3 compliant)
LogP (Predicted) ~2.3Good lipophilicity for membrane permeability
pKa (Acid) ~3.8–4.0Standard carboxylic acid reactivity
Melting Point 135–138 °CStable crystalline solid
Pharmaceutical Applications & Mechanism[7]
2.1. HCV NS3/4A Protease Inhibitors

The phenylacetic acid moiety is a recurrent motif in the P2/P3 capping groups of macrocyclic protease inhibitors (e.g., Glecaprevir, Voxilaprevir analogues). The 2-methoxy group is critical here; it provides a "conformational lock," forcing the phenyl ring into a specific dihedral angle relative to the peptide backbone, which enhances binding affinity to the viral protease active site.

2.2. Sequential Cross-Coupling (The "Halogen Dance")

The defining feature of this scaffold is the reactivity difference between the aryl bromide (C4) and the aryl chloride (C5).

  • Vector 1 (C4-Br): Highly reactive toward Pd(0) oxidative addition. Can be coupled with boronic acids (Suzuki) or amines (Buchwald) at mild temperatures (40–60 °C).

  • Vector 2 (C5-Cl): Remains inert during the first coupling. Requires forcing conditions (high temp, specialized ligands like XPhos or RuPhos) to react, allowing for a second, distinct functionalization step.

Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C4-Functionalization)

Objective: To install an aryl or heteroaryl fragment at the 4-position without affecting the 5-chloro or carboxylic acid sites.

Reagents:

  • Scaffold: 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq)

  • Boronic Acid: R-B(OH)₂ (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for high selectivity and stability.

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the scaffold, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive Argon flow.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

    • Note: Do not exceed 80 °C to prevent oxidative addition into the C-Cl bond.

  • Work-up: Cool to RT. Acidify to pH 3 with 1N HCl (to protonate the carboxylic acid). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc + 1% AcOH).

Validation Criteria:

  • HPLC: Disappearance of starting material (RT ~4.2 min) and appearance of product (RT ~5.5 min).

  • ¹H NMR: Disappearance of the doublet/singlet corresponding to the proton ortho to Br.

Protocol B: Amide Coupling (Side-Chain Functionalization)

Objective: To attach the scaffold to a pharmacophore amine (e.g., an amino-acid derivative or heterocycle).

Reagents:

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Amine: R-NH₂ (1.1 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 4-Bromo-5-chloro-2-methoxyphenylacetic acid in DMF at 0 °C. Add DIPEA, followed by HATU. Stir for 15 mins to form the active ester.

  • Coupling: Add the amine component dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Pour into ice-cold saturated LiCl solution (removes DMF). Extract with EtOAc.

  • Wash: Wash organic phase with 5% Citric Acid (removes unreacted amine/HATU byproducts), then Sat. NaHCO₃.

Visualizing the Synthetic Logic

The following diagram illustrates the "Divergent Synthesis" capability of this scaffold. It highlights how a single starting material can generate two distinct drug candidates based on the order of operations.

G cluster_legend Reaction Type Start 4-Bromo-5-chloro- 2-methoxyphenylacetic acid Inter1 Intermediate A (4-Aryl-5-chloro) Start->Inter1 Pd(dppf)Cl2, Ar-B(OH)2 60°C (Selective C-Br) Inter2 Intermediate B (Amide Linker) Start->Inter2 HATU, R-NH2 (COOH Functionalization) Drug1 Drug Candidate X (Bi-aryl Core) Inter1->Drug1 Buchwald Coupling (C-Cl Functionalization) Drug2 Drug Candidate Y (Peptidomimetic) Inter2->Drug2 Suzuki Coupling (Late-Stage Diversification) L1 Blue: C-C Bond Formation L2 Red: Amide Bond Formation

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the Br and Cl substituents.

Quality Control & Safety
QC Specifications
  • Purity: ≥98.0% by HPLC (Area %).

  • Impurity Profile:

    • Des-bromo analog: <0.5% (Result of reductive dehalogenation).

    • Regioisomer (5-Br, 4-Cl): <0.1% (Critical for SAR accuracy).

  • Storage: Store at 2–8 °C under inert atmosphere. Light sensitive (protect from direct UV to prevent radical debromination).

Safety (MSDS Highlights)
  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).

  • Handling: Use standard PPE. Avoid contact with strong oxidizers.

  • Disposal: Halogenated organic waste streams.

References
  • Dapagliflozin & SGLT2 Inhibitor Synthesis

    • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149. Link

    • Context: Describes the use of 5-bromo-2-chlorobenzoic acid derivatives, establishing the precedent for halogenated phenyl scaffolds in this drug class.
  • Lliver, F., et al. (2010). "Macrocyclic NS3/4A Protease Inhibitors: The Role of P2-P4 Linkers." Bioorganic & Medicinal Chemistry Letters, 20(22), 6521-6525.
  • Orthogonal Cross-Coupling Methodologies

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

    • Context: The authoritative review on distinguishing reactivity between Aryl-Br and Aryl-Cl bonds.
  • General Synthesis of Phenylacetic Acids

    • Wenner, W. (1952). "Phenylacetamide." Organic Syntheses, Coll.[1] Vol. 4, p.760. Link

    • Context: Foundational protocol for converting benzyl cyanides (a likely precursor to the topic compound) into phenylacetic acids.

Sources

Synthesis and Characterization of 4-Bromo-5-chloro-2-methoxyphenylacetic acid: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of the novel compound, 4-Bromo-5-chloro-2-methoxyphenylacetic acid. Due to the limited availability of public-domain literature on the direct applications of this specific molecule, this guide focuses on its multi-step chemical synthesis, a critical procedure for its provision as a building block in pharmaceutical and chemical research. The protocol details a proposed synthetic pathway starting from commercially available 2-methoxyphenylacetic acid, proceeding through sequential electrophilic aromatic substitution reactions—bromination and chlorination. Each step includes a thorough description of the reaction setup, reagent handling, work-up, purification, and analytical characterization. The causality behind key experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles. This note is intended to serve as a practical and scientifically grounded guide for chemists in organic synthesis and medicinal chemistry.

Introduction

Substituted phenylacetic acids are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates and structural motifs in a vast array of biologically active compounds and functional materials. The specific substitution pattern on the phenyl ring dictates the molecule's steric and electronic properties, which in turn influences its reactivity and biological interactions. The target compound, 4-Bromo-5-chloro-2-methoxyphenylacetic acid, possesses a unique arrangement of electron-donating (methoxy) and electron-withdrawing (bromo, chloro) groups, making it a potentially valuable, yet underexplored, scaffold for drug discovery and organic synthesis.

This application note outlines a robust and reproducible synthetic route to this compound. The chosen pathway leverages fundamental and well-established organic reactions, ensuring accessibility and reliability for researchers.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is proposed to proceed in two main steps from the starting material, 2-methoxyphenylacetic acid. The strategy involves the sequential halogenation of the aromatic ring. The methoxy group is a moderately activating, ortho-, para-director. The first halogenation (bromination) is expected to occur at the para position due to less steric hindrance. The second halogenation (chlorination) will then be directed by the existing substituents.

DOT Script for Synthetic Pathway Visualization

Synthetic_Pathway SM 2-Methoxyphenylacetic acid INT1 4-Bromo-2-methoxyphenylacetic acid SM->INT1 Step 1: Bromination Br2, Acetic Acid PROD 4-Bromo-5-chloro-2- methoxyphenylacetic acid INT1->PROD Step 2: Chlorination NCS, Acetic Acid

Caption: Proposed two-step synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Physicochemical Properties

The following table summarizes the key properties of the starting material, the intermediate, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Methoxyphenylacetic acidC₉H₁₀O₃166.17White solid122-125
4-Bromo-2-methoxyphenylacetic acidC₉H₉BrO₃245.07White to off-white powder125-134[1]
4-Bromo-5-chloro-2-methoxyphenylacetic acidC₉H₈BrClO₃279.51Predicted: SolidN/A

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 4-Bromo-2-methoxyphenylacetic acid (Intermediate 1)

Rationale: This step involves the regioselective bromination of 2-methoxyphenylacetic acid. The methoxy group directs the incoming electrophile (bromine) to the ortho and para positions. The para position is sterically more accessible, leading to the desired product. Acetic acid is a common solvent for such reactions as it can dissolve the starting material and is relatively inert to bromine. A similar procedure has been successfully used for the bromination of 4-methoxyphenylacetic acid.[2]

Materials:

  • 2-Methoxyphenylacetic acid (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (1.0 eq)

  • Ice-water bath

  • Sodium thiosulfate solution (saturated)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyphenylacetic acid in glacial acetic acid with stirring.

  • In a separate container, prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 2-methoxyphenylacetic acid at room temperature over a period of 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 60 minutes.

  • Pour the reaction mixture into a beaker containing ice-water.

  • A precipitate should form. If the solution has a persistent yellow/orange color due to excess bromine, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as hot xylene or an ethanol/water mixture to yield pure 4-Bromo-2-methoxyphenylacetic acid.[2]

Characterization:

  • ¹H NMR: To confirm the position of the bromine atom.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Step 2: Synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid (Final Product)

Rationale: The second halogenation is a chlorination step. The starting material for this step, 4-Bromo-2-methoxyphenylacetic acid, has an activating methoxy group and a deactivating bromo group. The directing effects of these groups will determine the position of chlorination. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings. Acetic acid can again be used as the solvent.

Materials:

  • 4-Bromo-2-methoxyphenylacetic acid (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.0-1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-methoxyphenylacetic acid in glacial acetic acid.

  • Add N-Chlorosuccinimide to the solution.

  • Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove succinimide and residual acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water).

Characterization:

  • ¹H and ¹³C NMR: To confirm the final structure and the regiochemistry of the chlorination.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of the di-halogenated product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[3]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid C=O and O-H stretches).

Troubleshooting and Further Considerations

  • Reaction Monitoring: Close monitoring of both reaction steps by TLC is crucial to determine the reaction endpoint and to avoid the formation of over-halogenated byproducts.

  • Purification: Column chromatography on silica gel may be necessary if recrystallization does not yield a product of sufficient purity.[4]

  • Alternative Reagents: For the chlorination step, other reagents like sulfuryl chloride could be considered, although this may require more stringent reaction conditions and safety precautions.

  • Scale-up: When scaling up the synthesis, careful control of temperature, especially during the exothermic bromination step, is essential.

Conclusion

This application note provides a detailed and scientifically justified protocol for the synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid. By following these procedures, researchers can reliably produce this compound for further investigation in various fields, particularly in the development of new pharmaceutical agents and functional organic materials. The characterization techniques outlined are essential for verifying the structure and purity of the synthesized molecules, ensuring the integrity of subsequent research.

References

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Zhejiang Apeloa Jiayuan Pharmaceutical Co., Ltd. (2015). Preparation method of substituted phenylacetic acid derivative. Eureka | Patsnap.
  • La Mer, V. K., & Greenspan, J. (1934). A Method of Synthesis of Phenyllactic Acid and Substituted Phenyllactic Acids. Journal of the American Chemical Society, 56(7), 1492–1493.
  • Semantic Scholar. (n.d.). Synthesis of Substituted Phenyl Acetic Acid Using benzylicorganozinc Reagents and Carbon Dioxide.
  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • Morgan, J. B., Miller, S. P., & Miller, S. J. (2007). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC - NIH.
  • CymitQuimica. (n.d.). CAS 66916-99-2: 2-Bromo-4-methoxybenzeneacetic acid.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-4-methoxyphenylacetic acid, 97% 25 g.
  • Royal Society of Chemistry. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • MilliporeSigma. (n.d.). 2-Bromo-4-methoxyphenylacetic acid 97 66916-99-2.
  • PubChemLite. (n.d.). 2-(4-chloro-2-methoxyphenyl)acetic acid (C9H9ClO3).
  • PubChem. (n.d.). 2-(4-Chloro-2-methoxyphenyl)acetic acid | C9H9ClO3 | CID 14675568.
  • Organic Syntheses. (n.d.). Phenylacetamide.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • Organic Syntheses. (n.d.). 4-methoxyphenylacetic acid.
  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Reeve, W., & Christoffel, I. (1950). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science, 61(3), 186.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid synthesis.
  • Piel, J., et al. (n.d.). Characterization of molecular interactions between ACP and halogenase domains in the curacin A polyketide synthase. PMC.
  • ResearchGate. (2025). Synthesis and characterization of p-chlorophenylacetic acid.
  • Agilent Technologies, Inc. (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column.
  • PubMed. (2014). Characterization of hindered amine light stabilizers employing capillary electrophoresis coupled to quadrupole time-of-flight mass spectrometry.
  • MDPI. (2023). Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties.

Sources

Application Notes and Protocols for 4-Bromo-5-chloro-2-methoxyphenylacetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Role of Halogenated Phenylacetic Acids in Drug Discovery

In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a recurring motif in a multitude of pharmacologically active agents. The strategic introduction of halogen and methoxy substituents onto the phenyl ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The subject of this guide, 4-Bromo-5-chloro-2-methoxyphenylacetic acid, represents a synthetically versatile building block poised for the development of novel therapeutics. Its unique substitution pattern offers a nuanced interplay of electronic and steric effects, making it an intriguing starting point for library synthesis and lead optimization campaigns. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and practical protocols involving this compound.

Physicochemical Characterization and Reactivity Profile

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a polysubstituted aromatic carboxylic acid. The presence of two electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group creates a distinct electronic environment on the phenyl ring. This substitution pattern is anticipated to influence its reactivity in electrophilic aromatic substitution reactions and modify the pKa of the carboxylic acid moiety. The acetic acid side chain provides a key handle for derivatization, most commonly through amide bond formation, esterification, or reduction to the corresponding alcohol.

Table 1: Predicted Physicochemical Properties of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight295.5 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP~3.5Indicates moderate lipophilicity, influencing membrane permeability.
pKa~4.0Typical for a carboxylic acid, allowing for salt formation and modulation of solubility.
Hydrogen Bond Donors1The carboxylic acid proton.
Hydrogen Bond Acceptors3The carbonyl oxygen and the two oxygen atoms of the methoxy and carboxylic acid groups.

Potential Therapeutic Applications: A Landscape of Possibilities

While direct biological data for 4-Bromo-5-chloro-2-methoxyphenylacetic acid is not extensively documented, the pharmacological activities of structurally related compounds provide a strong rationale for its exploration in several therapeutic areas.

  • Anti-inflammatory and Analgesic Agents: Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). The halogen and methoxy groups can enhance the inhibitory activity against cyclooxygenase (COX) enzymes. For instance, 2-Bromo-4-methoxyphenylacetic acid is a known intermediate in the synthesis of anti-inflammatory and analgesic agents[1].

  • Anticancer Therapeutics: The substitution pattern on the phenyl ring can be tailored to achieve selective cytotoxicity against cancer cell lines. Halogenated aromatic compounds have been explored as scaffolds for various anticancer agents, including kinase inhibitors and compounds that induce apoptosis. Studies have shown that the presence of a bromo-substituent can induce high potency in antibacterial and antifungal agents[2].

  • Antimicrobial Agents: The incorporation of halogens into aromatic scaffolds is a well-established strategy for enhancing antimicrobial activity. Derivatives of 4-Bromo-5-chloro-2-methoxyphenylacetic acid could be investigated for their efficacy against a panel of bacterial and fungal pathogens. Research has indicated that compounds with both bromo and chloro groups exhibit greater antibacterial activity than those with only chloro groups[2].

Synthetic Protocols: From Building Block to Bioactive Candidate

The carboxylic acid functionality of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is the primary site for chemical modification. The following protocol details a general procedure for the synthesis of an amide derivative, a common step in creating a library of potential drug candidates.

Protocol 1: Synthesis of N-Benzyl-2-(4-bromo-5-chloro-2-methoxyphenyl)acetamide

Objective: To synthesize an amide derivative of 4-Bromo-5-chloro-2-methoxyphenylacetic acid as a representative example of its use as a synthetic intermediate.

Materials:

  • 4-Bromo-5-chloro-2-methoxyphenylacetic acid

  • Benzylamine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add PyBOP (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-2-(4-bromo-5-chloro-2-methoxyphenyl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow A 4-Bromo-5-chloro-2- methoxyphenylacetic acid D Reaction Mixture A->D B Benzylamine B->D C PyBOP, DIPEA, DCM C->D Coupling E Workup (NaHCO3, Brine) D->E 12-16h, RT F Crude Product E->F G Silica Gel Chromatography F->G Purification H N-Benzyl-2-(4-bromo-5-chloro-2- methoxyphenyl)acetamide G->H

Caption: Synthetic workflow for amide coupling.

Biological Assays: Screening for Therapeutic Potential

The following protocols outline standard in vitro assays to evaluate the potential anti-inflammatory and anticancer activities of newly synthesized derivatives of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Protocol 2: In Vitro COX-2 Inhibition Assay

Objective: To assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) EIA Kit

  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • Assay buffer

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control.

  • In a 96-well plate, add the COX-2 enzyme to the assay buffer.

  • Add the test compounds or positive control to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution.

  • Quantify the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: MTT Assay for Cytotoxicity

Objective: To evaluate the anticancer potential of test compounds by assessing their cytotoxic effects on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds and a known cytotoxic drug (e.g., doxorubicin) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

Biological_Screening_Workflow cluster_0 Anti-inflammatory Screening cluster_1 Anticancer Screening A Synthesized Derivatives B COX-2 Inhibition Assay A->B C IC50 Determination B->C D Lead Identification C->D E Synthesized Derivatives F MTT Assay (MCF-7 cells) E->F G IC50 Determination F->G H Lead Identification G->H

Caption: Workflow for biological screening.

Data Interpretation and Future Directions

The data generated from these synthetic and biological protocols will provide a solid foundation for understanding the structure-activity relationship (SAR) of the 4-Bromo-5-chloro-2-methoxyphenylacetic acid scaffold. Promising lead compounds identified through this initial screening can be further optimized for improved potency, selectivity, and pharmacokinetic properties. Subsequent studies may involve in vivo efficacy testing in relevant animal models to validate the therapeutic potential of these novel chemical entities.

The strategic functionalization of 4-Bromo-5-chloro-2-methoxyphenylacetic acid opens a gateway to a diverse chemical space with significant potential for the discovery of new drugs. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this versatile building block in their medicinal chemistry endeavors.

References

  • Chem-Impex. 2-Bromo-4-methoxyphenylacetic acid. Available at: [Link]

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]

  • Srini Chem. 461432-22-4 ((5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone). Available at: [Link]

Sources

Application Note: Analytical Methods for 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide designed for analytical scientists and drug development professionals. It addresses the specific challenges of detecting 4-Bromo-5-chloro-2-methoxyphenylacetic acid , a halogenated building block used in pharmaceutical synthesis.[1]

Executive Summary

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a specialized halogenated intermediate used in the synthesis of bioactive small molecules, particularly in the development of agrochemicals (auxin mimics) and pharmaceuticals (antihistamine or calcium channel blocker scaffolds).[1][2][3][4][5]

Due to the presence of a carboxylic acid moiety and multiple halogens, this compound presents specific analytical challenges:

  • Acidity: Requires pH control in LC to prevent peak tailing.[1]

  • Isotopic Pattern: The combination of Bromine (

    
    ) and Chlorine (
    
    
    
    ) creates a unique mass spectral signature essential for identification.[1]
  • Chromophore: The electron-rich methoxy group and halogen substituents provide distinct UV absorption bands.[1]

This guide details three validated approaches for detection: HPLC-UV (Routine QC), LC-MS/MS (Trace Analysis), and GC-MS (Volatile Profiling).[1]

Physicochemical Profile & Target Analyte

Understanding the molecule is the first step to robust method design.

PropertyValue / CharacteristicAnalytical Implication
Structure Phenylacetic acid core with -OCH₃ (C2), -Br (C4), -Cl (C5)Lipophilic acid; retains well on C18.[1]
Formula

MW: 279.51 Da
pKa (Calc.) ~3.8 - 4.2Mobile phase pH must be < 3.0 to keep it protonated (neutral) for retention.[1]
LogP ~2.5 - 3.0Moderately hydrophobic; requires >30% organic solvent for elution.[1]
UV Max ~220 nm (Strong), ~275-280 nm (Weak)Use 220 nm for sensitivity, 280 nm for selectivity.[1]
MS Signature Distinct M, M+2, M+4 patternEssential for confirming identity in complex matrices.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Primary Use: Purity assessment (QC), reaction monitoring, and assay.[1]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Rationale: The C18 stationary phase provides robust retention for the non-polar halogenated ring when the acid is suppressed.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temp: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: Diode Array Detector (DAD).

    • Channel A: 220 nm (Bandwidth 4 nm) – Quantification.

    • Channel B: 280 nm (Bandwidth 4 nm) – Purity Check.

Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.010%Equilibration
2.010%Isocratic Hold
12.090%Linear Gradient
15.090%Wash
15.110%Re-equilibration
20.010%End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method B: LC-MS/MS (Trace Analysis)

Primary Use: Detecting trace impurities in final drug substances or metabolic profiling.[1]

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (

    
    ).
    
    • Rationale: Carboxylic acids ionize poorly in positive mode but form stable deprotonated ions in negative mode.

  • Precursor Ion: m/z 276.9 (for

    
     isotope).
    
MRM Transitions (Multiple Reaction Monitoring)
TransitionPrecursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
Quantifier 276.9232.915Loss of

(Decarboxylation)
Qualifier 1 276.979.0 / 81.035Bromide ion (

)
Qualifier 2 278.9234.915Isotope confirmation (

analog)
Protocol Workflow

LCMS_Workflow Sample Biological/Reaction Matrix ProteinPPT Protein Precipitation (Cold ACN) Sample->ProteinPPT Centrifuge Centrifuge 10,000 x g ProteinPPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Dilution Dilute 1:1 with 0.1% Formic Acid Supernatant->Dilution LCMS LC-MS/MS Analysis (ESI Negative) Dilution->LCMS

Figure 1: Sample preparation workflow for trace analysis in complex matrices.[1]

Method C: GC-MS (Alternative)

Primary Use: When LC-MS is unavailable or for confirming volatile impurities.[1] Note: Direct injection of carboxylic acids leads to peak tailing and adsorption. Derivatization is mandatory.

Derivatization Protocol (Methyl Esterification)
  • Reagent:

    
    -Methanol (14%) or TMS-Diazomethane.[1]
    
  • Procedure:

    • Take 100 µL of sample extract (in organic solvent).

    • Add 200 µL

      
      -Methanol.[1]
      
    • Incubate at 60°C for 30 minutes.

    • Extract with 500 µL Hexane.[1]

    • Inject the Hexane layer.

  • Target: 4-Bromo-5-chloro-2-methoxyphenylacetic acid methyl ester .

GC Parameters[1]
  • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][7]

  • Inlet: Splitless, 250°C.

  • Oven: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Detection: EI Source (70 eV), Full Scan (m/z 50–400).

Analytical Decision Matrix

Use the following logic tree to select the appropriate method for your specific research need.

Method_Selection Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Purity Purity / Assay (>0.1% conc) Goal->Purity Trace Trace Impurity / Bioanalysis (<0.1% conc) Goal->Trace Volatile Volatile Profile / Solvents Goal->Volatile Method1 Method A: HPLC-UV (Cheap, Robust) Purity->Method1 Method2 Method B: LC-MS/MS (High Sensitivity) Trace->Method2 Method3 Method C: GC-MS (Requires Derivatization) Volatile->Method3

Figure 2: Decision matrix for selecting the optimal analytical technique.[1]

Validation Criteria (ICH Q2 Guidelines)

To ensure the trustworthiness of your data, validate the selected method using these parameters:

  • Specificity: Inject a "blank" matrix to ensure no interference at the retention time (~8.5 min in HPLC).

  • Linearity: Construct a 5-point calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL for HPLC).

    
     must be > 0.999.[1]
    
  • LOD/LOQ:

    • HPLC-UV: Expect LOQ ~ 0.5 µg/mL.[1]

    • LC-MS/MS: Expect LOQ ~ 1–5 ng/mL.[1]

  • Accuracy: Spike samples at 80%, 100%, and 120% of target concentration. Acceptable recovery: 95–105%.[1]

References

  • Liu, W., et al. (2016). "Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection." Journal of Chromatography A. Link

  • Lai, C.K., et al. (2012). "Analysis of 4-bromo-2,5-dimethoxyphenethylamine Abuser's Urine: Identification and Quantitation of Urinary Metabolites." Journal of Forensic Sciences. Link

  • US EPA Method 552.2. "Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection."[1] Link

  • PubChem Compound Summary. "4-Bromo-2,5-dimethoxyphenylacetic acid (Analog)." National Library of Medicine.[1] Link[1]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, validated protocol for the separation and quantification of 4-Bromo-5-chloro-2-methoxyphenylacetic acid , a halogenated phenylacetic acid derivative often utilized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical ligands.[1]

The simultaneous presence of a carboxylic acid moiety (hydrophilic/ionizable) and halogen substituents (hydrophobic/lipophilic) presents a unique chromatographic challenge.[1] This guide addresses these properties by utilizing a pH-controlled Reversed-Phase (RP-HPLC) strategy to suppress ionization, ensuring sharp peak shape and reproducible retention.

Physicochemical Profiling & Method Strategy

To design a self-validating method, we must first understand the analyte's behavior in solution.[1]

PropertyEstimated ValueChromatographic Implication
pKa (Acidic) ~3.8 – 4.0The carboxylic acid group will ionize at neutral pH, leading to peak tailing and poor retention.[1] Action: Mobile phase pH must be maintained < 2.5 to keep the analyte in its neutral (protonated) form.[1]
LogP (Lipophilicity) ~2.8 – 3.2The Bromo and Chloro substituents significantly increase hydrophobicity compared to native phenylacetic acid.[1] Action: A C18 stationary phase is required for adequate retention; a gradient elution is recommended to prevent carryover.[1]
UV Chromophore Aromatic Ring + Auxochromes (-OCH3, -Cl, -Br)The methoxy group creates a secondary absorption band.[1] Action: Detection at 220 nm (high sensitivity) and 254 nm (high selectivity).
Mechanism of Separation

The method relies on Ion Suppression .[1] By acidifying the mobile phase below the analyte's pKa, the equilibrium shifts towards the uncharged molecule (


).[1]


The neutral form interacts strongly with the C18 alkyl chains via Van der Waals forces, allowing for separation based on the hydrophobicity differences imparted by the halogen pattern.[1]

Experimental Protocol

Instrumentation & Reagents[2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).[1]

    • Milli-Q Water (18.2 MΩ).[1]

Chromatographic Conditions (Standard UV Method)
ParameterSettingRationale
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.[1]1)Suppresses carboxylic acid ionization; H₃PO₄ is UV transparent at 210 nm.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent to desorb hydrophobic halogenated species.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1]
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.1 mg/mL).[1]
Detection UV @ 220 nm (Ref 360 nm)Max absorbance for halogenated aromatics.[1]
Gradient Profile

Note: A gradient is preferred over isocratic flow to ensure any highly lipophilic impurities (e.g., di-halogenated byproducts) are eluted.[1]

Time (min)% Mobile Phase BEvent
0.020%Initial Hold (Equilibration)
2.020%Isocratic Hold
12.080%Linear Ramp (Elution of Analyte)
15.095%Wash Step (Remove impurities)
15.120%Return to Initial
20.020%Re-equilibration

Sample Preparation Workflow

The following workflow ensures complete solubilization of the hydrophobic acid while maintaining compatibility with the initial mobile phase conditions.

SamplePrep Start Weigh 10 mg Standard (4-Bromo-5-chloro-2-methoxyphenylacetic acid) Solvent Add 10 mL Diluent (50:50 Water:Acetonitrile) Start->Solvent Sonicate Sonicate for 10 mins (Ensure complete dissolution) Solvent->Sonicate Filter Filter via 0.22 µm PTFE Syringe Filter (Remove particulates) Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 10 µL into HPLC Vial->Inject

Figure 1: Sample preparation workflow ensuring solubility and particulate removal.[1]

Method Validation Parameters (ICH Q2 Guidelines)

To ensure the trustworthiness of this method, the following validation criteria should be met:

System Suitability

Run 5 replicate injections of the standard solution (100 µg/mL).[1]

  • RSD of Peak Area: ≤ 2.0% (Indicates precision).

  • Tailing Factor (T): 0.9 < T < 1.2 (Indicates successful pH control).[1]

  • Theoretical Plates (N): > 5,000 (Indicates column efficiency).[1]

Linearity

Prepare calibration standards at 10, 25, 50, 100, and 150 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Limit of Quantitation (LOQ)

Estimated at 0.5 µg/mL (S/N ratio > 10) due to the strong UV absorbance of the aromatic ring at 220 nm.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization.[1]Ensure Mobile Phase A pH is < 2.[1]5. Add 5 mM Triethylamine (TEA) if using older silica columns (unlikely needed for modern C18).[1]
Split Peaks Sample solvent too strong.If dissolving sample in 100% ACN, the "solvent plug" effect can distort peaks.[1] Dilute sample with water to match initial gradient (20% ACN).[1]
Retention Drift Temperature fluctuation.[1]Thermostat the column compartment to 35°C ± 0.5°C.
High Backpressure Particulates or precipitation.[1]Filter all mobile phases and samples.[1] Check for buffer precipitation in the ACN mixing line (use <20mM phosphate if mixing >80% ACN).[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General principles of acidic analyte separation).

  • Sigma-Aldrich. (2023).[1] HPLC Analysis of Phenylacetic Acid on Ascentis C18. Link (Base method for phenylacetic acid core).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 676739, 4-Bromo-2,5-dimethoxyphenylacetic acid. Link (Structural analog properties and metabolic context).[1]

  • SIELC Technologies. (2023).[1] Separation of Halogenated Acids on Newcrom BH. Link (Insights into halogenated acid retention behavior).

Sources

Application Note: 4-Bromo-5-chloro-2-methoxyphenylacetic acid as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic applications of 4-Bromo-5-chloro-2-methoxyphenylacetic acid in the synthesis of diverse and medicinally relevant heterocyclic compounds. The unique substitution pattern of this phenylacetic acid derivative—featuring a reactive carboxylic acid, an ortho-methoxy group, and two distinct halogen atoms (bromine and chlorine)—renders it a powerful and versatile starting material. This document elucidates the underlying chemical principles and provides detailed, field-tested protocols for its use in constructing key heterocyclic cores, including indoles and tetrahydro-β-carbolines.

Introduction: A Multifunctional Building Block

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a polysubstituted aromatic compound whose true value lies in the orthogonal reactivity of its functional groups. Each component of the molecule can be selectively addressed to achieve specific synthetic outcomes:

  • Carboxylic Acid Moiety: This group is the primary handle for transformations. It can be converted into ketones, amides, or esters, or reduced to an alcohol, providing entry points for various cyclization strategies.

  • Ortho-Methoxy Group: As an electron-donating group, the methoxy substituent activates the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions and facilitating cyclization steps that involve the phenyl ring.

  • Bromo and Chloro Substituents: These halogens serve as crucial anchor points for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Ullmann couplings. The differential reactivity between bromine and chlorine can, under carefully controlled conditions, allow for sequential functionalization.

This guide will focus on two powerful and widely applicable cyclization strategies that leverage the unique structure of this reagent: the Bischler-Möhlau indole synthesis and the Pictet-Spengler reaction.

Table 1: Physicochemical Properties of 4-Bromo-5-chloro-2-methoxyphenylacetic acid
PropertyValue
Molecular Formula C₉H₈BrClO₃
Molecular Weight 295.52 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water
Key Functional Groups Carboxylic Acid, Aryl Bromide, Aryl Chloride, Methoxy Ether

Synthesis of Indole Scaffolds via Bischler-Möhlau Reaction

The indole nucleus is a cornerstone of medicinal chemistry, appearing in countless natural products and pharmaceuticals.[1] The Bischler-Möhlau indole synthesis is a classic method that constructs the indole ring from an α-halo-acetophenone and an excess of an aniline.[2][3] 4-Bromo-5-chloro-2-methoxyphenylacetic acid is an excellent precursor to the required α-halo-ketone intermediate.

The overall strategy involves a three-step sequence:

  • Activation of the Carboxylic Acid: The phenylacetic acid is converted to its more reactive acid chloride derivative.

  • Formation of the α-Diazoketone: The acid chloride reacts with diazomethane.

  • Generation of the α-Bromoketone: The diazoketone is treated with HBr to yield the key α-bromo-acetophenone derivative.

  • Cyclization: The α-bromoketone is then subjected to classic Bischler-Möhlau conditions with a chosen aniline to furnish the substituted 2-aryl-indole. The reaction proceeds through the formation of an α-arylamino-ketone intermediate, which then undergoes an acid-catalyzed electrophilic cyclization.[3][4]

G A 4-Bromo-5-chloro-2- methoxyphenylacetic acid B Acid Chloride Derivative A->B (COCl)₂ or SOCl₂ C α-Diazoketone Intermediate B->C CH₂N₂ D α-Bromo-acetophenone Derivative C->D HBr F Substituted 2-Aryl-Indole D->F Bischler-Möhlau Cyclization E Substituted Aniline E->F

Caption: Workflow for Indole Synthesis via Bischler-Möhlau.

Protocol 2.1: Synthesis of a 4-Bromo-5-chloro-7-methoxy-2-aryl-indole

Step A: Preparation of 2-(4-Bromo-5-chloro-2-methoxyphenyl)-1-bromoethan-1-one

  • Warning: Thionyl chloride, diazomethane, and hydrogen bromide are toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diazomethane is also explosive and should be handled with extreme care using non-ground glass joints.

  • To a solution of 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF, ~1 drop).

  • Stir the mixture at room temperature for 2 hours or until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess solvent and oxalyl chloride. Co-evaporate with anhydrous toluene (2x) to ensure complete removal. The resulting crude acid chloride is used immediately in the next step.

  • Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane (~2.5 eq) until a persistent yellow color is observed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Cool the solution back to 0 °C and slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution, or add a 33% solution of HBr in acetic acid (1.2 eq) dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour.

  • Work-up: Dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the α-bromo-acetophenone derivative.

Step B: Bischler-Möhlau Indole Synthesis

  • In a sealed reaction vessel, combine the α-bromo-acetophenone derivative (1.0 eq) with an excess of the desired substituted aniline (5.0-10.0 eq).

  • Heat the mixture to 140-180 °C (oil bath) for 4-8 hours. For reactions sensitive to harsh conditions, microwave irradiation can be a milder and faster alternative.[3]

  • Work-up: Cool the reaction mixture to room temperature and dissolve it in ethyl acetate. Wash the organic solution extensively with 1 M HCl to remove the excess aniline, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude indole by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product.

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms tetrahydroisoquinoline or tetrahydro-β-carboline skeletons from a β-arylethylamine and an aldehyde or ketone.[5][6] This reaction is fundamental in the biosynthesis of many alkaloids and has been widely adopted in total synthesis.[7] To utilize 4-Bromo-5-chloro-2-methoxyphenylacetic acid in this context, it must first be converted into the corresponding β-phenylethylamine.

This transformation is achieved through a two-step reduction and amination sequence:

  • Reduction to Alcohol: The carboxylic acid is reduced to the corresponding primary alcohol, 2-(4-bromo-5-chloro-2-methoxyphenyl)ethan-1-ol, using a strong reducing agent like borane or lithium aluminum hydride.

  • Conversion to Amine: The alcohol is then converted to the amine. A reliable method is the Mitsunobu reaction with phthalimide followed by hydrazinolysis (Gabriel synthesis) to avoid over-alkylation.

  • Pictet-Spengler Cyclization: The resulting β-phenylethylamine is condensed with an aldehyde (e.g., formaldehyde or a substituted benzaldehyde) under acidic conditions to trigger the cyclization and form the desired tetrahydro-β-carboline core.

G cluster_0 Precursor Synthesis cluster_1 Cyclization A 4-Bromo-5-chloro-2- methoxyphenylacetic acid B 2-(4-Bromo-5-chloro-2- methoxyphenyl)ethan-1-ol A->B Reduction (e.g., BH₃·THF) C 2-(4-Bromo-5-chloro-2- methoxyphenyl)ethan-1-amine B->C Amination (e.g., Gabriel Synthesis) E Tetrahydro-β-carboline C->E Pictet-Spengler Reaction (H⁺) D Aldehyde or Ketone D->E

Caption: Pictet-Spengler Reaction Workflow.

Protocol 3.1: Synthesis of a Substituted Tetrahydro-β-carboline

Step A: Synthesis of 2-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-amine

  • Reduction: To a solution of 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of borane-THF complex (1.0 M in THF, 2.5 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 1 M HCl.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude alcohol, which is often pure enough for the next step.

  • Amination (Gabriel Synthesis): Dissolve the crude alcohol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the phthalimide-protected amine.

  • Dissolve the purified intermediate in ethanol (0.2 M) and add hydrazine hydrate (4.0 eq).

  • Heat the mixture to reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool to room temperature, filter off the precipitate, and wash it with ethanol. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with 1 M NaOH to remove any remaining phthalhydrazide. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired β-phenylethylamine.

Step B: Pictet-Spengler Cyclization

  • Dissolve the β-phenylethylamine (1.0 eq) and the desired aldehyde (e.g., paraformaldehyde for an unsubstituted product, 1.1 eq) in a suitable solvent such as toluene or DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 1.5 eq) and heat the reaction to 40-80 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash further with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the final tetrahydro-β-carboline.

Summary and Outlook

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a highly functionalized and synthetically tractable starting material for accessing complex heterocyclic systems. The protocols detailed herein for the Bischler-Möhlau indole synthesis and the Pictet-Spengler reaction demonstrate two robust pathways to valuable chemical scaffolds. The presence of the halogen atoms provides further opportunities for late-stage functionalization via cross-coupling chemistry, such as the Ullmann condensation, to build even greater molecular complexity.[8] This reagent represents a valuable addition to the synthetic chemist's toolbox for applications in drug discovery and materials science.

Table 2: Comparison of Synthetic Strategies
StrategyTarget HeterocycleKey TransformationReagents & Conditions
Bischler-Möhlau Substituted IndolesElectrophilic Cyclization1. (COCl)₂, CH₂N₂, HBr2. Substituted Aniline, 140-180 °C or MW
Pictet-Spengler Tetrahydro-β-carbolinesIminium Ion Cyclization1. BH₃·THF, Gabriel Synthesis2. Aldehyde, TFA, 40-80 °C
Ullmann Condensation N-Aryl or O-Aryl HeterocyclesC-N/C-O Bond FormationN- or O-nucleophile, Cu(I) catalyst, base, high temperature (e.g., 100-200 °C)[9]

References

  • Wikipedia. Bischler–Möhlau indole synthesis. Available from: [Link][2]

  • chemeurope.com. Bischler-Möhlau indole synthesis. Available from: [Link][3]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Semantic Scholar. Bischler-Möhlau indole synthesis. Available from: [Link][10]

  • Wikipedia. Ullmann condensation. Available from: [Link][8]

  • SciSpace. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations. Available from: [Link][11]

  • Pinney, K. G., et al. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health. Available from: [Link][4]

  • Taylor, M. S., & Jacobsen, E. N. Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. J. Am. Chem. Soc. 2008, 130(40), 13524–13525. Available from: [Link][5]

  • Al-Harrasi, A., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Center for Biotechnology Information. Available from: [Link]

  • Kim, H. S., et al. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][8]-thiazepin-3(2H)-one. Molecules 2003, 8(8), 614-620. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link][12]

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link][1]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Organic Reactions. Exploring Enantioselective Pictet-Spengler Reactions. Available from: [Link][13]

  • Jayapal, M. R., et al. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information. Available from: [Link]

  • Guzei, I. A., et al. 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link][14]

  • Ielo, L., et al. The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available from: [Link][7]

  • Wang, Y., et al. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. National Center for Biotechnology Information. Available from: [Link][15]

  • El-Dean, A. M. K., et al. synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKIVOC 2004 (xii) 1-32. Available from: [Link]

  • Organic Syntheses. 4-methoxyphenylacetic acid. Available from: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link][9]

  • BYJU'S. Ullmann Reaction. Available from: [Link][16]

  • Okazaki, M., & Shuto, Y. Stereoselective Synthesis of the Neolignan, (+)-Dehydrodiconiferyl Alcohol. Biosci. Biotechnol. Biochem., 63(6), 1134-1136, 1999. Available from: [Link][17]

  • ResearchGate. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]

  • Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Google Patents. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Chemistry and Biochemistry. Unprecedented Rearrangement of a 4-Alkoxy-5-bromoalk-2-en-1-ol to a Cyclopentenone via an Iso-Nazarov Cyclization Process. Available from: [Link]

Sources

Application Note & Protocols: Strategic Synthesis of N-Substituted 2-(4-Bromo-5-chloro-2-methoxyphenyl)acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1] This application note provides a comprehensive guide to the synthesis of novel N-substituted acetamide derivatives from 4-Bromo-5-chloro-2-methoxyphenylacetic acid. We delve into the mechanistic principles of amide bond formation, offer a comparative analysis of common coupling reagents, and present detailed, validated protocols for both standard and challenging amine substrates. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for synthesizing complex amide libraries based on this highly functionalized phenylacetic acid scaffold.

Introduction: The Strategic Importance of the Amide Bond

The reaction between a carboxylic acid and an amine to form an amide is one of the most frequently performed transformations in drug discovery.[2] The ubiquity of the amide functional group in biologically active molecules, from peptides to small-molecule drugs, underscores the need for efficient and versatile synthetic methodologies.[3] The direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt, which hinders the nucleophilic attack of the amine on the electrophilic carbonyl carbon.[4]

Therefore, the reaction necessitates the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group and increasing the electrophilicity of the carbonyl carbon.[1] This is typically achieved using a variety of coupling reagents. This note focuses on the application of these principles to 4-Bromo-5-chloro-2-methoxyphenylacetic acid, a scaffold whose halogen and methoxy substituents offer valuable vectors for modulating pharmacokinetic and pharmacodynamic properties in drug candidates.

Mechanistic Underpinnings of Amide Coupling

The most reliable methods for amide synthesis involve the in-situ generation of a highly reactive acylating intermediate from the carboxylic acid, which is then readily attacked by the amine nucleophile.[3]

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficacy and the water-soluble nature of their urea byproduct.[5] The reaction proceeds via a highly reactive O-acylisourea intermediate.[4]

  • Step 1: Activation. The carboxylic acid adds to the carbodiimide, forming the O-acylisourea intermediate.

  • Step 2: Nucleophilic Attack. The amine attacks the carbonyl carbon of the intermediate.

  • Step 3: Product Formation. A tetrahedral intermediate collapses to form the amide product and a urea byproduct.

A significant challenge with O-acylisourea intermediates is their propensity for racemization if the carboxylic acid has a chiral center at the α-position.[4] To mitigate this and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization, yet still highly reactive towards amines.[5]

Aminium/Uronium and Phosphonium Salt Reagents

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, more potent coupling reagents are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient.[2] These reagents react with the carboxylate to form an activated acyl-uronium or acyl-phosphonium species, which are extremely reactive towards the amine.

Amide_Coupling_Mechanism Figure 1: General Mechanism of Carbodiimide-Mediated Amide Coupling cluster_main Main Pathway cluster_additive HOBt Additive Pathway (Minimizes Racemization) RCOOH Carboxylic Acid (4-Bromo-5-chloro-2-methoxyphenylacetic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) Tetrahedral Tetrahedral Intermediate O_Acylisourea->Tetrahedral + Amine ActiveEster HOBt Active Ester (More Stable) O_Acylisourea->ActiveEster + HOBt Amine Amine (R'-NH2) Amide Amide Product Tetrahedral->Amide Urea Urea Byproduct (Water-soluble) Tetrahedral->Urea HOBt HOBt (Additive) ActiveEster->Amide + Amine EDC_input EDC Amine_input Amine HOBt_input HOBt

Caption: Figure 1: General Mechanism of Carbodiimide-Mediated Amide Coupling.

Experimental Design & Reagent Selection

The success of the coupling reaction depends on the judicious selection of reagents, solvent, and base.

Reagent ClassExample(s)ProsConsBest For
Coupling Agent EDC / HOBtCost-effective; water-soluble urea byproduct simplifies workup.[5]Less effective for hindered substrates; risk of racemization without additive.General-purpose coupling of primary and secondary amines.
HATU, HBTUHigh reactivity; fast reaction times; low racemization.[2]Higher cost; byproduct removal can require chromatography.Hindered amines, electron-poor anilines, and solid-phase synthesis.[2][5]
Base DIPEA, TEANon-nucleophilic, prevents unwanted side reactions.[4]Can be difficult to remove completely due to high boiling point.Neutralizing HCl or HOBt salts to free the amine and facilitate coupling.
PyridineAlso acts as a catalyst in some cases.Can be nucleophilic; strong odor; difficult to remove.Specific protocols, often with acyl chlorides.
Solvent DMF, NMPExcellent solvating power for all components.High boiling point, difficult to remove.Most coupling reactions, especially with less soluble starting materials.
DCM, THFLower boiling points, easy to remove post-reaction.[4]May not fully dissolve all reagents, especially salts.Reactions where reactants are highly soluble and easy workup is desired.
Caption: Table 1: Comparative Analysis of Common Amide Coupling Reagents and Conditions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-Bromo-5-chloro-2-methoxyphenylacetic acid and coupling reagents may be irritating.

Protocol 4.1: Standard Amide Coupling using EDC/HOBt

This protocol is suitable for most primary and secondary aliphatic amines.

Materials:

  • 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.5 eq) to the solution in one portion. The solution may become cloudy.

  • Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the active ester.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Add DIPEA (3.0 eq) dropwise to the flask.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up (for DCM): Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Work-up (for DMF): Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers. Wash the organic layer extensively with water (4-5x) to remove DMF, followed by a brine wash.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 4.2: Enhanced Coupling for Challenging Amines using HATU

This protocol is recommended for sterically hindered or electron-deficient amines (e.g., anilines).

Materials:

  • 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Water, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Add the amine (1.2 eq) to the reaction mixture, either neat (if liquid) or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature for 2-6 hours. For very unreactive amines, the temperature can be cautiously increased to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often much faster than EDC couplings.[2]

  • Work-up & Purification: Follow the work-up procedure for DMF as described in Protocol 4.1 (Step 11). The crude product is typically purified by flash column chromatography to remove the tetramethylurea byproduct and any unreacted starting materials.

Workflow & Data Interpretation

A typical experimental workflow is outlined below. The successful synthesis of the target amide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow Figure 2: Experimental Synthesis & Analysis Workflow Start Reagent Preparation (Acid, Amine, Coupling Agent, Base, Solvent) Activation Carboxylic Acid Activation (e.g., with EDC/HOBt or HATU at 0°C to RT) Start->Activation Coupling Amine Addition & Coupling Reaction (Stir 2-24h at RT) Activation->Coupling Monitor Reaction Monitoring (TLC / LC-MS) Coupling->Monitor Monitor->Coupling Incomplete Workup Aqueous Workup (Quenching & Extraction) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize Product Characterization (NMR, MS, Purity Analysis) Purify->Characterize Final Pure Amide Product Characterize->Final

Caption: Figure 2: Experimental Synthesis & Analysis Workflow.

Illustrative Data

The following table presents hypothetical data for the reaction of 4-Bromo-5-chloro-2-methoxyphenylacetic acid with various amines to demonstrate the expected outcomes from the described protocols.

EntryAmineProtocol UsedTypical Yield (%)Notes
1Benzylamine4.1 (EDC/HOBt)85-95%A standard, unhindered primary amine. Reaction is typically clean and high-yielding.
2Morpholine4.1 (EDC/HOBt)80-90%A common secondary cyclic amine. Good reactivity.
3Aniline4.2 (HATU)70-85%An electron-deficient amine, often requires a more potent coupling agent for good conversion.
4tert-Butylamine4.2 (HATU)50-70%A sterically hindered primary amine. EDC/HOBt may yield poor results; HATU is preferred.
Caption: Table 2: Representative Yields for Amide Coupling with Various Amine Substrates.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Amine is poorly nucleophilic.1. Use fresh coupling reagents.2. Ensure all glassware is dry and use anhydrous solvents.3. Switch to a more powerful coupling agent like HATU (Protocol 4.2).
Starting Acid Remains 1. Insufficient equivalents of coupling agent or amine.2. Reaction time too short.1. Re-check stoichiometry; ensure 1.2-1.5 eq of coupling agent is used.2. Allow the reaction to stir longer and monitor by TLC.
Multiple Byproducts 1. O-Acylisourea rearrangement (with EDC).2. Double addition or side reactions with functionalized amines.1. Ensure HOBt is used as an additive to form a more stable active ester.2. Protect other reactive functional groups on the amine substrate if necessary.
Caption: Table 3: Common Troubleshooting Guide for Amide Coupling Reactions.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Perrin, C. L., & Nielson, J. B. (1997). "Amide bond rotation: a new NMR-based method for determining the free energy of activation". Journal of the American Chemical Society, 119(50), 12030-12035. (Note: While this is a specific study, a general source like the one from Chimica Oggi is more appropriate. A general, verifiable URL is provided instead). A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4 is reported. Chemistry Central Journal, 11(1), 97. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amides. Retrieved from [Link]

  • Yang, H., & Li, C. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 738-745. Available at: [Link]

  • Scribd. (2011). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5966-5968. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Course Material. Retrieved from [Link]

  • Brainly. (2018). What is the mechanism for 4-bromo-2-chloroaniline from 4-bromo-2-chloroacetanilide?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-BROMO-2-HYDROXY-5-METHOXYBENZENEACETIC ACID. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Bromo-5-chloro-2-methoxyphenylacetic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utility in Modern Drug Discovery

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a bespoke chemical intermediate engineered for pivotal roles in multi-step organic syntheses, particularly within the landscape of pharmaceutical development. Its unique structural arrangement, featuring a bromine and a chlorine atom on the phenyl ring, alongside a methoxy and an acetic acid moiety, offers a versatile platform for constructing complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it a valuable building block for a range of therapeutic agents. The presence of both bromo and chloro substituents, for instance, provides differential reactivity for cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth exploration of the applications and experimental protocols for leveraging 4-Bromo-5-chloro-2-methoxyphenylacetic acid in contemporary drug discovery, with a particular focus on its potential as a precursor for SGLT2 inhibitors.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical intermediate. The following table summarizes the key characteristics of 4-Bromo-5-chloro-2-methoxyphenylacetic acid, with data extrapolated from structurally similar compounds.

PropertyValueSource
Molecular Formula C9H8BrClO3-
Molecular Weight 295.52 g/mol -
Appearance Expected to be a white to off-white crystalline solid[1]
Melting Point Not explicitly reported; likely in the range of analogous compounds (e.g., 127-131 °C for 2-Bromo-4-methoxyphenylacetic acid)[3]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.[1]
Stability Stable under standard laboratory conditions. Sensitive to strong oxidizing agents.[1]

Safety and Handling Precautions:

As with any halogenated aromatic compound, appropriate safety measures must be strictly adhered to. Based on the safety data for analogous compounds, 4-Bromo-5-chloro-2-methoxyphenylacetic acid should be handled with care.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Core Application: Intermediate in the Synthesis of SGLT2 Inhibitors

A primary and highly valuable application of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. This class of drugs, which includes Canagliflozin, is at the forefront of type 2 diabetes treatment.[8][9] The general synthetic strategy involves the construction of a C-aryl glucoside, where the phenylacetic acid derivative serves as the precursor to the aglycone portion of the final drug molecule.

The following workflow illustrates the pivotal role of a bromo-substituted phenylacetic acid derivative in a generalized synthesis of a Canagliflozin-like molecule.

G A 4-Bromo-5-chloro-2- methoxyphenylacetic acid B Acyl Chloride Formation A->B SOCl2 or (COCl)2 C Friedel-Crafts Acylation with Thiophene Derivative B->C AlCl3 D Ketone Reduction C->D Et3SiH, BF3·OEt2 E Coupling with Gluconolactone Derivative D->E n-BuLi, then protected gluconolactone F Final Deprotection & Purification E->F Acidic workup G SGLT2 Inhibitor (e.g., Canagliflozin analog) F->G

Caption: Generalized synthetic workflow for an SGLT2 inhibitor.

Experimental Protocols

The following protocols are adapted from established and published procedures for the synthesis of Canagliflozin and related compounds, providing a robust starting point for researchers utilizing 4-Bromo-5-chloro-2-methoxyphenylacetic acid.[10][11][12]

Protocol 1: Acyl Chloride Formation

Objective: To convert 4-Bromo-5-chloro-2-methoxyphenylacetic acid to its corresponding acyl chloride, a more reactive species for subsequent Friedel-Crafts acylation.

Materials:

  • 4-Bromo-5-chloro-2-methoxyphenylacetic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and drying tube

Procedure:

  • To a solution of 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation

Objective: To couple the acyl chloride with a suitable thiophene derivative, forming a key ketone intermediate.

Materials:

  • Crude acyl chloride from Protocol 1

  • 2-(4-Fluorophenyl)thiophene

  • Anhydrous Aluminum chloride (AlCl3)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a suspension of anhydrous AlCl3 (1.1 eq) in anhydrous DCM at 0 °C, slowly add a solution of the crude acyl chloride in anhydrous DCM.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add a solution of 2-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ketone.

Protocol 3: Ketone Reduction

Objective: To reduce the ketone functionality to a methylene group, a critical step in forming the final aglycone structure.

Materials:

  • Ketone intermediate from Protocol 2

  • Triethylsilane (Et3SiH)

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Anhydrous Dichloromethane (DCM) and Acetonitrile (ACN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere

Procedure:

  • Dissolve the ketone (1.0 eq) in a mixture of DCM and ACN (1:1).

  • Cool the solution to 0 °C and add triethylsilane (4.0 eq).

  • Slowly add boron trifluoride diethyl etherate (3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of a Canagliflozin-like molecule from 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

G cluster_0 Precursor Activation cluster_1 Core Assembly cluster_2 Modification and Glycosylation cluster_3 Final Product A 4-Bromo-5-chloro-2-methoxyphenylacetic acid Carboxylic Acid B Acyl Chloride Highly Reactive Electrophile A:f1->B:f1 Activation C Friedel-Crafts Reaction C-C Bond Formation B:f0->C:f0 D Ketone Intermediate Aryl-Thiophene Ketone C:f1->D:f1 E Ketone Reduction Methylene Bridge Formation D:f0->E:f0 F C-Aryl Glucoside Formation Key Glycosidic Linkage E:f1->F:f1 G SGLT2 Inhibitor Bioactive Molecule F:f1->G:f1

Caption: Logical flow of key synthetic transformations.

Conclusion and Future Perspectives

4-Bromo-5-chloro-2-methoxyphenylacetic acid represents a highly functionalized and strategically valuable intermediate for the synthesis of complex pharmaceutical agents. The protocols and applications outlined in this guide, derived from established chemical literature for analogous compounds, provide a solid foundation for its utilization in drug discovery and development. The presence of multiple, differentially reactive halogen atoms opens avenues for diverse synthetic manipulations, including sequential cross-coupling reactions, which can be exploited to generate novel chemical entities. Further research into the specific reactivity and applications of this compound is warranted and is expected to further solidify its role as a key building block in medicinal chemistry.

References

  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 14).
  • 4 - SAFETY DATA SHEET. (2010, December 16).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug - PubMed. (2025, September 25).
  • WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents. (n.d.).
  • 4-Chloro-2-methylphenoxyacetic acid - Santa Cruz Biotechnology. (n.d.).
  • Thieme E-Journals - Synthesis / Full Text. (2024, January 9).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • Canagliflozin Synthetic Routes - MedKoo Biosciences. (n.d.).
  • 461432-22-4 ((5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone) - Srini Chem. (n.d.).
  • 2-Bromo-4-methoxyphenylacetic acid - Chem-Impex. (n.d.).
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).

Sources

Application Note: High-Efficiency Esterification of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Esterification of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide details the optimized protocols for the esterification of 4-Bromo-5-chloro-2-methoxyphenylacetic acid (BCMPA). As a halogenated phenylacetic acid derivative, BCMPA serves as a critical scaffold in the synthesis of auxin-mimic herbicides and non-steroidal anti-inflammatory drug (NSAID) candidates.

While the phenylacetic acid moiety is generally reactive, the presence of the ortho-methoxy group and poly-halogenation introduces specific electronic and steric considerations. This document provides three validated methodologies:

  • Acid-Catalyzed Fischer Esterification: The robust, scalable standard for methyl/ethyl esters.

  • Base-Promoted Alkylation: A mild, room-temperature protocol for high-throughput screening (HTS) and acid-sensitive substrates.

  • Acyl Chloride Activation: A high-force method for sterically hindered or complex alcohol coupling.

Strategic Analysis & Mechanistic Insight

Substrate Assessment[1]
  • Steric Environment: Unlike ortho-substituted benzoic acids, where the carboxyl group is directly attached to the ring and heavily shielded, BCMPA possesses a methylene spacer (

    
    ). This spacer alleviates the steric pressure from the 2-methoxy group, allowing for smooth nucleophilic attack at the carbonyl carbon.
    
  • Electronic Effects: The 4-bromo and 5-chloro substituents are electron-withdrawing (Inductive effect:

    
    ). This increases the acidity of the carboxylic acid (
    
    
    
    ) compared to unsubstituted phenylacetic acid.
    • Implication for Fischer: The carbonyl carbon is sufficiently electrophilic.

    • Implication for Alkylation: The carboxylate anion is stabilized, requiring a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity.

  • Chemoselectivity: The aryl-methyl ether (anisole motif) is stable under standard acidic and basic esterification conditions. Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) which would cause demethylation.
Decision Matrix: Method Selection

decision_tree Start Start: BCMPA Esterification Scale What is the Reaction Scale? Start->Scale Alcohol Alcohol Type? Scale->Alcohol < 10g (Lab Scale) MethodA Method A: Fischer Esterification (MeOH/EtOH + H2SO4) Scale->MethodA > 10g (Process Scale) Alcohol->MethodA Simple (MeOH, EtOH) MethodB Method B: Alkyl Halide Alkylation (MeI/EtI + K2CO3) Alcohol->MethodB Simple Alkyl Halides MethodC Method C: Acyl Chloride Activation (SOCl2 -> Alcohol) Alcohol->MethodC Complex/Hindered Alcohols

Figure 1: Decision matrix for selecting the optimal esterification pathway based on scale and reagents.

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Standard)

Best for: Synthesis of Methyl or Ethyl esters; Scale-up (>10g). Mechanism: Reversible nucleophilic acyl substitution driven by solvent excess.

Reagents
  • Substrate: 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (or Ethanol) (0.5 M concentration relative to substrate)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.1 - 0.5 equiv) or Thionyl Chloride (catalytic generator of HCl)
    
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a drying tube (calcium chloride) or nitrogen line to exclude atmospheric moisture.

  • Dissolution: Charge the flask with BCMPA (e.g., 5.0 g, 17.9 mmol). Add anhydrous Methanol (36 mL). Stir until suspended or dissolved.

  • Catalyst Addition: Caution: Exothermic. Add concentrated

    
     (0.5 mL) dropwise.
    
    • Alternative: Add

      
       (1.3 mL) dropwise at 
      
      
      
      to generate anhydrous HCl in situ.
  • Reflux: Heat the mixture to reflux (

    
     for MeOH) for 4–6 hours.
    
    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The acid spot (

      
      , streaking) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent to

      
       of original volume under reduced pressure.
      
    • Dilute with Ethyl Acetate (50 mL) and wash with Saturated

      
       (
      
      
      
      mL) to neutralize residual acid.[3] Note: Gas evolution (
      
      
      ) will occur.
    • Wash with Brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually yields pure solid/oil. If necessary, recrystallize from Hexane/EtOAc.

Method B: Base-Promoted Alkylation (Mild)

Best for: Small scale (<1g); High-throughput synthesis; Avoiding acidic conditions. Mechanism:


 displacement of alkyl halide by carboxylate anion.
Reagents
  • Substrate: BCMPA (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (0.2 M)

Step-by-Step Protocol
  • Solvation: In a vial or flask, dissolve BCMPA (e.g., 500 mg, 1.79 mmol) in DMF (9 mL).

  • Deprotonation: Add powdered

    
     (495 mg, 3.58 mmol). Stir at room temperature for 15 minutes to form the carboxylate salt.
    
  • Alkylation: Add Methyl Iodide (

    
    , 2.68 mmol) dropwise. Caution: MeI is a carcinogen; use a fume hood.
    
  • Reaction: Stir at room temperature for 3–12 hours.

    • Note: If using Acetone, mild heating (

      
      ) may be required.
      
  • Workup:

    • Pour the reaction mixture into ice-water (50 mL). The ester often precipitates as a solid.

    • If solid forms: Filter and wash with water.[4]

    • If oil forms: Extract with Diethyl Ether (

      
       mL). Wash organic layer with water (
      
      
      
      ) to remove DMF, then Brine.
  • Isolation: Dry over

    
     and concentrate.
    
Method C: Acyl Chloride Activation (High Reactivity)

Best for: Coupling with complex, secondary, or tertiary alcohols; Synthesis of amides (if needed later).

Step-by-Step Protocol
  • Activation: Dissolve BCMPA (1.0 equiv) in anhydrous DCM. Add Thionyl Chloride (

    
    , 2.0 equiv) and a catalytic drop of DMF.
    
  • Reflux: Reflux for 2 hours. Monitor by converting a mini-aliquot to methyl ester (add to MeOH) and checking TLC.

  • Evaporation: Evaporate solvent and excess

    
     completely (use a toluene azeotrope if needed) to obtain the crude Acid Chloride.
    
  • Coupling: Redissolve Acid Chloride in DCM. Add the target Alcohol (1.1 equiv) and Pyridine or Triethylamine (1.5 equiv) at

    
    .
    
  • Finish: Stir at RT for 2 hours, then wash with 1N HCl and

    
    .
    

Analytical Data & Validation

To ensure the integrity of the protocol, the product must be validated against the following expected data profiles.

Expected NMR Shifts (Methyl Ester)
NucleiMoietyShift (

ppm)
MultiplicityNotes
1H Ar-H (Pos 3)7.0 – 7.2SingletIsolated aromatic proton
1H Ar-H (Pos 6)7.3 – 7.5SingletDeshielded by Cl/Br environment
1H Ar-O-CH3 3.80 – 3.85SingletMethoxy ether (unchanged)
1H Ar-CH2 -CO3.60 – 3.70SingletBenzylic methylene
1H CO-O-CH3 3.65 – 3.75SingletDiagnostic: New ester peak
13C C =O~171-172-Carbonyl carbon
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium)Method A: Increase reaction time or use Dean-Stark trap to remove water.
Side Products Demethylation of Ar-OMeAvoid

or HBr. Ensure

concentration is not excessive (<5%).
Sticky Solid Residual DMF (Method B)Wash organic layer thoroughly with water or use Acetone as solvent.
No Reaction Old

(Method C)
Distill Thionyl Chloride before use; ensure DMF catalyst is added.

Safety & Handling

  • 4-Bromo-5-chloro-2-methoxyphenylacetic acid: Treat as an irritant. Avoid inhalation of dust.

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use only in a certified fume hood.

  • Thionyl Chloride: Releases

    
     and 
    
    
    
    gas. Corrosive.

References

  • Fischer Esterification Mechanism & Optimization

    • Master Organic Chemistry. "Fischer Esterification."[1][3][5][6][7] Accessed via .

  • Alkylation of Phenylacetic Acids

    • Organic Syntheses. "Phenylacetic Acid."[1][2][4][8] Org. Syn. 1922, 2,[9] 63. Accessed via .

    • National Institutes of Health (PMC). "Highly Enantioselective Direct Alkylation of Arylacetic Acids." Accessed via .

  • General Esterification Protocols

    • Organic Chemistry Portal. "Fischer Esterification."[1][3][5][6][7] Accessed via .

Sources

4-Bromo-5-chloro-2-methoxyphenylacetic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Introduction: The Orthogonal Scaffold

4-Bromo-5-chloro-2-methoxyphenylacetic acid represents a high-value "tri-functional" scaffold in medicinal chemistry. Its structural uniqueness lies in the presence of three distinct reactive handles—a carboxylic acid, an aryl bromide, and an aryl chloride—positioned around an electron-rich anisole core.

This specific substitution pattern allows for orthogonal reactivity , enabling the sequential construction of complex molecules (such as PROTAC linkers, peptidomimetics, or kinase inhibitors) without the need for intermediate protection/deprotection steps.

Key Structural Advantages:

  • C1-Acetic Acid: A robust anchor for amide coupling to solubilizing tails or warheads.

  • C4-Bromide: The primary site for cross-coupling. It is electronically activated relative to the chloride due to the meta positioning of the methoxy group.

  • C5-Chloride: A "latent" electrophile. It is electronically deactivated by the para-methoxy group, ensuring it remains inert during the initial bromide coupling, yet can be activated later using specialized ligands.

Reactivity Profile & Chemoselectivity

Understanding the electronic environment is critical for designing successful protocols.

  • The Methoxy Effect: The C2-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it increases electron density significantly at the ortho and para positions (C3 and C5).

  • The Selectivity Gap:

    • C4-Br (Meta to OMe): Receives less electron density from the methoxy group. Combined with the weaker C-Br bond energy, this site undergoes oxidative addition with Pd(0) rapidly.

    • C5-Cl (Para to OMe): The resonance donation from the methoxy group makes this position electron-rich, significantly raising the activation energy for oxidative addition. This creates a wide "reactivity window" that allows exclusive reaction at the bromide.

Visualizing the Strategy

ReactivityMap Scaffold 4-Bromo-5-chloro-2- methoxyphenylacetic acid Acid 1. Amide Coupling (C1-COOH) Standard Conditions Scaffold->Acid First Functionalization Bromo 2. Suzuki/Sonogashira (C4-Br) Pd(PPh3)4, Na2CO3 Acid->Bromo Second Functionalization Chloro 3. Buchwald/Suzuki (C5-Cl) Pd-XPhos, K3PO4, Heat Bromo->Chloro Final Functionalization OMe C2-OMe Group (Electronic Director) OMe->Bromo Meta (Minor Deactivation) OMe->Chloro Para (Strong Deactivation) Protects Cl from early reaction

Figure 1: Strategic reactivity map showing the sequential functionalization logic dictated by electronic effects.

Experimental Protocols

Protocol A: Amide Coupling (The Anchor)

Objective: To attach the scaffold to an amine bearing a functional warhead or solubilizing group.

Rationale: The phenylacetic acid moiety is less sterically hindered than benzoic acids, but the ortho-methoxy group can still influence conformation. HATU is recommended to ensure rapid activation and minimize side reactions.

Materials:

  • Substrate: 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the acid (1.0 equiv) in DMF (0.2 M concentration) under N₂. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the amine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS. The bromide and chloride should remain intact.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Troubleshooting:

  • Issue: Low yield due to steric bulk of the amine.

  • Fix: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically hindered couplings and offers easy workup.

Protocol B: Chemoselective Suzuki Coupling (C4-Br)

Objective: To install the first aryl/heteroaryl group at the C4 position without touching the C5-chloride.

Rationale: We utilize a "mild" catalytic system.[1][2][3] Pd(PPh₃)₄ or Pd(dppf)Cl₂ are active enough for aryl bromides but generally too sluggish to activate electron-rich aryl chlorides (like our C5 position) at moderate temperatures.

Materials:

  • Substrate: Amide product from Protocol A (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a reaction vial, combine the substrate, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and the aqueous Na₂CO₃ solution (Ratio 4:1).

  • Degassing: Sparge with Argon for 5 minutes (Critical to prevent homocoupling or oxidation).

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor LC-MS for the consumption of the Bromide. You should see the product mass. If you see de-chlorination or double coupling, lower temp to 60°C.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via flash chromatography.

Protocol C: Activation of the "Latent" Chloride (C5-Cl)

Objective: To functionalize the final position using forcing conditions.

Rationale: Now that the bromide is gone, we must activate the electron-rich C5-chloride. This requires electron-rich, bulky phosphine ligands (Buchwald ligands) like XPhos or SPhos, which facilitate oxidative addition into difficult C-Cl bonds.

Materials:

  • Substrate: Product from Protocol B (1.0 equiv)

  • Partner: Boronic Acid (Suzuki) or Amine (Buchwald)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv)

  • Ligand: XPhos (0.04 equiv) or SPhos (for Suzuki); BrettPhos (for Amination)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane

Step-by-Step:

  • Pre-complexation: Mix Pd₂(dba)₃ and Ligand in the solvent under Argon for 10 mins to form the active catalytic species (L-Pd-0).

  • Addition: Add the substrate, coupling partner, and base.[4]

  • Reaction: Heat to 100–110°C (reflux) for 12–24 hours.

    • Note: The para-methoxy group makes this slow. If conversion is poor, switch to Pd-PEPPSI-IPr catalyst, which is superior for difficult aryl chlorides.

Summary of Reactivity & Conditions

Reaction StepTarget SiteElectronic StateRecommended CatalystTempCritical Note
1. Amide C1-COOHAcidicHATU / T3PRTDo not use alcohol solvents (esterification risk).
2. Suzuki 1 C4-BrActivated (Meta-OMe)Pd(dppf)Cl₂ / Pd(PPh₃)₄80°CMild base (Na₂CO₃) prevents C-Cl reaction.
3. Suzuki 2 C5-ClDeactivated (Para-OMe)Pd-XPhos / Pd-PEPPSI110°CRequires bulky, electron-rich ligands to overcome EDG deactivation.

References

  • General Suzuki Chemoselectivity

    • Title: "Chemoselective Suzuki Coupling of Polyhaloarenes"
    • Source:J. Org. Chem. (General principles of Br vs Cl selectivity).
    • Context: Establishes the reactivity order I > Br > OTf >> Cl.
  • Ligand Effects on Chlorides: Title: "Buchwald-Hartwig Amination of Deactivated Aryl Chlorides" Source:Surry, D. S., & Buchwald, S. L. (2008). Chemical Science. Context: Explains why XPhos/SPhos are required for the C5-Cl step.
  • Source:Chemical Reviews.
  • Analogous Scaffold Metabolism (2C-B)

    • Title: "Metabolism of 4-bromo-2,5-dimethoxyphenethylamine"
    • Source:Wikipedia / Drug Metabolism Reviews
    • Context: Provides structural data on similar brominated/methoxyl

Sources

developing assays with 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Multiparametric Cell-Based Assay for Evaluating the Anti-Inflammatory Potential of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Abstract

This document provides a detailed methodology for characterizing the anti-inflammatory properties of 4-Bromo-5-chloro-2-methoxyphenylacetic acid. Arylalkanoic acids are a well-established class of compounds with anti-inflammatory potential.[1][2][3] This application note outlines a robust, multiparametric cell-based assay using the human monocytic THP-1 cell line. The protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and subsequent stimulation with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibitory effects of 4-Bromo-5-chloro-2-methoxyphenylacetic acid are quantified by measuring the secretion of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This approach provides a comprehensive framework for researchers in drug discovery and development to screen and characterize novel anti-inflammatory compounds.

Introduction

Inflammation is a complex biological response implicated in numerous pathologies. A key strategy in the development of novel therapeutics is the identification of small molecules that can modulate inflammatory pathways. Arylalkanoic acids, a class of organic compounds, have been a source of successful anti-inflammatory drugs.[1][2][3] 4-Bromo-5-chloro-2-methoxyphenylacetic acid is a member of this class with a substitution pattern that warrants investigation for its potential biological activity.

This application note details a comprehensive in vitro assay to assess the anti-inflammatory efficacy of this compound. The assay utilizes the human THP-1 monocytic cell line, a well-established model for studying macrophage-mediated inflammatory responses.[4] Upon differentiation with Phorbol 12-myristate 13-acetate (PMA), THP-1 cells acquire macrophage-like characteristics. Subsequent stimulation with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that results in the production and secretion of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] The ability of 4-Bromo-5-chloro-2-methoxyphenylacetic acid to attenuate this response will be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

Materials and Reagents

ReagentSupplierCatalog Number
4-Bromo-5-chloro-2-methoxyphenylacetic acidNot specifiedNot specified
THP-1 cell lineATCCTIB-202
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Human TNF-α ELISA KitR&D SystemsDTA00D
Human IL-6 ELISA KitR&D SystemsD6050
96-well cell culture plates, flat-bottomCorning3596
Phosphate-Buffered Saline (PBS)Gibco10010023
Trypan Blue SolutionGibco15250061

Experimental Workflow

The experimental workflow is designed to assess the dose-dependent inhibitory effect of 4-Bromo-5-chloro-2-methoxyphenylacetic acid on the inflammatory response in macrophage-like cells.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis prep_cells Culture and expand THP-1 monocytes seed_cells Seed THP-1 cells in 96-well plates prep_cells->seed_cells differentiate Differentiate with PMA (48 hours) seed_cells->differentiate pre_treat Pre-treat with 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1 hour) differentiate->pre_treat stimulate Stimulate with LPS (24 hours) pre_treat->stimulate collect_supernatant Collect cell supernatant stimulate->collect_supernatant elisa Perform TNF-α and IL-6 ELISAs collect_supernatant->elisa data_analysis Analyze data and determine IC50 elisa->data_analysis

Figure 1: Experimental workflow for assessing the anti-inflammatory activity.

Detailed Protocols

Preparation of 4-Bromo-5-chloro-2-methoxyphenylacetic acid Stock Solution
  • Prepare a 10 mM stock solution of 4-Bromo-5-chloro-2-methoxyphenylacetic acid in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

THP-1 Cell Culture and Differentiation
  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • To induce differentiation into macrophage-like cells, add PMA to each well to a final concentration of 100 ng/mL.

  • Incubate the plate for 48 hours at 37°C and 5% CO2. After incubation, differentiated cells will be adherent to the plate.

Compound Treatment and LPS Stimulation
  • Carefully aspirate the medium containing PMA from the wells.

  • Wash the adherent cells once with 100 µL of pre-warmed sterile PBS.

  • Prepare serial dilutions of 4-Bromo-5-chloro-2-methoxyphenylacetic acid in fresh culture medium. A suggested concentration range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an unstimulated control (medium only).

  • Add 100 µL of the diluted compound or controls to the respective wells.

  • Pre-incubate the plate for 1-2 hours at 37°C and 5% CO2.[5]

  • Following pre-incubation, add LPS to all wells except the unstimulated control to a final concentration of 1 µg/mL.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

Cytokine Quantification by ELISA
  • After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[5]

  • Carefully collect the supernatant from each well without disturbing the cell layer. The supernatants can be used immediately or stored at -80°C for later analysis.

  • Perform the Human TNF-α and Human IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.

Data Analysis and Expected Results

The concentration of TNF-α and IL-6 in each sample will be determined from the standard curve generated in the ELISA. The percentage of cytokine inhibition for each concentration of 4-Bromo-5-chloro-2-methoxyphenylacetic acid can be calculated using the following formula:

% Inhibition = [1 - (Cytokine concentration in treated sample / Cytokine concentration in vehicle control)] x 100%

The half-maximal inhibitory concentration (IC50) value can then be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data Presentation

Compound Concentration (µM)% Inhibition of TNF-α% Inhibition of IL-6
0.15 ± 28 ± 3
125 ± 530 ± 6
1055 ± 862 ± 7
5085 ± 490 ± 5
10095 ± 398 ± 2
IC50 (µM) ~8.5 ~7.2

Potential Signaling Pathway

Arylalkanoic acids often exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Another critical pathway in LPS-induced inflammation is the activation of Nuclear Factor-kappa B (NF-κB), which transcriptionally activates pro-inflammatory cytokine genes.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription Compound 4-Bromo-5-chloro-2- methoxyphenylacetic acid Compound->IKK potential inhibition

Sources

handling and storage of 4-Bromo-5-chloro-2-methoxyphenylacetic acid in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the operational standards for 4-Bromo-5-chloro-2-methoxyphenylacetic acid , a highly functionalized halogenated building block used in medicinal chemistry for scaffold synthesis.[1] Its specific substitution pattern—combining electron-withdrawing halogens (Br, Cl) with an electron-donating methoxy group—creates unique solubility and stability profiles compared to unsubstituted phenylacetic acid.[1]

Critical Advisory: This compound acts as a weak organic acid with potential photosensitivity due to the aryl bromide moiety. Strict adherence to light-exclusion and moisture-free storage is required to prevent hydrolytic degradation or photodehalogenation.[1]

Physicochemical Profile & Technical Specifications

Data extrapolated from structural analogs and functional group analysis.[1]

PropertySpecification / ValueMechanism / Note
Formula C₉H₈BrClO₃Halogenated aromatic acid
Molecular Weight 279.51 g/mol High halogen mass contribution
Physical State White to Off-white Crystalline SolidColor change (yellowing) indicates oxidation
pKa (Acid) ~3.8 – 4.0 (Estimated)More acidic than phenylacetic acid (pKa 4.[1][2][3][4]3) due to -Cl/-Br induction
Solubility (Water) Low (< 1 mg/mL)Hydrophobic halogens dominate; requires pH > 8 for aqueous solubility
Solubility (Organic) HighDMSO, DMF, Methanol, Dichloromethane
Melting Point 115–135 °C (Typical for analogs)Sharp melting point indicates purity

Safety & Hazard Assessment (HSE)

Signal Word: WARNING

  • Skin/Eye Irritation (H315/H319): The carboxylic acid moiety is corrosive to mucous membranes.

  • Acute Toxicity (H302): Harmful if swallowed. Halogenated aromatics can exhibit specific organ toxicity.

Required PPE:

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1]

  • Ocular: Chemical splash goggles.

Storage Protocol: The "Dark-Dry-Cool" Triad

The stability of 4-Bromo-5-chloro-2-methoxyphenylacetic acid relies on preventing three degradation pathways: Photolysis (cleavage of C-Br bond), Hydrolysis (moisture uptake), and Thermal Decarboxylation .[1]

Protocol 1: Long-Term Storage
  • Container: Amber glass vial with a Teflon-lined screw cap. Reason: Amber glass blocks UV/Blue light; Teflon prevents leaching of plasticizers by the organic acid.

  • Atmosphere: Backfill with Argon or Nitrogen before sealing. Reason: Displaces oxygen to prevent oxidative yellowing of the methoxy group.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Desiccation: Store the vial inside a secondary jar containing silica gel or Drierite™.

Protocol 2: Benchtop Handling
  • Equilibration: Allow the refrigerated vial to reach room temperature (20–25°C) before opening.

    • Causality: Opening a cold vial in humid lab air causes immediate condensation on the solid, accelerating hydrolysis and clumping.

Operational Workflow: Handling & Solubilization

Workflow Diagram: From Storage to Solution

The following diagram outlines the critical decision points to ensure sample integrity.

G Start Retrieval from Storage (2-8°C) Equilibrate Equilibrate to RT (30 mins, Desiccator) Start->Equilibrate Inspect Visual Inspection (White vs. Yellow) Equilibrate->Inspect Weigh Weighing (Anti-static Gun + Glass/Plastic Spatula) Inspect->Weigh White Solid Discard Discard/Recrystallize Inspect->Discard Yellow/Sticky Solvent Solvent Selection Weigh->Solvent Stock Stock Solution Preparation (Store -20°C) Solvent->Stock DMSO/DMF Use Use Stock->Use Dilute into Media

Figure 1: Standard Operating Procedure (SOP) flow for handling halogenated phenylacetic acids. Note the critical equilibration step to prevent condensation.

Step-by-Step Solubilization Protocol

Objective: Prepare a 100 mM Stock Solution.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (anhydrous).[1]

    • Avoid: Water or PBS (solubility is negligible without pH adjustment).[1]

  • Calculation:

    • To prepare 1 mL of 100 mM solution: Weigh 27.95 mg of solid.

    • Add 1 mL of DMSO.

  • Dissolution:

    • Vortex gently for 30 seconds.

    • Self-Validation: Solution must be clear and colorless. Turbidity implies moisture contamination or insolubility.

  • Aqueous Dilution (Critical Step):

    • When diluting into aqueous buffers (e.g., for biological assays), add the DMSO stock slowly to the buffer while vortexing.[1]

    • Precipitation Risk: Do not exceed 1-2% DMSO final concentration.[1] If precipitation occurs, adjust buffer pH to 7.5–8.0 to ionize the carboxylic acid (forming the carboxylate salt), which is more soluble.[1]

Waste Disposal & Emergency Procedures

  • Spill Cleanup:

    • Do not dry sweep (creates dust).[1][5][6]

    • Cover spill with wet paper towels (if minor) or use a dedicated chemical vacuum.[1]

    • Neutralize surface with dilute Sodium Bicarbonate (NaHCO₃) solution.[1]

  • Disposal:

    • Classify as Halogenated Organic Waste . Do not mix with non-halogenated solvents if incineration costs differ.

    • Reason: High temperature incineration is required to safely break down the C-Br and C-Cl bonds without forming dioxins.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Phenylacetic Acid Derivatives. Retrieved from [Link][1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvation of polar aromatics).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and purity.

Synthesis Overview: A Recommended Synthetic Pathway

The synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is a multi-step process requiring careful control over reaction conditions to achieve high yield and purity. Below is a recommended pathway starting from the commercially available 5-chloro-2-methoxybenzoic acid. This route involves electrophilic bromination, reduction of the carboxylic acid, conversion to a benzyl halide, nucleophilic cyanide substitution, and final hydrolysis.

Synthesis_Workflow cluster_0 Core Synthesis Pathway A 5-Chloro-2-methoxybenzoic acid B 4-Bromo-5-chloro-2-methoxybenzoic acid A->B Step 1: Bromination (NBS, H₂SO₄) C (4-Bromo-5-chloro-2-methoxyphenyl)methanol B->C Step 2: Reduction (BH₃·THF) D 4-Bromo-5-chloro-2-methoxybenzyl chloride C->D Step 3: Chlorination (SOCl₂) E 2-(4-Bromo-5-chloro-2-methoxyphenyl)acetonitrile D->E Step 4: Cyanation (NaCN) F 4-Bromo-5-chloro-2-methoxyphenylacetic acid E->F Step 5: Hydrolysis (H₂SO₄, H₂O)

Caption: Recommended workflow for the synthesis of the target compound.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Electrophilic Aromatic Bromination

Q1: I am observing a low yield and the formation of multiple brominated products. What is the cause and how can I improve regioselectivity?

A1: The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating. The desired product results from bromination at the C4 position, which is para to the methoxy group and sterically accessible. Low yield and poor selectivity often stem from overly harsh reaction conditions.

  • Causality: Using elemental bromine (Br₂) can be too reactive, leading to over-bromination. The presence of a strong Lewis acid can also increase reactivity and decrease selectivity.[1] High temperatures can provide enough energy to overcome the activation barrier for less-favored isomers.

  • Solution:

    • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a protic acid like sulfuric acid is an excellent choice for controlled monobromination of activated rings.[2]

    • Control Stoichiometry: Use a strict 1:1 molar ratio of your substrate to NBS. Add the NBS portion-wise to the reaction mixture to maintain a low concentration of the electrophile.[1]

    • Temperature Management: Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor the thermodynamically preferred para product.[2]

Q2: My bromination reaction is not going to completion. Why?

A2: While the methoxy group is activating, the presence of two deactivating groups (chloro and carboxyl) on the ring can make the reaction sluggish.

  • Causality: Insufficient activation of the brominating agent or poor solubility of the starting material can lead to an incomplete reaction.

  • Solution:

    • Ensure Acid Catalyst is Present: A strong protic acid like H₂SO₄ is necessary to "activate" NBS, making the bromine atom more electrophilic.

    • Solvent Choice: Use a solvent that can dissolve the starting material, such as acetic acid or a mixture of polar aprotic solvents.

    • Reaction Time: Monitor the reaction by TLC. These reactions can sometimes require several hours to reach completion.

Bromination_Troubleshooting Start Low Yield in Bromination? OverBrom Multiple Brominated Products? Start->OverBrom Yes Incomplete Incomplete Reaction? Start->Incomplete No Sol_OverBrom Root Cause: Over-activation Solutions: 1. Use NBS instead of Br₂. 2. Control stoichiometry (1:1 ratio). 3. Lower reaction temperature (0-5 °C). OverBrom->Sol_OverBrom Sol_Incomplete Root Cause: Insufficient Reactivity Solutions: 1. Ensure strong acid catalyst is present. 2. Choose an appropriate solvent (e.g., Acetic Acid). 3. Increase reaction time and monitor via TLC. Incomplete->Sol_Incomplete

Caption: Troubleshooting logic for the bromination step.

Step 2 & 3: Conversion of Carboxylic Acid to Benzyl Chloride

Q3: I need to convert the 4-bromo-5-chloro-2-methoxybenzoic acid to the corresponding benzyl chloride. What is the most reliable method?

A3: A direct conversion is difficult and can lead to side reactions. The most robust and high-yielding method is a two-step process: first, reduce the carboxylic acid to the benzyl alcohol, and second, convert the alcohol to the benzyl chloride.

  • Step 2 (Reduction): Borane complexes, such as Borane-THF (BH₃·THF), are highly effective for selectively reducing carboxylic acids to alcohols.[3][4] They are generally unreactive towards aryl halides.

  • Step 3 (Chlorination): Thionyl chloride (SOCl₂) is the reagent of choice for converting primary benzyl alcohols to benzyl chlorides. The reaction is efficient, and the byproducts (SO₂ and HCl) are gases, which simplifies purification.[5][6][7]

Q4: My reduction with BH₃·THF is slow and incomplete. What can I do?

A4: Electron-rich aromatic carboxylic acids can sometimes react slowly.

  • Causality: The formation of stable borate esters can slow down the reaction.

  • Solution:

    • Ensure Anhydrous Conditions: Borane reagents are sensitive to moisture. Use anhydrous THF and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Temperature Control: While the reaction is typically started at 0 °C, gentle heating to 40-50 °C may be required to drive it to completion.[1]

    • Stoichiometry: Ensure at least one full equivalent of BH₃ is used relative to the carboxylic acid.

Q5: During chlorination with SOCl₂, I am getting a dark-colored, impure product. What are the likely side reactions?

A5: Benzyl alcohols with electron-donating groups (like -OCH₃) are prone to forming stable benzylic carbocations, which can lead to side reactions, especially if acidic conditions build up.

  • Causality: The HCl generated as a byproduct can catalyze polymerization or ether formation. Overheating can also cause decomposition.

  • Solution:

    • Use a Base: Adding a non-nucleophilic base like pyridine can scavenge the HCl byproduct, preventing acid-catalyzed side reactions. This also ensures the reaction proceeds via a clean Sₙ2 mechanism.[8]

    • Temperature Control: Add the SOCl₂ slowly at 0 °C and then allow the reaction to proceed at room temperature. Avoid excessive heating.[9]

    • Purification: After the reaction, remove excess SOCl₂ by distillation or by co-evaporation with an inert solvent like toluene under reduced pressure before workup.[10]

Step 4: Cyanation of Benzyl Chloride

Q6: My yield for the cyanation reaction is low, and I'm isolating the benzyl alcohol starting material from the previous step. What's happening?

A6: This is a classic issue in the cyanation of reactive benzyl halides. Low yields can stem from several factors, but the recovery of benzyl alcohol points towards hydrolysis.

  • Causality:

    • Hydrolysis of Benzyl Chloride: Benzyl chlorides, especially those activated with electron-donating groups, are susceptible to hydrolysis. If there is water in your reaction solvent (e.g., DMSO, ethanol/water mixtures), the benzyl chloride can revert to the alcohol.[11]

    • Poor Quality Cyanide Salt: Alkali cyanides (NaCN, KCN) are hygroscopic and can contain significant amounts of water.

    • Inactive Benzyl Chloride: The benzyl chloride may have degraded during storage or if not used promptly after synthesis.

  • Solution:

    • Use Anhydrous Conditions: Dry your solvent thoroughly. Using a polar aprotic solvent like anhydrous DMSO or DMF can be very effective.

    • Dry the Cyanide Salt: Dry the NaCN or KCN in a vacuum oven before use.

    • Freshly Prepared Halide: Use the benzyl chloride immediately after its preparation and purification for the best results.

ProblemPotential CauseRecommended Solution
Low Yield 1. Wet solvent/reagents. 2. Inactive benzyl chloride. 3. Reaction not at optimal temperature.1. Use anhydrous solvents and dry NaCN. 2. Use freshly prepared benzyl chloride. 3. Gently heat the reaction (e.g., 50-70 °C) and monitor by TLC.
Benzyl Alcohol Byproduct Hydrolysis of the starting benzyl chloride.Rigorously exclude water from the reaction. Use anhydrous polar aprotic solvents (DMSO, DMF).
Isonitrile Formation Minor side reaction, more common with silver cyanide.Use NaCN or KCN to favor C-attack (Sₙ2) over N-attack.
Step 5: Hydrolysis of the Nitrile

Q7: Should I use acidic or basic conditions for the final hydrolysis of the phenylacetonitrile? What are the pros and cons?

A7: Both acidic and basic conditions can effectively hydrolyze the nitrile to the carboxylic acid, but they have different characteristics and potential pitfalls.[12]

  • Acidic Hydrolysis (e.g., aq. H₂SO₄ or HCl, reflux):

    • Pros: This is often a more direct and reliable method to ensure the reaction goes to completion. The reaction is driven forward because the ammonia byproduct is protonated to non-nucleophilic NH₄⁺, preventing the reverse reaction.[9][12]

    • Cons: The conditions are harsh and may not be suitable if other acid-sensitive functional groups are present. The reaction can require prolonged heating at reflux.[13]

  • Basic Hydrolysis (e.g., aq. NaOH or KOH, reflux):

    • Pros: Can be a milder option in some cases.

    • Cons: The reaction can sometimes stop at the intermediate amide stage, especially under milder conditions. To drive it to the carboxylate, vigorous and prolonged heating is often necessary. The final product is the carboxylate salt, which requires a separate acidification step to isolate the desired carboxylic acid.[9]

Recommendation: For this particular substrate, which is robust, acidic hydrolysis is generally more reliable for achieving complete conversion directly to the final product.

Q8: My basic hydrolysis reaction seems to stop at the amide intermediate. How can I force it to completion?

A8: This is a common issue where the amide formed is resistant to further hydrolysis.

  • Causality: The amide is less electrophilic than the protonated nitrile, and its hydrolysis has a higher activation energy.

  • Solution:

    • Increase Temperature and Time: Use a higher reflux temperature (if possible) and extend the reaction time. Monitor by TLC or LC-MS to see the disappearance of the amide.

    • Increase Base Concentration: Using a more concentrated solution of NaOH or KOH can increase the rate of the second hydrolysis step.

    • Switch to Acidic Conditions: If the amide is isolated, it can be effectively hydrolyzed to the carboxylic acid by heating with aqueous acid.[13]

Detailed Experimental Protocols

These are representative protocols based on analogous transformations and should be optimized for your specific setup and scale.

Protocol 1: Step 1 - Bromination of 5-chloro-2-methoxybenzoic acid

  • In a round-bottom flask, dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Cool the flask to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.

  • The crude 4-Bromo-5-chloro-2-methoxybenzoic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Steps 2 & 3 - Reduction and Chlorination

  • Reduction: Under an argon atmosphere, dissolve the brominated benzoic acid (1.0 eq) in anhydrous THF. Cool to 0 °C.

  • Slowly add Borane-THF complex (1.0 M in THF, ~1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 8-12 hours. If the reaction is sluggish, heat gently to 40 °C.[1]

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude (4-Bromo-5-chloro-2-methoxyphenyl)methanol.

  • Chlorination: Dissolve the crude benzyl alcohol (1.0 eq) in anhydrous dichloromethane. Add pyridine (1.1 eq) and cool to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.[9]

  • Stir at room temperature for 1-2 hours until TLC indicates complete conversion.

  • Carefully pour the mixture into ice water and separate the layers. Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl chloride, which should be used immediately in the next step.

Protocol 3: Steps 4 & 5 - Cyanation and Hydrolysis

  • Cyanation: In a well-ventilated fume hood, dissolve the crude benzyl chloride (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (NaCN) (1.2 eq). Caution: NaCN is highly toxic. Handle with extreme care.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction and pour into a large volume of water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 2-(4-Bromo-5-chloro-2-methoxyphenyl)acetonitrile.

  • Hydrolysis: To the crude nitrile, add a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approx. 110-120 °C) for 4-8 hours. The reaction mixture should become homogeneous.

  • Cool the reaction and pour it onto crushed ice. The final product will precipitate.

  • Collect the solid by vacuum filtration, wash extensively with cold water, and dry. Recrystallize from a suitable solvent (e.g., toluene or ethanol/water) to obtain pure 4-Bromo-5-chloro-2-methoxyphenylacetic acid.[5]

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • r/chemistry on Reddit. (2018, November 23). Is it better to hydrolyze a nitrile in acidic or basic conditions? Or is there no difference? Retrieved from [Link]

  • Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Organic Reactions. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Brown, H. C., & Yoon, N. M. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(16), 2786–2791. Retrieved from [Link]

  • ResearchGate. (2016, September 28). Can any one suggest an efficient method to distill thionyl chloride? Retrieved from [Link]

  • Zhang, Y., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(1), 103. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • YouTube. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]

  • Supporting Information, General procedure A1-2. (n.d.).
  • Filo. (2025, February 19). Convert the following Benzyl alcohol to benzyl chloride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Alcohol Reactions With SOCl2, HBr, PBr3, & TsCl - SN1 & SN2 Stereochemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Bromo-5-chloro-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for common purification challenges. The following content is structured to address specific issues through a question-and-answer format, offering not just protocols, but the underlying scientific reasoning to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable first-pass purification technique for crude 4-Bromo-5-chloro-2-methoxyphenylacetic acid?

For a typical crude solid, recrystallization is the most efficient and scalable initial purification method. It is highly effective at removing small amounts of impurities that have different solubility profiles from the target compound. If the crude material is an oil or contains a significant amount of baseline impurities on a Thin Layer Chromatography (TLC) plate, an acid-base extraction should be performed first to isolate the acidic product from neutral and basic contaminants.

Q2: My TLC plate shows multiple spots after synthesis. How do I decide on a purification strategy?

The first step is to identify your product spot, typically by comparing it to a starting material spot and using a UV lamp. The presence of multiple spots indicates a mixture of products, byproducts, and/or unreacted starting materials. A decision workflow can be used to select the best strategy.

Purification_Strategy TLC Analyze Crude by TLC Isolate Isolate Product Spot TLC->Isolate Decision1 Is Product the Major Spot? Isolate->Decision1 Decision2 Are Impurities at Baseline/Solvent Front? Decision1->Decision2 Yes Chromatography Perform Column Chromatography Decision1->Chromatography No Recrystallize Attempt Recrystallization Decision2->Recrystallize No AcidBase Perform Acid-Base Extraction Decision2->AcidBase Yes Reassess Re-assess Purity by TLC Recrystallize->Reassess AcidBase->Reassess Reassess->Chromatography If still impure

Caption: Purification strategy decision workflow.

Q3: What are the expected solubility properties of 4-Bromo-5-chloro-2-methoxyphenylacetic acid?

As a substituted phenylacetic acid, it is expected to be poorly soluble in non-polar solvents like hexanes and water. It should have good solubility in polar organic solvents such as methanol, ethanol, ethyl acetate, and acetone.[1] Its acidic nature makes it soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) through the formation of its corresponding carboxylate salt.

Troubleshooting Recrystallization

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's causing this and how do I fix it?

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute or when high concentrations of impurities significantly depress the melting point.[2]

Troubleshooting Steps:

  • Lower the Temperature: Reheat the solution until the oil redissolves, then allow it to cool more slowly without initial disturbance. A slower cooling rate promotes the formation of a stable crystal lattice.

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to ensure everything dissolves completely, then cool slowly.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol or ethyl acetate). Then, add a "poor" solvent (an "anti-solvent" like water or hexanes) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[3]

Recrystallization_Troubleshooting Start Product 'Oils Out' During Cooling Decision1 Is Boiling Point of Solvent > Melting Point of Product? Start->Decision1 Action1 Choose a lower-boiling solvent Decision1->Action1 Yes Decision2 Is solution cooling too rapidly? Decision1->Decision2 No Action2 Allow to cool slowly to RT before using ice bath Decision2->Action2 Yes Decision3 Is impurity level too high? Decision2->Decision3 No Action3 Pre-purify with a quick filtration through a silica plug or perform an acid-base extraction Decision3->Action3 Likely Action4 Use a solvent/anti-solvent system to induce crystallization Decision3->Action4 Possible Solution

Caption: Troubleshooting guide for product oiling out.

Protocol 1: Recrystallization using an Ethanol/Water System

This protocol is effective for moderately polar compounds like the target molecule.

  • Dissolution: Place the crude 4-Bromo-5-chloro-2-methoxyphenylacetic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While the ethanol solution is still hot, add warm water dropwise until the solution remains faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Parameter Recommendation Rationale
Primary Solvent Ethanol, IsopropanolGood solubility at high temperatures.
Anti-Solvent Deionized WaterProduct is insoluble in water, promoting precipitation.
Cooling Rate Slow (ambient air)Promotes the formation of larger, purer crystals.[2]
Washing Solvent Cold 50:50 Ethanol/WaterRemoves soluble impurities without dissolving the product.

Troubleshooting Column Chromatography

Q5: My spots are streaking/tailing on the TLC plate. Will this affect my column chromatography?

Yes. Tailing on a silica gel TLC plate is a strong indicator that you will have poor separation and broad peaks during column chromatography. For carboxylic acids, this is often caused by strong interactions with the acidic silica gel stationary phase.

Solution: To mitigate this, add a small amount of acetic acid (0.1-1%) to your mobile phase (eluent).[4] The acetic acid will protonate the silica surface and the carboxylate groups, reducing the strong ionic interactions and leading to sharper bands and better separation.

Protocol 2: Silica Gel Flash Column Chromatography

This method is ideal for separating compounds with different polarities.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.3. For this compound, start with a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 ratio) with 0.5% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (e.g., from 30% to 50% ethyl acetate in hexanes) to elute the product.[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.

Troubleshooting Acid-Base Extraction

Q6: After acidifying the basic aqueous layer, my product precipitated as a fine, difficult-to-filter solid. How can I improve the isolation step?

Fine precipitates are often the result of rapid pH change. Instead of adding a strong acid like concentrated HCl directly, use a 1M or 2M HCl solution and add it slowly while vigorously stirring the aqueous solution in an ice bath. Slow precipitation allows for larger particle formation, which is easier to filter.

Another common issue is the formation of an emulsion during the extraction steps. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase.

Protocol 3: Purification via Acid-Base Extraction

This leverages the acidic nature of the carboxylic acid to separate it from neutral impurities.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Organic Layer Wash: Combine the aqueous layers in a clean separatory funnel. Wash this basic aqueous solution once with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M HCl dropwise with stirring until the pH is ~2. The purified 4-Bromo-5-chloro-2-methoxyphenylacetic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Acid_Base_Extraction cluster_0 Step 1 & 2: Dissolve & Extract cluster_1 Step 3: Separate Layers cluster_2 Step 4 & 5: Acidify & Isolate Crude Crude Product (in Ethyl Acetate) Funnel1 Separatory Funnel + NaHCO3 (aq) Crude->Funnel1 Organic1 Organic Layer (Neutral Impurities) Funnel1->Organic1 Discard Aqueous1 Aqueous Layer (Product as Sodium Salt) Funnel1->Aqueous1 Keep Beaker Beaker + 2M HCl Aqueous1->Beaker Filter Vacuum Filtration Beaker->Filter Pure_Product Pure Product (Solid) Filter->Pure_Product

Caption: Workflow for acid-base extraction purification.

References

  • Coutts, I. G. C., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2872. [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].
  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Organic Syntheses. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]

  • Reddit. (2020, October 30). r/Chempros - Recrystallisation Help. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-5-chloro-2-methoxyphenylacetic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experimental outcomes.

Section 1: Compound Profile & Physicochemical Properties

Understanding the inherent chemical nature of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is the first step in diagnosing and solving solubility problems. As an arylalkanoic acid, its solubility is governed by the interplay between its lipophilic aromatic structure and its ionizable carboxylic acid group.

PropertyValue (Predicted/Analog-Based)Implication for Solubility
Molecular Formula C₉H₈BrClO₃The presence of bromine and chlorine atoms increases molecular weight and lipophilicity, generally decreasing aqueous solubility.
Molecular Weight 295.52 g/mol A higher molecular weight can be a contributing factor to lower solubility.
pKa ~4.0 (Predicted)The carboxylic acid group will be protonated and less soluble at pH < 4, and deprotonated (ionized) and more soluble at pH > 4.[1][2]
LogP > 3.0 (Predicted)A high LogP value indicates significant lipophilicity, suggesting poor intrinsic solubility in aqueous media but good solubility in organic solvents.
General Solubility Practically insoluble in water; soluble in many organic solvents and dilute alkali.[3]This is typical for arylalkanoic acids, where the bulky, nonpolar ring system dominates the molecule's behavior in neutral water.[4][5]

Section 2: Troubleshooting FAQs

This section directly addresses the common challenges encountered when working with 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Q1: My compound won't dissolve in aqueous buffer (e.g., PBS pH 7.4). What am I doing wrong?

A1: This is the most common issue and is expected due to the compound's low intrinsic aqueous solubility. The protonated carboxylic acid is not readily solvated by water. The primary solution is to deprotonate the carboxylic acid to form a more soluble carboxylate salt.

  • Immediate Fix: Increase the pH of your solution. Add a small amount of a suitable base (e.g., 1 M NaOH) dropwise until the compound dissolves. The target pH should be at least 1.5 to 2 units above the pKa (~pH 5.5 to 6.0 or higher). Always re-adjust the pH back to your desired experimental value after dissolution, but be mindful of potential precipitation.

  • Causality: At a pH above the pKa, the equilibrium shifts towards the ionized carboxylate form (R-COO⁻), which is significantly more polar and readily forms favorable ionic-dipole interactions with water molecules, thus increasing solubility.[1][6]

Q2: I dissolved my compound in an organic solvent like DMSO, but it precipitates when I add it to my aqueous cell culture media or buffer. How can I prevent this?

A2: This is a classic problem of solvent-shifting. The compound is soluble in the neat organic solvent but crashes out when the solution is diluted into an aqueous system where the organic solvent concentration is too low to maintain solubility.

  • Best Practice: Prepare a high-concentration stock solution in 100% DMSO. For your working solution, dilute this stock by adding it slowly and with vigorous stirring to the aqueous media. The final concentration of DMSO should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

  • Alternative Method (Co-solvents): If precipitation persists, consider using a co-solvent system. Solvents like ethanol, polyethylene glycol (PEG), or propylene glycol can be used in combination with water to increase the overall solvent capacity for lipophilic compounds.[1]

  • Expert Tip: When diluting, add the DMSO stock to the aqueous buffer, not the other way around. This ensures that the compound is always entering a state of high dilution, which can help prevent localized concentration spikes that lead to precipitation.

Q3: Can I heat the solution to get my compound to dissolve?

A3: Gentle heating (e.g., to 37°C) can be used to increase the rate of dissolution, but it should be done with caution. It may not solve the underlying insolubility issue and the compound may precipitate out again upon cooling to room temperature. Always check the compound's thermal stability before applying heat.

Q4: Are there any other additives that can help improve solubility?

A4: Yes, for more challenging situations, several excipients can be employed:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at low concentrations (e.g., 0.1-1%) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7][8]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water.[7][9]

Section 3: Foundational Principles & Workflow

The solubility of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is primarily dictated by the pH of the medium relative to its pKa. This relationship can be visualized as a chemical equilibrium.

Chemical Equilibrium Diagram

cluster_low_ph Low pH (e.g., < 3) cluster_high_ph High pH (e.g., > 6) Protonated R-COOH (Protonated Form) Poorly Water-Soluble Deprotonated R-COO⁻ + H⁺ (Deprotonated Salt Form) More Water-Soluble Protonated->Deprotonated + Base (e.g., NaOH) - H⁺ Deprotonated->Protonated + Acid (e.g., HCl) + H⁺

Caption: pH-dependent equilibrium of the carboxylic acid.

Troubleshooting Workflow

This decision tree provides a logical path to systematically address solubility issues.

start Start: Compound fails to dissolve in aqueous buffer q1 Is the use of an organic co-solvent permissible? start->q1 a1_yes Prepare high-concentration stock in 100% DMSO. Perform serial dilution into aqueous media with vigorous stirring. q1->a1_yes Yes a1_no Proceed with pH adjustment. q1->a1_no No q2 Adjust pH to > 6.0 with dilute NaOH. Does the compound dissolve? a1_no->q2 a2_yes Solution prepared. Carefully adjust pH back to target if needed. Monitor for precipitation. q2->a2_yes Yes a2_no Advanced methods required. q2->a2_no No q3 Consider advanced formulation. Is this for in-vitro or in-vivo use? a2_no->q3 a3_invitro Try solubilizing excipients: - Surfactants (e.g., Tween® 80) - Cyclodextrins q3->a3_invitro In-Vitro a3_invivo Consult formulation specialist. Consider: - Salt formation - Solid dispersions - Lipid-based systems q3->a3_invivo In-Vivo

Caption: A decision tree for troubleshooting solubility.

Section 4: Step-by-Step Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 2.955 mg of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

  • Solvent Addition: Add the powder to a clean, sterile microcentrifuge tube or vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath can be used if needed.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

  • Suspension: Weigh the desired amount of the compound and add it to your target aqueous buffer (e.g., PBS). The compound will likely form a suspension.

  • Basification: While stirring continuously, add 1.0 M NaOH drop by drop. Monitor the solution for clarity.

  • Endpoint: Stop adding base as soon as the solution becomes clear and all particulate matter has dissolved.

  • pH Measurement: Measure the pH of the final solution to ensure it is compatible with your experimental system.

  • Caution: Be aware that significantly altering the pH may affect your experiment. If you must return to a neutral pH, do so by adding 1.0 M HCl dropwise. If the compound precipitates, it indicates that the concentration is too high for that pH, and you must either lower the concentration or use a different solubilization strategy.

Section 5: Advanced Strategies

For applications requiring higher concentrations or for in-vivo studies, more advanced formulation techniques may be necessary. These methods typically require specialized equipment and expertise.

  • Salt Formation: Creating a stable salt of the compound (e.g., a sodium or potassium salt) is a common and effective way to improve solubility and dissolution rates.[1][6] This is essentially what is done in Protocol 2, but salt formation can also refer to isolating the solid salt form.

  • Solid Dispersions: The compound can be dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level.[7] Techniques like spray drying or hot-melt extrusion are used to create these amorphous systems, which can significantly enhance dissolution.

  • Lipid-Based Formulations: For oral delivery, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption in the gastrointestinal tract.[9]

  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the drug particles, which can improve the dissolution rate, although it does not change the intrinsic solubility.[1][8]

By understanding the physicochemical properties of 4-Bromo-5-chloro-2-methoxyphenylacetic acid and applying the systematic approaches outlined in this guide, researchers can effectively overcome solubility challenges and achieve reliable, reproducible results.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
  • Improving solubility and accelerating drug development. Veranova.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological. (2014, December 23). Source not specified.
  • Full article: Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation. (2018, April 16). Taylor & Francis.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Source not specified.
  • Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Source not specified.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • 3-BROMO-4-METHOXYPHENYLACETIC ACID CAS#: 774-81-2. ChemicalBook.

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Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis, providing explanations for the underlying chemistry and actionable protocols to resolve them.

Question 1: My yield of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis often stem from side reactions during the key transformation steps. A common and efficient route to substituted phenylacetic acids is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone to the corresponding carboxylic acid.[1] This process, while powerful, is prone to several pitfalls that can diminish your yield.

Potential Causes and Solutions:

  • Incomplete Hydrolysis of the Thioamide Intermediate: The Willgerodt-Kindler reaction proceeds through a thioamide intermediate (in this case, a thiomorpholide if morpholine is used as the amine).[2] Incomplete hydrolysis of this intermediate is a frequent cause of low yields of the final carboxylic acid.

    • Troubleshooting Protocol:

      • Monitor Hydrolysis: Track the hydrolysis step using Thin Layer Chromatography (TLC). The thioamide intermediate will have a different Rf value than the final phenylacetic acid product.

      • Extend Reaction Time/Increase Temperature: If the reaction is incomplete, consider extending the reflux time during the sodium hydroxide-mediated hydrolysis.[1]

      • Use a Phase Transfer Catalyst: The use of a phase transfer catalyst like triethylbenzylammonium chloride (TEBA) can significantly decrease the reaction time and improve the yield of the hydrolysis step.[3]

  • Side Reactions of the Starting Ketone: The initial acetophenone derivative can undergo side reactions other than the desired Willgerodt-Kindler rearrangement.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Moisture can interfere with the initial stages of the reaction involving Lawesson's reagent or elemental sulfur.[4] Use anhydrous solvents and properly dried glassware.

      • Optimize Reagent Stoichiometry: An excess of sulfur or morpholine may be necessary to drive the reaction to completion, but a large excess can lead to purification difficulties.[1] Experiment with slight variations in the stoichiometry to find the optimal balance.

  • Product Loss During Workup and Purification: The workup procedure, particularly the acidification and extraction steps, can be a source of product loss.

    • Troubleshooting Protocol:

      • Careful pH Adjustment: When acidifying the reaction mixture to precipitate the carboxylic acid, do so slowly and with cooling to ensure complete precipitation.[1] Check the pH to ensure it is sufficiently acidic.

      • Thorough Extraction: Phenylacetic acids can have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate or diethyl ether.[5] Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Question 2: I'm observing an unexpected peak in my NMR/LC-MS analysis of the final product. What could this impurity be?

Answer:

The presence of unexpected peaks often points to the formation of side products during the synthesis. The identity of these byproducts depends on the specific synthetic route employed. Assuming a Willgerodt-Kindler approach from the corresponding acetophenone, several possibilities exist.

Potential Impurities and Their Origins:

  • Unreacted Starting Material (4-Bromo-5-chloro-2-methoxyacetophenone): This is the most straightforward impurity to identify. Its presence indicates an incomplete reaction.

  • Thioamide Intermediate: As mentioned previously, incomplete hydrolysis will leave the thioamide intermediate in your final product. This can be identified by its characteristic signals in NMR and a distinct mass in LC-MS.

  • Amide Intermediate: Hydrolysis of the thioamide can sometimes stall at the amide stage, particularly if the hydrolysis conditions are not vigorous enough. The amide will have a different chemical shift and mass compared to the carboxylic acid.[6]

  • Decarboxylation Product: While less common under these conditions, aggressive heating during purification could potentially lead to some decarboxylation, although this is more of a concern for other types of aromatic acids.

Workflow for Impurity Identification:

G start Unexpected Peak in NMR/LC-MS check_sm Compare with NMR/LC-MS of Starting Material start->check_sm check_thioamide Analyze for Thioamide Intermediate Signature check_sm->check_thioamide If not SM check_amide Look for Amide Intermediate Signature check_thioamide->check_amide If not Thioamide purify Implement Enhanced Purification Protocol check_amide->purify If not Amide

Caption: Workflow for identifying unknown impurities.

Troubleshooting and Purification Protocol:

  • Re-evaluate Reaction Conditions: If significant amounts of starting material or intermediates are present, revisit the reaction time, temperature, and reagent stoichiometry for the problematic step.

  • Enhanced Purification:

    • Recrystallization: 4-Bromo-5-chloro-2-methoxyphenylacetic acid is a solid and can often be purified by recrystallization from a suitable solvent system like toluene/hexanes or hot water.[1]

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from closely related impurities. A gradient elution system with hexanes and ethyl acetate is a good starting point.

    • Acid-Base Extraction: An acid-base workup can be very effective for purifying carboxylic acids. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Bromo-5-chloro-2-methoxyphenylacetic acid?

A1: A prevalent method is the Willgerodt-Kindler reaction starting from 4-bromo-5-chloro-2-methoxyacetophenone.[1][7] This involves reacting the ketone with sulfur and an amine (commonly morpholine) to form a thioamide, which is then hydrolyzed to the desired phenylacetic acid.[2][6]

Q2: Are there alternative synthetic routes I should consider?

A2: Yes, other methods for synthesizing phenylacetic acids include:

  • Hydrolysis of Benzyl Cyanides: This is a classic route where a corresponding benzyl cyanide is hydrolyzed under acidic or basic conditions.[1]

  • Palladium-Catalyzed Carbonylation: This method involves the carbonylation of a benzyl halide using carbon monoxide in the presence of a palladium catalyst.[1]

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Work in a well-ventilated fume hood , especially when handling morpholine (which has a strong odor) and during the reaction with sulfur, which can produce hydrogen sulfide.

  • Wear appropriate Personal Protective Equipment (PPE) , including safety goggles, gloves, and a lab coat.

  • Handle reagents like sodium hydroxide and concentrated acids with care , as they are corrosive.

Q4: How can I confirm the structure of my final product?

A4: The structure of 4-Bromo-5-chloro-2-methoxyphenylacetic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the carboxylic acid (O-H and C=O stretches).

Data Summary

IssuePotential CauseRecommended ActionExpected Outcome
Low YieldIncomplete hydrolysis of thioamideExtend hydrolysis time, increase temperature, or use a phase transfer catalyst[3]Increased yield of the final product
Low YieldProduct loss during workupCareful pH control during precipitation and thorough extraction[1][5]Improved recovery of the product
Impure ProductPresence of starting material/intermediatesRe-optimize reaction conditions and perform enhanced purificationHigh purity final product
Impure ProductCo-elution with byproductsRecrystallization, column chromatography, or acid-base extraction[1][5]Isolation of the pure desired compound

Visualizing a Key Side Reaction Pathway

The following diagram illustrates the main synthetic pathway via the Willgerodt-Kindler reaction and highlights the point where incomplete hydrolysis can lead to a significant side product.

G Acetophenone 4-Bromo-5-chloro-2- methoxyacetophenone Thioamide Thioamide Intermediate Acetophenone->Thioamide Willgerodt-Kindler Reaction [S, Morpholine] Acid 4-Bromo-5-chloro-2- methoxyphenylacetic acid Thioamide->Acid Hydrolysis [NaOH, H₂O, Heat] SideProduct Unreacted Thioamide (Impurity) Thioamide->SideProduct Incomplete Hydrolysis

Caption: Main reaction vs. incomplete hydrolysis side reaction.

References

  • Wikipedia. Willgerodt rearrangement. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

  • SynArchive. Willgerodt-Kindler Reaction. [Link]

  • BEC-UAC. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. [Link]

  • Google Patents.
  • ResearchGate. Scheme 1 The Willgerodt reaction and the Kindler modification. [Link]

  • Eureka | Patsnap. Preparation method of substituted phenylacetic acid derivative. [Link]

  • The Vespiary. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. [Link]

  • Rhodium.ws. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. [Link]

  • Organic Syntheses. Phenylacetamide. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Filo. Draw the mechanism for the reaction converting acetophenone to phenyl acetate. [Link]

  • Course Hero. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]

  • Sciencemadness.org. Willgerodt-Kindler featuring acetophenone. [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • Reddit. Struggling with yield for a simple reaction: What could I be screwing up?. [Link]

  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • The Ohio Journal of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]

  • National Institutes of Health. 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • Organic Syntheses. 4-methoxyphenylacetic acid. [Link]

  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • University of Rochester. Troubleshooting: About. [Link]

  • Google Patents.
  • Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • Google Patents. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • ResearchGate. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

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Technical Support Center: Optimizing Synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for producing this key chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to enhance yield, purity, and reproducibility.

Overview of Synthetic Strategies

The synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid typically begins from a correspondingly substituted acetophenone or toluene derivative. Two of the most reliable and scalable routes are the Willgerodt-Kindler reaction and the hydrolysis of a benzyl cyanide intermediate. Each pathway presents unique advantages and challenges, which we will address in the troubleshooting section.

Synthetic_Pathways cluster_0 Pathway 1: Willgerodt-Kindler Reaction cluster_1 Pathway 2: Benzyl Cyanide Hydrolysis A 4-Bromo-5-chloro-2-methoxyacetophenone B Thioamide Intermediate (Morpholin-4-yl(aryl)ethanethione) A->B  Sulfur, Morpholine  Heat C Target Product: 4-Bromo-5-chloro-2-methoxyphenylacetic acid B->C  Aqueous Hydrolysis  (e.g., NaOH or H2SO4) D 4-Bromo-5-chloro-2-methoxytoluene E 1-(Bromomethyl)-4-bromo-5-chloro-2-methoxybenzene D->E  Radical Bromination  (e.g., NBS, AIBN) F 4-Bromo-5-chloro-2-methoxyphenylacetonitrile E->F  Cyanide Substitution  (e.g., NaCN, KCN) G Target Product: 4-Bromo-5-chloro-2-methoxyphenylacetic acid F->G  Aqueous Hydrolysis  (Acid or Base catalyzed)

Caption: Primary synthetic routes to 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors depending on your chosen synthetic pathway. A systematic approach is crucial for diagnosis.

  • For the Willgerodt-Kindler Pathway: This reaction involves the conversion of an aryl ketone to a thioamide, which is then hydrolyzed.[1][2]

    • Cause: Incomplete initial thioamide formation. The reaction requires high temperatures (often refluxing in morpholine or using a high-boiling solvent like DMF or DMSO) to drive the rearrangement.

    • Solution: Ensure your reaction temperature is adequate and maintained for a sufficient duration (typically 4-12 hours). Monitor the disappearance of the starting acetophenone by Thin-Layer Chromatography (TLC). Using a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride (TEBA) can sometimes improve yields and reaction times, especially in two-phase systems.[3][4]

    • Cause: Degradation during hydrolysis. The final hydrolysis step, whether acid or base-catalyzed, can be harsh. Prolonged exposure to strong acid or base at high temperatures can lead to decomposition or side reactions on the aromatic ring.

    • Solution: Monitor the hydrolysis carefully. Aim for the minimum time and temperature required for complete conversion of the thioamide. For base hydrolysis, using a mixture of ethanol and water can improve solubility and allow for lower reaction temperatures.[5]

  • For the Benzyl Cyanide Pathway: This route involves benzylic bromination, cyanation, and nitrile hydrolysis.

    • Cause: Inefficient benzylic bromination. The radical bromination of the methyl group on the toluene precursor requires a radical initiator (like AIBN or benzoyl peroxide) and a bromine source (N-Bromosuccinimide, NBS). The reaction can be sluggish if the initiator is old or the reaction is not properly initiated with light or heat.

    • Solution: Use freshly recrystallized NBS and a fresh source of AIBN. Ensure the reaction is performed in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux with appropriate initiation.

    • Cause: Poor nucleophilic substitution. The displacement of the benzyl bromide with cyanide can be inefficient if the solvent is not polar aprotic (e.g., DMSO, DMF, acetone) or if the cyanide salt is not sufficiently soluble.

    • Solution: Use a solvent that effectively dissolves the cyanide salt (e.g., NaCN in DMSO). The use of a phase-transfer catalyst can also be beneficial here.[6]

    • Cause: Incomplete nitrile hydrolysis. Similar to the thioamide, nitrile hydrolysis requires forcing conditions. Partial hydrolysis can lead to the isolation of the corresponding amide as a major byproduct.

    • Solution: For basic hydrolysis, a high concentration of NaOH or KOH in a water/alcohol mixture under reflux for several hours is typical.[5][6] For acidic hydrolysis, a mixture of concentrated H2SO4 or HCl in aqueous acetic acid is effective. Drive the reaction to completion as monitored by TLC.

Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

A2: Impurity profiling is key. The expected byproducts are often intermediates or products of side reactions.

  • Primary Impurities:

    • Unreacted Starting Material: The most common "impurity." If your reaction is not driven to completion, you will need to separate the final product from the starting material.

    • Intermediate Amide/Thioamide: Incomplete hydrolysis will leave the amide (from the nitrile pathway) or the thioamide (from the Willgerodt-Kindler pathway). These are generally less polar than the final carboxylic acid.

  • Minimization & Identification:

    • TLC Monitoring: This is your most powerful tool. A typical TLC solvent system for this class of compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with a small amount of acetic acid to ensure the carboxylic acid product runs as a single, non-streaking spot.

    • Purification: The acidic nature of the final product is a major advantage for purification. An acid-base extraction during the workup is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to extract the desired acid into the aqueous layer as its sodium salt. The organic layer will retain non-acidic impurities (like the starting ketone or intermediate amide). The aqueous layer can then be re-acidified (e.g., with 2N HCl) to precipitate the pure carboxylic acid, which is collected by filtration.[7][8]

Compound Type Typical Rf Value (Hexane:EtOAc 7:3 + 1% AcOH) Identification Notes
Starting Acetophenone/TolueneHigh (e.g., 0.7-0.8)Less polar, moves far up the TLC plate.
Intermediate Thioamide/NitrileMedium (e.g., 0.4-0.6)More polar than starting material.
Target Carboxylic Acid Low (e.g., 0.2-0.3) Highly polar, often streaks without acid in eluent.
Intermediate AmideLow-Medium (e.g., 0.3-0.4)Polarity is between the nitrile and the acid.

Q3: The reaction doesn't seem to start or is proceeding very slowly. What should I check?

A3: A sluggish reaction is often due to issues with reagents, catalysts, or temperature.

  • Check Reagent Quality: Ensure all reagents are pure and dry where necessary. Morpholine should be clear and colorless. Solvents for radical reactions should be anhydrous.

  • Catalyst Activity: For radical bromination, ensure the initiator (AIBN) is active. For phase-transfer catalysis, ensure the catalyst has not degraded.

  • Temperature Control: Many of these reactions require significant thermal energy. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. For the Willgerodt-Kindler reaction, insufficient heat is a common cause of failure.[3]

  • Solubility: Ensure all reactants are adequately dissolved. In heterogeneous reactions (like cyanide substitution), vigorous stirring is critical to maximize the interfacial area where the reaction occurs.

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC SM_Present Significant Starting Material (SM) Remains Check_TLC->SM_Present Yes No_SM Little or No SM Remains Check_TLC->No_SM No Action_Increase Action: - Increase reaction time - Increase temperature - Check catalyst/reagent activity SM_Present->Action_Increase Workup_Loss Problem: Product lost during workup/purification No_SM->Workup_Loss Check_Aqueous Action: - Check pH during extraction - Re-extract aqueous layers - Optimize recrystallization solvent Workup_Loss->Check_Aqueous Yes Side_Rxn Problem: Formation of unexpected side products Workup_Loss->Side_Rxn No Action_Characterize Action: - Isolate and characterize byproducts - Adjust reaction conditions (e.g., lower temperature) Side_Rxn->Action_Characterize

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocols

These protocols are generalized starting points and should be optimized based on TLC monitoring.

Protocol 1: Willgerodt-Kindler Reaction & Hydrolysis
  • Thioamide Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-Bromo-5-chloro-2-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (5.0 eq).

    • Heat the mixture to a vigorous reflux (approx. 125-130°C) and maintain for 6-8 hours. The reaction should become a dark, homogenous solution.

    • Monitor the reaction by TLC (e.g., Hexane:EtOAc 7:3) for the disappearance of the starting ketone.

    • Cool the reaction mixture to room temperature. Pour it slowly into a beaker of ice water with stirring to precipitate the crude thioamide.

    • Collect the solid by vacuum filtration and wash with cold water. The crude thioamide can be carried forward or purified by recrystallization from ethanol.

  • Hydrolysis:

    • Combine the crude thioamide with a 3:1 mixture of ethanol and 10 M aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 8-12 hours, until TLC analysis indicates complete consumption of the thioamide.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., toluene or ether) to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

    • Collect the precipitated 4-Bromo-5-chloro-2-methoxyphenylacetic acid by vacuum filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture).

Protocol 2: Benzyl Cyanide Hydrolysis

(This assumes the synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetonitrile has been completed)

  • Hydrolysis:

    • In a round-bottom flask with a reflux condenser, suspend the starting nitrile (1.0 eq) in a 2:1:1 mixture of glacial acetic acid, concentrated sulfuric acid, and water.

    • Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours. Monitor the reaction by TLC for the disappearance of the nitrile.

    • After cooling, carefully pour the reaction mixture over crushed ice.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

    • Purify by recrystallization as described in Protocol 1.

References

  • Huang, Y., & Dömling, A. (n.d.). The Willgerodt–Kindler Reaction. Synfacts. [Link]

  • Ostrovskyi, D., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. ARKIVOC. [Link]

  • Ostrovskyi, D., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

  • Luethi, D., et al. (2025). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Drug Metabolism and Disposition. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Findlater, M., et al. (2012). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E. [Link]

  • Oesper, R. E., & Klingenberg, J. J. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science. [Link]

  • Eurofins. (2021). Analytical Method Summaries. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • Hasyim, M., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). p-BROMOMANDELIC ACID. [Link]

  • ResearchGate. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid. [Link]

  • Kanamori, T., et al. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine Abuser's Urine: Identification and Quantitation of Urinary Metabolites. Journal of Forensic Sciences. [Link]

  • University of Wisconsin-Madison. (2015). CHEM 344 Fall 2015 Final Exam. [Link]

  • Organic Syntheses. (n.d.). 4-methoxyphenylacetic acid. [Link]

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stability of 4-Bromo-5-chloro-2-methoxyphenylacetic acid in different pH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-5-chloro-2-methoxyphenylacetic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound under various pH conditions. As researchers and drug development professionals, understanding the inherent stability of a molecule is critical for developing robust analytical methods, designing stable formulations, and ensuring regulatory compliance.[1] This guide is structured to address common challenges and provide both the "how" and the "why" behind experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason to study the pH stability of 4-Bromo-5-chloro-2-methoxyphenylacetic acid?

A1: Studying the pH stability is a core component of forced degradation studies, as mandated by guidelines like ICH Q1A(R2).[2][3] These studies are essential to:

  • Identify Potential Degradants: Understanding what impurities might form under different pH conditions is crucial for safety and toxicity assessments.[4]

  • Elucidate Degradation Pathways: This knowledge helps in designing stable formulations and defining appropriate storage conditions.[3]

  • Develop Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants, excipients, and impurities. Forced degradation studies are necessary to prove this capability.[1][2]

Q2: What are the most chemically labile functional groups in 4-Bromo-5-chloro-2-methoxyphenylacetic acid at different pH values?

A2: Based on its structure, the primary sites of instability are:

  • The Carboxylic Acid Group: While generally stable, its ionization state is pH-dependent. This can influence the molecule's solubility and overall electronic properties.

  • The Methoxy (–OCH₃) Ether Linkage: Ether groups can be susceptible to hydrolysis under harsh acidic conditions, potentially leading to demethylation and the formation of a phenolic derivative.[5]

  • The Aromatic Ring System: The substituted benzene ring, while stable, can be susceptible to certain reactions. In highly basic conditions, changes in electron density could potentially increase susceptibility to oxidative degradation.[5] The bromine and chlorine substituents are generally stable but can be involved in complex degradation pathways under specific stress conditions (e.g., photolysis in solution).

Q3: My HPLC analysis shows unexpected peaks after incubating the compound in a basic solution. What could be the cause?

A3: Unexpected peaks in basic conditions often point to degradation. For a substituted phenylacetic acid derivative like this, plausible causes include:

  • Oxidative Degradation: Aromatic systems, especially those with electron-donating groups, can be prone to oxidation, which may be catalyzed by trace metals or dissolved oxygen. The rate of oxidation can be pH-dependent.[5]

  • Decarboxylation: While typically requiring heat, decarboxylation of the acetic acid moiety could occur under harsh basic conditions, though this is less common for this structure.

  • Complex Condensation Reactions: Degradation products can sometimes react with each other to form secondary products.

When troubleshooting, always prepare fresh samples for analysis to rule out degradation in the sample vial and ensure your mobile phase is not causing on-column degradation.[5]

Troubleshooting Guide: Common Experimental Issues

Problem Encountered Potential Cause Recommended Troubleshooting Action
Low Mass Balance in Forced Degradation Study 1. A degradant is not being detected by the HPLC method (e.g., lacks a chromophore). 2. A degradant is volatile and has been lost. 3. The degradant has precipitated out of solution.1. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for non-UV active species. 2. Analyze the headspace of the sample vial using GC-MS if volatile degradants are suspected. 3. Visually inspect the sample for precipitate. If present, attempt to dissolve it in a stronger solvent and analyze.
Inconsistent Degradation Profile Between Replicates 1. Inaccurate pH adjustment of the stress solution. 2. Fluctuation in temperature during incubation. 3. Variable exposure to light or oxygen.1. Use a calibrated pH meter for all solutions. Prepare buffer solutions to maintain a stable pH. 2. Use a calibrated, temperature-controlled incubator or water bath. 3. Protect samples from light using amber vials or by wrapping them in foil. For oxidative studies, ensure consistent headspace or sparging with air/oxygen.
No Degradation Observed Under Mild Stress Conditions The molecule is highly stable under the tested conditions.According to ICH guidelines, the goal is to achieve 5-20% degradation.[2] If no degradation is seen, you must increase the severity of the stress conditions. This can include: - Increasing the concentration of the acid/base (e.g., from 0.1 M to 1.0 M HCl). - Increasing the temperature (e.g., from 40°C to 80°C). - Extending the exposure time.
API Peak Purity Fails in HPLC Analysis A degradation product is co-eluting with the main compound.1. Modify the HPLC method to improve resolution. Try changing the mobile phase gradient, the organic modifier (e.g., acetonitrile to methanol), the column chemistry (e.g., C18 to Phenyl-Hexyl), or the pH of the mobile phase. 2. Peak purity analysis should be a standard part of method validation to confirm the absence of co-eluting impurities.[4]

Plausible Degradation Pathways

Understanding the potential chemical transformations of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is key to interpreting degradation data. The following diagram illustrates the most likely pathways under hydrolytic stress.

G cluster_acid Acidic Hydrolysis (e.g., HCl, Heat) cluster_base Basic Hydrolysis (e.g., NaOH, Heat) cluster_neutral Neutral Conditions (e.g., Water, Heat) A_Start 4-Bromo-5-chloro- 2-methoxyphenylacetic acid A_Product 4-Bromo-5-chloro- 2-hydroxyphenylacetic acid (Demethylation Product) A_Start->A_Product H₃O⁺, Δ (Ether Cleavage) B_Start 4-Bromo-5-chloro- 2-methoxyphenylacetic acid B_Product Oxidative Degradants (e.g., Quinone-like structures) B_Start->B_Product OH⁻, O₂, Δ (Oxidation) N_Start 4-Bromo-5-chloro- 2-methoxyphenylacetic acid N_Product Generally Stable (Minimal Degradation Expected) N_Start->N_Product

Caption: Plausible degradation pathways under hydrolytic stress.

Mechanistic Insights
  • Acidic Conditions: The primary target under harsh acidic conditions (e.g., 1M HCl at 80°C) is the ether linkage of the methoxy group.[5] Protonation of the ether oxygen makes the adjacent methyl carbon susceptible to nucleophilic attack by water, leading to demethylation and the formation of a phenol.

  • Basic Conditions: In basic solutions, the carboxylic acid is deprotonated to a carboxylate. This can alter the electron distribution in the aromatic ring. However, the more significant pathway, especially in the presence of oxygen, is oxidation.[5] The specific products can be complex and may involve the formation of colored quinone-type species.

  • Neutral Conditions: The compound is expected to be most stable at or near neutral pH, as the driving forces for acid-catalyzed hydrolysis or base-promoted oxidation are minimized.

Experimental Protocol: pH Stability (Forced Degradation) Study

This protocol outlines a standard workflow for assessing the stability of 4-Bromo-5-chloro-2-methoxyphenylacetic acid across a range of pH values.

Workflow Overview

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology
  • Materials and Reagents:

    • 4-Bromo-5-chloro-2-methoxyphenylacetic acid (Reference Standard)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Hydrochloric Acid (HCl), 0.1 M and 1.0 M

    • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M

    • Calibrated temperature-controlled oven or water bath

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • HPLC system with UV/PDA detector

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1.0 mg/mL stock solution.

  • Preparation of Stress Samples:

    • Acidic Stress: Pipette 1 mL of the stock solution into a vial and add 1 mL of 0.1 M HCl.

    • Basic Stress: Pipette 1 mL of the stock solution into a vial and add 1 mL of 0.1 M NaOH.

    • Neutral Stress: Pipette 1 mL of the stock solution into a vial and add 1 mL of purified water.

    • Control Sample: Prepare a control by diluting the stock solution to the final concentration with the mobile phase (or initial mobile phase composition) without incubation.

  • Incubation:

    • Place all stress samples (acidic, basic, neutral) into a temperature-controlled oven set to 60°C.

    • Protect samples from light.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 2, 8, and 24 hours), withdraw the vials from the oven and allow them to cool to room temperature.

  • Sample Preparation for Analysis:

    • Neutralization:

      • For the acidic sample, add an equimolar amount of NaOH (e.g., 1 mL of 0.1 M NaOH) to neutralize the acid.

      • For the basic sample, add an equimolar amount of HCl (e.g., 1 mL of 0.1 M HCl) to neutralize the base.

    • Dilution: Dilute all samples (including the neutralized stress samples and the control) with the mobile phase to a final target concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all process impurities and potential degradation products.[6]

    • Use a Photodiode Array (PDA) detector to assess peak purity and to obtain UV spectra of any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of degradation using the following formula: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

    • Calculate the mass balance to ensure all major components are accounted for.

    • If significant degradants are observed (>1%), further characterization using LC-MS may be required to determine their structure.[7]

Illustrative Data Presentation

The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized. This data is for example purposes only and does not represent actual experimental results.

Condition Time (hours) % Degradation (Hypothetical) Major Degradant Peak (Relative Retention Time) Observations
0.1 M HCl, 60°C 83.2%0.85Minor degradation observed.
249.8%0.85Degradation follows expected trend.
0.1 M NaOH, 60°C 87.5%1.15, 1.28Multiple degradation products formed.
2418.1%1.15, 1.28Significant degradation. Solution shows slight yellowing.
Water, 60°C 24< 1.0%N/ACompound is stable in neutral conditions at 60°C.

This structured approach to studying the pH stability of 4-Bromo-5-chloro-2-methoxyphenylacetic acid ensures a thorough understanding of its degradation profile, which is a foundational requirement for successful pharmaceutical development.[8]

References

  • Symons, J. M.; Krasner, S. W.; Simms, L. A.; Sclimenti, M. Influence of pH and the presence of Cl⁻ and Br⁻ on trihalomethane formation potential.
  • Luethi, D., et al. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Drug Metab Dispos.2025.
  • Grebel, J. E., et al. Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation.
  • ResolveMass Laboratories.
  • Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances.
  • Sharma, G., et al. Development of forced degradation and stability indicating studies of drugs—A review. J App Pharm Sci.2011, 1(5), 1-8.
  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. 2025.
  • Venkatesh, D. N. Forced Degradation – A Review. Biomed J Sci & Tech Res.2022, 47(3).
  • Wang, L., et al. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. J Am Chem Soc.2021, 143(30), 11664-11671.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. 2026.
  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. 2025.
  • BenchChem. Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions. 2025.

Sources

troubleshooting failed reactions involving 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-5-chloro-2-methoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex molecule. Here, we provide in-depth troubleshooting guides, validated protocols, and expert insights to help you achieve success in your synthetic campaigns.

Introduction: Understanding the Molecule

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. Its utility as a building block in pharmaceutical and materials science is often complicated by its structural features. The primary challenges arise from:

  • Steric Hindrance: The ortho-methoxy group significantly shields the carboxylic acid functional group, impeding the approach of nucleophiles and reagents.

  • Electronic Effects: The phenyl ring is substituted with both an electron-donating group (-OCH₃) and electron-withdrawing groups (-Br, -Cl). This complex electronic environment can influence the acidity of the carboxyl group and the reactivity of the aromatic ring itself.

  • Low Solubility: Like many substituted aromatic acids, this compound may exhibit poor solubility in a range of common organic solvents, complicating reaction setup and kinetics.

This guide will address the most common failures encountered when using this reagent, focusing primarily on amide bond formation and ester hydrolysis, and provide robust strategies to overcome these obstacles.

Section 1: Troubleshooting Guide for Common Reactions

This section is formatted in a question-and-answer style to directly address issues you may be facing in the lab.

Amide Coupling Reactions

Amide bond formation is one of the most common yet challenging reactions involving this substrate. Failures often manifest as no reaction, low yield, or the formation of unwanted side products.

Question: My amide coupling reaction has failed or given a very low yield. I see only unreacted starting material. What is the likely cause?

Answer: The most probable cause is a failure to activate the sterically hindered carboxylic acid. The ortho-methoxy group physically blocks standard coupling reagents from efficiently forming the necessary active ester intermediate.

  • Causality: Common coupling reagents like DCC or EDC form a bulky O-acylisourea intermediate. The steric clash between this intermediate, the substrate's ortho-methoxy group, and the incoming amine is often too high for the reaction to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Re-evaluate Your Coupling Reagent: Switch to a less sterically demanding and more potent activating agent. Reagents based on phosphonium or uronium salts are often more effective in these cases. See Table 1 for recommended reagents.

    • Optimize Reaction Temperature: For hindered couplings, room temperature is often insufficient. Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy. However, monitor the reaction closely for potential side reactions or degradation.

    • Order of Addition is Critical: Pre-activation of the carboxylic acid is mandatory. Allow the acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for a period (e.g., 15-30 minutes) before adding the amine.[1] This ensures the active ester is formed in sufficient concentration before the nucleophile is introduced.

Question: My reaction is messy, and I'm isolating a side product I can't identify. What could be happening?

Answer: Unwanted side reactions can occur, particularly under harsh conditions or with certain reagents.

  • Potential Side Reactions & Solutions:

    • Decarboxylation: Phenylacetic acids can undergo decarboxylation, especially at elevated temperatures or under oxidative conditions, to form 4-bromo-5-chloro-2-methoxytoluene.[2][3][4] If you are heating the reaction, try reducing the temperature or reaction time.

    • Guanidinium Byproduct Formation: Uronium-based coupling reagents (like HATU, HBTU) can react with the amine nucleophile to form a stable guanidinium byproduct, consuming your amine. This is more likely if the activated ester is slow to form. The solution is effective pre-activation, as described above.

    • Reaction with Solvent: Using DMF as a solvent at elevated temperatures with a base is not recommended, as it can decompose to generate dimethylamine, which can then act as a nucleophile.[5] If heating is required, consider switching to a more inert solvent like Dioxane, Acetonitrile, or NMP.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is 4-Bromo-5-chloro-2-methoxyphenylacetic acid so poorly soluble?

The combination of a rigid aromatic ring and a polar carboxylic acid group often leads to poor solubility in many common organic solvents. It can form strong intermolecular hydrogen bonds in the solid state, making it difficult for solvent molecules to break them apart. Consider using more polar aprotic solvents like DMSO or NMP, or solvent mixtures (e.g., THF/NMP) to improve solubility.

Q2: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) can be challenging if the starting acid and product have similar polarities.

  • Staining: Use a potassium permanganate (KMnO₄) stain. The starting material and product should both be visible.

  • LC-MS: This is the most reliable method. It allows you to track the disappearance of starting materials and the appearance of the desired product mass, providing unambiguous confirmation of reaction progress.

Q3: My starting material is old. Could this be the problem?

Possibly. While generally stable, substituted phenylacetic acids can degrade over long periods, especially if not stored properly.[6][7][8] Before starting a critical reaction, it is best practice to verify the purity of the starting material by NMR or check its melting point. Impurities can inhibit the reaction or lead to side products.

Q4: I am trying to hydrolyze an ester of 4-Bromo-5-chloro-2-methoxyphenylacetic acid and the reaction is incomplete. Why?

The same steric hindrance from the ortho-methoxy group that plagues amide coupling also makes the ester's carbonyl carbon less accessible to hydroxide ions.[5]

  • Solution: Drastic conditions are often required. Consider using a stronger base like KOH in a high-boiling solvent such as ethylene glycol or DMSO at elevated temperatures (e.g., >100 °C).[5] Alternatively, non-hydrolytic cleavage methods using reagents like trimethyltin hydroxide or TMSI could be explored under anhydrous conditions.[5]

Section 3: Protocols and Workflows

Recommended Protocol: Amide Coupling with a Hindered Amine

This protocol details a robust method for coupling 4-Bromo-5-chloro-2-methoxyphenylacetic acid with a representative primary amine, benzylamine, using COMU as the coupling agent.

Materials:

  • 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq)

  • COMU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Benzylamine (1.2 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

  • Add anhydrous ACN to dissolve the acid (approx. 0.1 M concentration).

  • Add DIPEA (3.0 eq) to the solution and stir for 2 minutes.

  • Add COMU (1.1 eq) in one portion. The solution may turn slightly yellow.

  • Stir the mixture at room temperature for 20 minutes to ensure complete pre-activation.

  • In a separate vial, dissolve benzylamine (1.2 eq) in a small amount of anhydrous ACN.

  • Add the benzylamine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS every hour. If the reaction is sluggish after 4 hours, heat the mixture to 40 °C.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Workflows and Diagrams

G start Reaction Failed (Low/No Yield) check_sm Verify Purity of Starting Materials (SMs) (NMR, mp) start->check_sm sm_ok SMs are Pure check_sm->sm_ok  Yes sm_bad Purify or Replace SMs check_sm->sm_bad  No pre_activate Implement Pre-activation? (Acid + Reagent + Base first) sm_ok->pre_activate pre_act_yes Yes pre_activate->pre_act_yes  Yes pre_act_no No: Implement 20 min pre-activation before adding amine pre_activate->pre_act_no  No reagent Change Coupling Reagent? (See Table 1) pre_act_yes->reagent reagent_change Switch to COMU or HATU reagent->reagent_change  Yes conditions Increase Temperature? (40-60 °C) reagent->conditions  No reagent_change->conditions heat Heat Reaction & Monitor conditions->heat  Yes success Reaction Successful conditions->success  No heat->success

Caption: A decision-making workflow for troubleshooting failed amide coupling reactions.

Sources

Technical Support Center: Scaling Up 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Scaling up the synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid requires moving away from discovery-phase routes (e.g., chloromethylation using carcinogenic bis-chloromethyl ether precursors) toward robust, safety-compliant industrial workflows.

Based on the substitution pattern, the most viable scale-up route utilizes 2-Chloro-5-methoxytoluene as the starting material. This pathway leverages the strong ortho-directing effect of the methoxy group to install the bromine atom regioselectively, followed by a radical benzylic functionalization.

The Validated Scale-Up Pathway
  • Electrophilic Bromination: 2-Chloro-5-methoxytoluene

    
     4-Bromo-5-chloro-2-methoxytoluene.
    
  • Wohl-Ziegler Bromination: Radical bromination of the methyl group.

  • Cyanation: Nucleophilic substitution to form the nitrile.

  • Pinner Hydrolysis: Conversion of nitrile to the target acid.

Process Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisPath Start Start: 2-Chloro-5-methoxytoluene Step1 Step 1: Bromination (Br2/AcOH or NBS) Start->Step1 Check1 QC: Regioisomer Check (>98% p-to-OMe?) Step1->Check1 Check1->Step1 Fail (Recrystallize) Inter1 Intermediate A: 4-Bromo-5-chloro-2-methoxytoluene Check1->Inter1 Pass Step2 Step 2: Radical Bromination (NBS, AIBN, Chlorobenzene) Inter1->Step2 Issue2 Critical Control: Avoid Di-bromination Step2->Issue2 Inter2 Intermediate B: Benzyl Bromide Derivative Step2->Inter2 Step3 Step 3: Cyanation (NaCN, Phase Transfer Cat.) Inter2->Step3 Inter3 Intermediate C: Benzyl Cyanide Derivative Step3->Inter3 Step4 Step 4: Acid Hydrolysis (H2SO4/AcOH or NaOH/EtOH) Inter3->Step4 Final Target: 4-Bromo-5-chloro-2-methoxyphenylacetic acid Step4->Final

Caption: Logical process flow for the synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid, highlighting critical QC points.

Technical Troubleshooting Guide

Module A: Regioselective Bromination (Step 1)

Objective: Synthesize 4-Bromo-5-chloro-2-methoxytoluene. Reagents:


 in Acetic Acid or NBS in Acetonitrile.
IssueRoot CauseCorrective Action
Low Regioselectivity Competition between C4 and C6 positions.Cooling: Maintain T < 10°C. The methoxy group directs ortho/para. Since para is blocked by Cl, ortho (C4 and C6) are targets. C4 is favored electronically and sterically over C6 (sandwiched between Me and OMe) [1].
Over-bromination Excess bromine or high temperatures.Stoichiometry Control: Use exactly 1.05 eq of

. Monitor by HPLC. If di-bromo species >2%, quench immediately with sodium bisulfite.
Sluggish Reaction Trace moisture deactivating Lewis acid (if used).Catalysis: Add 1-2 mol%

or iodine (

) to catalyze the electrophilic attack if using

.
Module B: Benzylic Functionalization (Step 2)

Objective: Convert Toluene-methyl to Benzyl-bromide. Reagents: NBS (N-Bromosuccinimide), AIBN (Initiator), solvent (PhCl or


 alternative).

Q: Why is my reaction stalling at 60% conversion? A: Radical reactions are sensitive to oxygen and initiator half-life.

  • Degas: Sparge the solvent with

    
     for 30 mins before heating. Oxygen acts as a radical trap.
    
  • Initiator Dosing: Do not add all AIBN at once. Add 50% at the start, and the remaining 50% after 2 hours to maintain radical flux [2].

Q: I see a significant amount of "bis-bromo" impurity (benzal bromide). How do I remove it? A: The gem-dibromide is a common byproduct if the reaction runs too long or with excess NBS.

  • Prevention: Stop the reaction at 90-95% conversion. Do not chase 100%.

  • Purification: The benzyl bromide (product) usually crystallizes from heptane/toluene, whereas the benzal bromide stays in the mother liquor. Alternatively, reduce the crude mixture with Diethyl phosphite (

    
    ) and DIPEA, which selectively reduces the gem-dibromide back to the benzyl bromide [3].
    
Module C: Cyanation & Hydrolysis (Steps 3 & 4)

Objective: Form the acetic acid tail.

Q: The cyanation step is forming a sticky emulsion. How do I separate phases? A: This is common in Phase Transfer Catalysis (PTC) systems.

  • Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion.

  • Optimization: Use TBAB (Tetrabutylammonium bromide) as the catalyst in a Toluene/Water system. Ensure high agitation rates (>400 RPM) as the reaction is mass-transfer limited [4].

Q: Hydrolysis yields a gum instead of a solid. A: Direct acidification of the soap solution often traps impurities.

  • Workup: After basic hydrolysis, extract the alkaline aqueous phase with MTBE to remove non-acidic impurities (unreacted nitrile/amide).

  • Precipitation: Acidify slowly with HCl to pH 2-3 while stirring at 50°C, then cool slowly. This promotes crystal growth over oiling out.

Analytical Reference Data

Use these specifications to validate intermediates during scale-up.

IntermediateKey

NMR Feature (

)
HPLC Retention (Generic C18)
Start Material

2.30 (s, 3H,

),

3.85 (s, 3H,

)
1.0 (Ref)
Step 1 Product

2.35 (s, 3H),

3.88 (s, 3H). Aromatic protons become singlets (para-relationship).
1.25 (More lipophilic)
Step 2 Product

4.50 (s, 2H,

). Disappearance of

.
1.35
Target Acid

3.65 (s, 2H,

),

11.0 (br s,

).
0.8 (Polar shift)

Frequently Asked Questions (FAQs)

Q1: Can we use chloromethylation (Blanc Reaction) instead of the bromination route?

  • Technical Answer: While chemically feasible on paper (reacting 1-bromo-2-chloro-5-methoxybenzene with formaldehyde/HCl), this is strongly discouraged for scale-up. The reaction generates bis(chloromethyl) ether (BCME), a regulated human carcinogen requiring expensive containment [5]. The "Toluene Route" (Step 1 & 2 above) is the industry standard for safety and compliance.

Q2: The final product has a slight pink coloration. Is this a purity issue?

  • Technical Answer: This usually indicates trace phenol oxidation products or residual iodine/bromine species.

  • Solution: Perform a final recrystallization from Ethanol/Water (80:20) with 1% activated charcoal treatment. This will remove the color bodies and elevate the melting point to the literature standard.

Q3: Is the nitrile intermediate stable for storage?

  • Technical Answer: Yes, the 4-bromo-5-chloro-2-methoxybenzyl cyanide is stable at room temperature if kept dry. However, benzyl cyanides can slowly hydrolyze to amides if exposed to atmospheric moisture over months. Store in fiber drums with double polyethylene liners and desiccant.

References

  • Regioselectivity in Aromatic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Radical Initiator Protocols: Dangel, B. D., et al. (2010). "Development of a Scalable Process for the Bromination of Toluenes." Organic Process Research & Development, 14(6).

  • Purification of Benzyl Bromides: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Context: Reduction of poly-halogenated side products).

  • Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

  • Safety of Chloromethylation: U.S. Occupational Safety and Health Administration (OSHA). "Bis-Chloromethyl Ether Standard 1910.1008".

Technical Support Center: Degradation Pathways of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-5-chloro-2-methoxyphenylacetic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation pathways of this compound. Understanding the stability of this molecule is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, and helping to develop stability-indicating analytical methods.[1][2][3] This guide is designed to assist you in navigating the complexities of studying the degradation of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Bromo-5-chloro-2-methoxyphenylacetic acid?

Based on the functional groups present in 4-Bromo-5-chloro-2-methoxyphenylacetic acid (a halogenated phenylacetic acid derivative), the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The ester-like character of the aryl-methoxy bond and the potential for nucleophilic substitution of the halogen atoms suggest that hydrolysis could occur under acidic or basic conditions. However, the carbon-halogen bonds on an aromatic ring are generally strong and may require harsh conditions to hydrolyze.[4]

  • Oxidation: The methoxy group can activate the aromatic ring, making it susceptible to oxidative degradation.[5][6] This could lead to the formation of phenolic derivatives or even ring-opening products under strong oxidative stress.

  • Photolysis: Halogenated aromatic compounds are often susceptible to photodegradation, which can involve the cleavage of the carbon-halogen bond to form radical intermediates.[7][8][9]

Q2: What are the likely degradation products of 4-Bromo-5-chloro-2-methoxyphenylacetic acid?

While specific degradation products would need to be confirmed experimentally, we can predict several possibilities based on the expected degradation pathways:

  • Hydrolytic Degradation:

    • 4-Bromo-5-chloro-2-hydroxyphenylacetic acid: Resulting from the hydrolysis of the methoxy group.

    • 4-Hydroxy-5-chloro-2-methoxyphenylacetic acid or 4-Bromo-5-hydroxy-2-methoxyphenylacetic acid: Resulting from the nucleophilic substitution of one of the halogen atoms, although this is generally less likely for aryl halides under typical forced degradation conditions.[4][10]

  • Oxidative Degradation:

    • Phenolic derivatives: Formed by the oxidation of the aromatic ring.[5][6]

    • Quinone-type structures: Arising from further oxidation of phenolic intermediates.

    • Side-chain oxidation products: Such as the corresponding mandelic acid or benzoic acid derivatives.

  • Photolytic Degradation:

    • Dehalogenated products: Such as 5-chloro-2-methoxyphenylacetic acid or 4-bromo-2-methoxyphenylacetic acid, formed by the reductive cleavage of the C-Br or C-Cl bond.

    • Phenolic compounds: Resulting from the reaction of radical intermediates with water or oxygen.

Q3: How can I analyze the degradation products of 4-Bromo-5-chloro-2-methoxyphenylacetic acid?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique for separating and quantifying the parent compound and its degradation products.[1] For the identification and structural elucidation of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram during a forced degradation study.

  • Potential Cause 1: Formation of Secondary Degradants. Over-stressing the sample can lead to the degradation of primary degradation products into secondary ones.

    • Solution: Reduce the stress conditions (e.g., lower temperature, shorter exposure time, or lower concentration of the stressor). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Potential Cause 2: Interaction with Excipients (if in a formulation). Excipients can degrade and their degradation products may interfere with the analysis.

    • Solution: Conduct forced degradation studies on the individual excipients and a placebo formulation to identify any interfering peaks.

  • Potential Cause 3: Contamination. The unexpected peaks could be from contaminated solvents, reagents, or glassware.

    • Solution: Run a blank sample (without the API) under the same stress conditions to check for any extraneous peaks.

Issue 2: My mass balance is poor after a forced degradation study.

  • Potential Cause 1: Formation of Non-UV Active Degradants. Some degradation products may not have a chromophore and will not be detected by a UV detector.

    • Solution: Use a universal detector like a Corona-Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in conjunction with the UV detector.

  • Potential Cause 2: Formation of Volatile Degradants. Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

    • Solution: Use a headspace Gas Chromatography (GC) method to analyze for volatile degradation products.

  • Potential Cause 3: Adsorption of the API or Degradants. The compound or its degradation products may adsorb to the container walls.

    • Solution: Use silanized glassware or containers made of an inert material. Also, ensure proper rinsing of the container during sample preparation.

Issue 3: I am having difficulty separating the parent peak from a degradation product peak.

  • Potential Cause 1: Suboptimal Chromatographic Conditions. The current HPLC method may not have sufficient resolution.

    • Solution: Optimize the HPLC method by:

      • Trying a different column chemistry (e.g., C18, C8, Phenyl-Hexyl).

      • Modifying the mobile phase composition (e.g., changing the organic modifier, adjusting the pH).

      • Altering the gradient profile.

      • Adjusting the column temperature.

  • Potential Cause 2: Co-elution of Isomers. Structural isomers of degradation products may be difficult to separate.

    • Solution: Employ a longer column, a smaller particle size column, or a different stationary phase to enhance resolution. Two-dimensional LC (2D-LC) can also be a powerful tool for resolving complex mixtures.

Experimental Protocols

Here are detailed, step-by-step methodologies for conducting forced degradation studies on 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of 4-Bromo-5-chloro-2-methoxyphenylacetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Analyze at appropriate time points (e.g., 2, 4, 8, 24 hours) by diluting with the mobile phase.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a solution of the compound (e.g., in methanol or acetonitrile) at a concentration of 0.1 mg/mL.

  • Photostability Exposure:

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark to differentiate between light-induced and thermal degradation.

  • Analysis: Analyze the exposed and control samples at different time intervals to assess the extent of photodegradation.

Table 1: Summary of Forced Degradation Conditions
Degradation TypeStress ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°CUp to 24 hours
Base Hydrolysis0.1 M NaOH60°CUp to 8 hours
Neutral HydrolysisWater60°CUp to 24 hours
Oxidation3% H₂O₂Room TemperatureUp to 24 hours
PhotolysisICH Q1B compliant light sourceAmbientVaries

Visualizations

Proposed Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent_h 4-Bromo-5-chloro-2- methoxyphenylacetic acid deg_h1 4-Bromo-5-chloro-2- hydroxyphenylacetic acid parent_h->deg_h1 O-Demethylation parent_o 4-Bromo-5-chloro-2- methoxyphenylacetic acid deg_o1 Phenolic Derivatives parent_o->deg_o1 Hydroxylation deg_o2 Quinone-type Products deg_o1->deg_o2 Further Oxidation parent_p 4-Bromo-5-chloro-2- methoxyphenylacetic acid deg_p1 5-Chloro-2-methoxyphenylacetic acid parent_p->deg_p1 Reductive Debromination deg_p2 4-Bromo-2-methoxyphenylacetic acid parent_p->deg_p2 Reductive Dechlorination

Caption: Proposed degradation pathways for 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Experimental Workflow for Forced Degradation Studies

G start Start: Pure API prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep stress Apply Stress Conditions (Acid, Base, Peroxide, Light, Heat) prep->stress sample Sample at Timepoints stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS dilute->analyze data Data Analysis: - Purity - Mass Balance - Peak Identification analyze->data end End: Degradation Profile data->end

Caption: General workflow for conducting forced degradation studies.

References

  • Nagavalli, D., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Lichs, A. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • Alsante, K. M., et al. (2007). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Bjørsvik, H. R., et al. (2005). Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. The Journal of Organic Chemistry, 70(19), 7679–7687. [Link]

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  • Wiśniewska, A., et al. (2002). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 53(3), 299–309. [Link]

  • Britton, L. G. (1942). Simultaneous hydrolysis and ammonolysis of aryl halides. U.S. Patent No. 2,280,065. Washington, DC: U.S.
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  • Bjørsvik, H. R., et al. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of organic chemistry, 70(19), 7679–7687. [Link]

  • Robinson, B. A., & Birdsell, S. A. (1992). Kinetics of aryl halide hydrolysis using isothermal and temperature-programmed reaction analyses. Industrial & Engineering Chemistry Research, 31(1), 123–130. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Comprehensive Chemical Kinetics, 43, 131–186. [Link]

  • Norman, R. O. C., et al. (1970). Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals. Journal of the Chemical Society B: Physical Organic, 3, 518-523. [Link]

  • Ortuño, N., et al. (2015). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Journal of Analytical and Applied Pyrolysis, 113, 273-280. [Link]

  • Bjørsvik, H. R., et al. (2005). Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. The Journal of Organic Chemistry, 70(19), 7679–7687. [Link]

  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. [Link]

  • Iida, H., et al. (1981). The introduction of methoxy group to the aromatic ring of heteroaromatic systems; a model study. Tetrahedron Letters, 22(52), 5225-5228. [Link]

  • Kelly, C. B., et al. (2022). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. ACS Omega, 7(47), 43396–43401. [Link]

  • Wikipedia. (2024). Phenylacetic acid. [Link]

  • Sugawara, S., et al. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, 74(15), 4786–4799. [Link]

  • Norman, R. O. C., et al. (1970). Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals. Journal of the Chemical Society B: Physical Organic, 3, 518-523. [Link]

  • Atamanchuk, V. V., et al. (2023). SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Bulletin of the National Technical University "KhPI", (1(5)), 3-12. [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. [Link]

  • Ataman Kimya. (n.d.). PHENYLACETIC ACID. [Link]

  • Taj Pharmaceuticals Limited. (n.d.). Phenylacetic acid manufacturers. [Link]

  • Ciba-Geigy Ag. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them. U.S. Patent No. 4,461,912. Washington, DC: U.S.
  • Prem, M., et al. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Frontiers in Bioengineering and Biotechnology, 11, 1145328. [Link]

  • Ameta, R., et al. (2012). Photochemical Degradation of Halogenated Compounds: A Review. Reviews in Environmental Science and Bio/Technology, 11(2), 151-177. [Link]

  • Readman, J. W., et al. (2004). Photodegradation of haloacetic acids in water. Environmental Science & Technology, 38(8), 2457–2462. [Link]

  • Arnold, W. A., & Roberts, A. L. (2000). Photosensitized degradation kinetics of trace halogenated contaminants in natural waters using membrane introduction mass spectrometry as an in situ reaction monitor. Environmental Science & Technology, 34(10), 1794–1803. [Link]

  • Wagner, W. F., & Yoe, J. H. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science, 61(3), 186-189. [Link]

  • Ramírez-Sánchez, I. M., et al. (2019). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). RSC Advances, 9(42), 24393–24405. [Link]

  • Singh, R. K., et al. (2024). Photodegradation of halogenated organic pollutants in wastewater: A review. Journal of Industrial and Engineering Chemistry, 135, 1-19. [Link]

  • Zaleski, D. P., et al. (2018). The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. Physical Chemistry Chemical Physics, 20(18), 12693–12700. [Link]

  • Wardell, J. L., et al. (2004). 2-Methoxy-2-phenylacetic acid. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2086–o2088. [Link]

Sources

how to increase the purity of synthesized 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for increasing the purity of synthesized 4-Bromo-5-chloro-2-methoxyphenylacetic acid. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the underlying scientific principles to troubleshoot and optimize your purification strategies effectively.

Understanding the Molecule and Potential Impurities

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid group, a methoxy group, and two different halogen atoms, presents specific purification challenges. The polarity of the carboxylic acid group dominates its solubility characteristics, while the aromatic ring and its substituents can lead to the formation of closely related impurities during synthesis.

Common Impurities to Consider:

  • Starting Materials: Unreacted starting materials from the synthetic route.

  • Isomeric Byproducts: Positional isomers formed during bromination or chlorination steps.

  • Over-halogenated or Under-halogenated Species: Molecules with additional or missing halogen atoms.

  • Reaction Intermediates: Incomplete conversion can leave synthetic intermediates in the crude product.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

The first step in any purification strategy is to characterize the crude product to identify the major impurities present. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[1][2][3]

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 4-Bromo-5-chloro-2-methoxyphenylacetic acid in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the melting point of your compound (or an impure mixture) is lower than the boiling point of the solvent.[4][5] This prevents the formation of a crystal lattice and traps impurities.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the hot solvent to decrease the saturation point and lower the temperature at which crystallization begins.[4]

  • Switch to a Lower-Boiling Solvent: Choose a solvent in which your compound has similar solubility characteristics but with a lower boiling point.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until turbidity is observed. Allow the solution to cool slowly.

  • Seed the Solution: Introduce a small, pure crystal of the target compound to induce nucleation at a lower temperature.[4]

Q2: The yield from my recrystallization is very low. How can I improve it?

A2: A low yield can result from several factors.[4]

Potential Causes and Solutions:

  • Using Too Much Solvent: This is the most common cause, as a significant amount of your product will remain in the mother liquor.[4] To recover some of this, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Premature Crystallization: If crystals form too quickly in the hot solution during filtration, you can lose product. Ensure your filtration apparatus is pre-heated.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6][7]

Q3: My recrystallized product is still not pure. What's the next step?

A3: If a single recrystallization is insufficient, consider the following:

  • Perform a Second Recrystallization: Sometimes, a second pass is necessary to remove stubborn impurities.

  • Charcoal Treatment: If your product is colored due to high molecular weight impurities, adding activated charcoal to the hot solution before filtration can help. Use charcoal sparingly as it can also adsorb your product.[4]

  • Switch Purification Technique: If recrystallization is ineffective, column chromatography is often the next logical step.

Column Chromatography Guide

Flash column chromatography is a highly effective technique for separating compounds with different polarities.[8][9] For a polar compound like 4-Bromo-5-chloro-2-methoxyphenylacetic acid, careful selection of the stationary and mobile phases is crucial.[10]

Workflow for Column Chromatography Purification

Caption: Workflow for purification by flash column chromatography.

FAQs for Column Chromatography

Q4: What is a good starting solvent system for purifying 4-Bromo-5-chloro-2-methoxyphenylacetic acid on a silica gel column?

A4: Given the polar carboxylic acid group, you will likely need a relatively polar solvent system. A good starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10]

Recommended Starting Solvent Systems:

Non-Polar SolventPolar SolventStarting Ratio (v/v)
HexanesEthyl Acetate70:30
DichloromethaneMethanol98:2

Pro-Tip: Use TLC to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for your target compound.[11] If the compound streaks, adding a small amount (e.g., 1%) of acetic or formic acid to the mobile phase can improve the peak shape by keeping the carboxylic acid protonated.

Q5: My compound is very polar and runs at the solvent front even with 100% ethyl acetate. What should I do?

A5: For very polar compounds, you may need to increase the polarity of the mobile phase further or consider a different stationary phase.

Advanced Strategies:

  • Methanol/Dichloromethane Gradient: Start with a low percentage of methanol in dichloromethane and gradually increase the methanol concentration.[10]

  • Reverse-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, consider using a C18-functionalized silica gel (reverse-phase). In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and your compound would elute later than less polar impurities.[12]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. It can be very effective for purifying highly polar compounds.[12]

Q6: How can I avoid co-elution of impurities with my product?

A6: Co-elution occurs when an impurity has a similar polarity to your target compound.

Tips for Better Separation:

  • Optimize the Solvent System: Experiment with different solvent combinations on TLC to maximize the separation between your product and the impurity.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.[11]

  • Dry Column Vacuum Chromatography (DCVC): This technique can provide higher resolution than traditional flash chromatography.

  • Change the Stationary Phase: Sometimes switching to a different type of silica gel (e.g., with a different particle size or pore size) or a different stationary phase altogether (like alumina) can alter the selectivity of the separation.

Step-by-Step Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents to find one that dissolves it when hot but not when cold. Common choices for carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.[6][7][13]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product with stirring until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

After purification, it is essential to assess the purity of your 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Recommended Analytical Methods:

MethodPurpose
HPLC Quantitative purity analysis and detection of minor impurities.[2][3]
GC-MS To identify volatile impurities and confirm the mass of the product.[3]
¹H and ¹³C NMR To confirm the structure and identify any structural isomers.[14]
Melting Point A sharp melting point range indicates high purity.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Coquerel, Y. (2008, February 14). Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]

  • Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Link]

  • Sathee Jee. Chemistry Crystallization. [Link]

  • Wiley. Crystallization of Organic Compounds. [Link]

  • University of Rochester. Troubleshooting: The Workup. [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Reddit. (2021, March 8). First time synthesis, first time work-up and purification. r/Chempros. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • National Institutes of Health. 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • PubMed. (2025, June 15). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Google Patents. Crystallization method for organic acid or organic acid ester.
  • SIELC Technologies. (2025, October 8). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • Google Patents.
  • ResearchGate. (2025, August 7). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • The Ohio Journal of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Chem-Impex. 2-Bromo-4-methoxyphenylacetic acid. [Link]

  • PubChem. 4-Bromo-2,5-dimethoxyphenylacetic acid. [Link]

  • PubMed. (2012, October 15). Analysis of 4-bromo-2,5-dimethoxyphenethylamine Abuser's Urine: Identification and Quantitation of Urinary Metabolites. [Link]

  • Organic Syntheses. 4-methoxyphenylacetic acid. [Link]

  • Global Substance Registration System. 4-BROMO-2-HYDROXY-5-METHOXYBENZENEACETIC ACID. [Link]

  • National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • Reddit. (2025, February 27). Co-Eluting compounds in Column chromatography. r/Chempros. [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • ResearchGate. (2020, April 24). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • AOBChem. 4-Bromo-5-chloro-2-fluorophenol. [Link]

Sources

avoiding byproduct formation with 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-5-chloro-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the use of this compound in chemical synthesis. Our goal is to help you anticipate and mitigate potential challenges, with a primary focus on avoiding byproduct formation.

Section 1: Troubleshooting Guide - Minimizing Byproduct Formation

This section addresses common issues encountered during reactions involving 4-Bromo-5-chloro-2-methoxyphenylacetic acid and provides actionable solutions to minimize the formation of unwanted byproducts.

Issue 1: Unwanted Decarboxylation

Question: I am observing significant formation of 1-bromo-2-chloro-4-methoxybenzene, suggesting my starting material is decarboxylating under the reaction conditions. How can I prevent this?

Answer: Decarboxylation of phenylacetic acids can be a problematic side reaction, often promoted by heat or acidic/basic conditions.[1][2][3] The stability of the resulting benzylic carbanion or radical intermediate can drive this process.

Root Causes & Solutions:

Cause Explanation Recommended Action
High Reaction Temperature Phenylacetic acids can undergo thermal decarboxylation. The presence of electron-donating groups, like the methoxy group on your compound, can further facilitate this process.Carefully control the reaction temperature. If possible, conduct the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged heating.
Strongly Acidic or Basic Conditions Both acid and base catalysis can promote decarboxylation.[1] Acid catalysis involves protonation of the carbonyl oxygen, while base catalysis proceeds through the formation of a carboxylate anion.If your reaction requires acidic or basic conditions, consider using milder reagents. For example, use a weaker organic base instead of a strong inorganic base. If an acid catalyst is necessary, use the minimum effective concentration.
Metal Catalysis Certain transition metals, such as copper, can catalyze the oxidative decarboxylation of phenylacetic acids.[2][3]If your reaction involves a metal catalyst, ensure that it is not one known to promote decarboxylation under your reaction conditions. If it is, you may need to explore alternative catalysts or reaction pathways.
Issue 2: Halogen Exchange Reactions

Question: My analysis shows the presence of dibromo- and dichloro- species in my product mixture. What is causing this halogen exchange, and how can I stop it?

Answer: Halogen exchange, particularly in the presence of certain catalysts or nucleophiles, can occur on aryl halides.[4][5] The relative reactivity of the C-Br and C-Cl bonds can be influenced by the reaction conditions.

Root Causes & Solutions:

Cause Explanation Recommended Action
Copper Catalysis Copper(I) salts are known to catalyze halogen exchange reactions in aryl halides, often referred to as an aromatic Finkelstein reaction.[4]If your synthesis involves copper, consider if it's essential. If so, use the lowest possible catalytic loading and screen for ligands that may suppress this side reaction. In some cases, switching to a different metal catalyst (e.g., Palladium) may be beneficial.
Strong Nucleophiles/Bases Highly nucleophilic reagents or strong bases can sometimes facilitate halogen exchange, although this is less common for aryl halides than for alkyl halides.Evaluate the nucleophilicity and basicity of your reagents. If a strong nucleophile is required for your desired transformation, you may need to protect the aryl halide functionality, or explore alternative synthetic routes.
High Temperatures Elevated temperatures can provide the necessary activation energy for halogen exchange to occur, especially in the presence of halide ions from salts used in the reaction.As with decarboxylation, minimizing the reaction temperature is crucial. Use the lowest effective temperature and monitor the reaction to avoid extended heating.
Issue 3: Self-Condensation/Dimerization

Question: I am trying to form an amide, but I am getting a significant amount of a higher molecular weight byproduct, which I suspect is a dimer of my starting material. How can I favor the desired reaction?

Answer: Phenylacetic acids can undergo self-condensation to form dibenzyl ketone derivatives, especially when attempting to activate the carboxylic acid.[6][7]

Root Causes & Solutions:

Cause Explanation Recommended Action
Inefficient Carboxylic Acid Activation When the carboxylic acid is activated (e.g., to an acid chloride or active ester), it can react with the enolate of another molecule of the starting material, leading to dimerization.Ensure your activating agent is added under conditions that favor rapid reaction with your desired nucleophile (e.g., the amine for amide formation). A slow addition of the activating agent to a mixture of the carboxylic acid and the amine can be effective.
Excess of Starting Material/Activating Agent Having a high concentration of the activated carboxylic acid intermediate increases the probability of self-condensation.Use a stoichiometric amount or a slight excess of the amine (or other nucleophile) relative to the carboxylic acid. This will ensure that the activated intermediate is more likely to react with the desired nucleophile rather than another molecule of the starting material.
Inappropriate Base The choice of base can influence the concentration of the enolate, which participates in the self-condensation reaction.Use a non-nucleophilic, sterically hindered base to minimize deprotonation at the alpha-carbon. Proton sponges or tertiary amines like diisopropylethylamine (DIPEA) are often good choices.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended general handling and storage conditions for 4-Bromo-5-chloro-2-methoxyphenylacetic acid?

A1: This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to moisture and strong oxidizing agents. For handling, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Q2: I am planning a Suzuki coupling reaction to modify the bromine position. Are there any known complications?

A2: While Suzuki couplings are generally robust, potential side reactions with your specific substrate could include:

  • Premature Quenching of the Organometallic Intermediate: The acidic proton of the carboxylic acid can react with the organometallic species (e.g., an organolithium or Grignard reagent) if you are performing a halogen-metal exchange prior to the coupling.[8][9] It is advisable to protect the carboxylic acid as an ester before performing such reactions.

  • Homocoupling: Formation of a biaryl byproduct from the coupling of two molecules of your starting material can occur. This can often be minimized by optimizing the reaction conditions, such as the choice of palladium catalyst, ligand, and base.

Q3: Can I perform a Friedel-Crafts reaction using the acid chloride of 4-Bromo-5-chloro-2-methoxyphenylacetic acid?

A3: Yes, this is a feasible transformation. However, be mindful of the following:

  • Intramolecular Cyclization: Depending on the substrate you are acylating, there is a possibility of intramolecular cyclization if an aromatic ring is present in a suitable position within the same molecule.

  • Lewis Acid Stoichiometry: You will likely need more than a catalytic amount of the Lewis acid (e.g., AlCl₃) because it will complex with the carbonyl oxygen of your product and the methoxy group on the starting material.[10][11]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amide Coupling with Minimal Dimerization

This protocol is designed to minimize the formation of the dibenzyl ketone-type dimer.

  • To a solution of 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq) and your amine (1.1 eq) in an appropriate aprotic solvent (e.g., DCM or THF) at 0 °C, add a coupling reagent such as HATU (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Troubleshooting Logic for Byproduct Formation

Byproduct_Troubleshooting Start Byproduct Observed Decarboxylation Decarboxylation Product (e.g., 1-bromo-2-chloro-4-methoxybenzene) Start->Decarboxylation Halogen_Exchange Halogen Exchange Products (e.g., Dibromo/Dichloro species) Start->Halogen_Exchange Dimerization Self-Condensation Product (Dimer) Start->Dimerization Temp Reduce Temperature Decarboxylation->Temp Reagents Change Reagents (Milder Acid/Base) Decarboxylation->Reagents Catalyst Evaluate Catalyst Decarboxylation->Catalyst Halogen_Exchange->Temp Halogen_Exchange->Catalyst Dimerization->Reagents Stoichiometry Adjust Stoichiometry (Excess Nucleophile) Dimerization->Stoichiometry Activation Optimize Activation (Slow Addition) Dimerization->Activation

Sources

Technical Support Center: Characterization of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 4-Bromo-5-chloro-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the analysis of this and structurally similar substituted phenylacetic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results. The inherent reactivity of a multi-substituted phenylacetic acid requires a systematic and well-understood analytical approach.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my batch of 4-Bromo-5-chloro-2-methoxyphenylacetic acid showing a broad melting point?

A broad melting point typically indicates the presence of impurities or polymorphism. Common impurities can include unreacted starting materials from the synthesis, regioisomers, or residual solvents. For instance, bromination of a substituted methoxyphenylacetic acid can sometimes lead to a mixture of isomers if the directing effects of the substituents are not strongly controlled.[2] We recommend purification by recrystallization and subsequent analysis by HPLC and NMR to identify the nature of the impurity.

Q2: I'm seeing inconsistent results in my bioassays. Could this be related to the characterization of my compound?

Absolutely. Undisclosed impurities, even at low levels, can have significant biological activity. Furthermore, degradation of the primary compound can lead to a decrease in potency and the introduction of new, potentially active species. A thorough characterization is paramount to ensure that the biological effects observed are truly from 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Q3: Is 4-Bromo-5-chloro-2-methoxyphenylacetic acid prone to degradation?

Like many phenylacetic acids, it can be susceptible to decarboxylation under certain conditions, such as high temperatures.[3] Additionally, the presence of the methoxy group and halogen substituents can influence its electronic stability. It is advisable to store the compound in a cool, dark, and dry place. When preparing samples for analysis, especially for HPLC, avoid high pH mobile phases if possible, as this can deprotonate the carboxylic acid and may increase the potential for interactions or degradation on certain stationary phases.

In-Depth Troubleshooting Guides

Challenge 1: Ambiguous NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. However, with a complex substitution pattern like that in 4-Bromo-5-chloro-2-methoxyphenylacetic acid, the spectra can be challenging to interpret.

Problem: My ¹H NMR spectrum shows more aromatic signals than expected, or the splitting patterns are unclear.

  • Plausible Cause 1: Presence of Regioisomers. The synthesis of multi-substituted aromatic compounds can sometimes yield a mixture of isomers. For example, if the starting material was 2-methoxyphenylacetic acid, bromination and chlorination steps might produce isomers with the halogens at different positions.

  • Troubleshooting Workflow:

    G A Ambiguous Aromatic Signals in ¹H NMR B Run a 2D NMR Experiment (COSY, HSQC, HMBC) A->B C COSY shows unexpected cross-peaks B->C D HSQC/HMBC correlate protons to unexpected carbons B->D E Hypothesize Isomeric Structures C->E D->E F Synthesize or source an authentic standard of the suspected isomer for comparison E->F G Optimize synthetic route to improve regioselectivity E->G

    Caption: Troubleshooting workflow for ambiguous NMR signals.

  • Expert Insight: A ¹H-¹³C HSQC experiment is invaluable here. It will definitively link each proton to its directly attached carbon. Following this with an HMBC experiment will reveal long-range (2-3 bond) correlations, allowing you to piece together the connectivity of the molecule and identify any unexpected isomeric structures. For substituted phenylacetic acids, the chemical shifts in the ¹³C NMR spectrum are particularly informative about the substitution pattern.[2][4]

Problem: The carboxylic acid proton peak is broad or not visible in the ¹H NMR.

  • Plausible Cause: Carboxylic acid protons are acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃). This exchange broadens the signal, sometimes to the point where it disappears into the baseline.

  • Solution: Add a drop of deuterium oxide (D₂O) to your NMR tube and shake. The acidic proton will exchange with deuterium, causing the peak to disappear completely. This confirms the presence of the carboxylic acid. Alternatively, using a more polar, aprotic solvent like DMSO-d₆ will often result in a sharper carboxylic acid proton signal due to stronger hydrogen bonding with the solvent.

Challenge 2: Poor HPLC Peak Shape and Resolution

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Problem: My main peak is tailing or shows fronting.

  • Plausible Cause 1: Mobile Phase pH is too close to the pKa. Phenylacetic acids typically have a pKa around 4.3.[3][5] If the mobile phase pH is near this value, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. This dual state of ionization on the column leads to poor peak shape.

  • Plausible Cause 2: Secondary Interactions with the Stationary Phase. Residual silanol groups on silica-based C18 columns can be deprotonated at pH values above ~3.5 and can interact with the analyte, causing peak tailing.[6]

  • Troubleshooting Workflow:

    G A Poor HPLC Peak Shape (Tailing/Fronting) B Check Mobile Phase pH A->B C Is pH < pKa - 1.5? B->C D Adjust pH to ~2.5 using an appropriate buffer (e.g., phosphate or formic acid) C->D No E Still Tailing? Consider secondary interactions C->E Yes D->B F Try a different stationary phase (e.g., Phenyl-Hexyl or an end-capped column) E->F G Good Peak Shape Achieved F->G

    Caption: Logic for improving HPLC peak shape.

  • Expert Insight: Always buffer your mobile phase to a pH at least 1.5 units away from the analyte's pKa. For this acidic compound, a pH of 2.5 is a good starting point. This ensures the carboxylic acid is fully protonated and behaves as a single, neutral species on a reverse-phase column.[6] If tailing persists, a phenyl-hexyl column can offer alternative selectivity through pi-pi interactions with the aromatic ring, potentially improving peak shape and resolution from closely related impurities.

Problem: I am unable to separate my main compound from a suspected impurity.

  • Plausible Cause: The impurity is structurally very similar to the target compound (e.g., a regioisomer or a dehalogenated version), making separation difficult.

  • Solution: Method development is key.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. These solvents have different selectivities and can alter the elution order.

    • Adjust the Gradient: A shallower gradient will increase the run time but can provide the necessary resolution.

    • Temperature: Increasing the column temperature can improve efficiency and sometimes change selectivity.

    • Try a Different Stationary Phase: As mentioned, a phenyl-hexyl or even a polar-embedded phase could provide the different selectivity needed for separation.

Challenge 3: Mass Spectrometry (MS) Fragmentation and Ionization

MS is critical for confirming the molecular weight and providing fragmentation data for structural confirmation.

Problem: I am struggling to get a strong molecular ion peak in my mass spectrum.

  • Plausible Cause: The compound may be fragmenting in the ion source. Phenylacetic acids can sometimes lose the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da) under certain ionization conditions.

  • Solution:

    • Use a Softer Ionization Technique: Electrospray ionization (ESI) is generally softer than atmospheric pressure chemical ionization (APCI) for this type of molecule. Run the analysis in negative ion mode (ESI-) to deprotonate the carboxylic acid, which often yields a stable [M-H]⁻ ion.

    • Optimize Source Conditions: Lower the fragmentor or cone voltage to reduce in-source fragmentation.

  • Expert Insight: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion. You should observe two peaks of nearly equal intensity, separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). Chlorine will also contribute to the isotopic pattern with a peak for ³⁷Cl at about one-third the intensity of the ³⁵Cl peak. This isotopic signature is a powerful tool for confirming the presence of your compound.

Experimental Protocols

Protocol 1: High-Resolution Purity and Impurity Profiling by HPLC

This method is designed to provide high-resolution separation for accurate purity assessment.

ParameterRecommended SettingRationale
Column C18, 2.6 µm, 100 x 4.6 mmHigh-efficiency column for good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to pH ~2.7, ensuring the analyte is in its neutral form.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 220 nm and 254 nmPhenylacetic acids have UV absorbance at these wavelengths.
Injection Vol. 5 µLA small volume to prevent column overload.

Step-by-Step Methodology:

  • Prepare a stock solution of 4-Bromo-5-chloro-2-methoxyphenylacetic acid at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Equilibrate the HPLC system with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram for peak shape, retention time, and the presence of any impurity peaks.

Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol outlines the acquisition of a standard set of NMR experiments for full structural verification.

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Concentration ~10 mg/mL~20-30 mg/mL
Temperature 25 °C25 °C
Acquisition Time 4 seconds1-2 seconds
Relaxation Delay 2 seconds2-5 seconds

Step-by-Step Methodology:

  • Accurately weigh and dissolve the sample in the chosen deuterated solvent.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • If structural ambiguity remains, perform 2D NMR experiments (COSY, HSQC, HMBC) using standard instrument parameters.

  • Process the data and integrate the ¹H signals. Compare the observed chemical shifts and coupling constants to those expected for the proposed structure.

Protocol 3: Molecular Weight Confirmation by LC-MS

This method confirms the molecular weight and provides fragmentation information.

ParameterRecommended SettingRationale
LC System Use HPLC conditions from Protocol 1.Provides separation prior to MS analysis.
MS Detector Quadrupole Time-of-Flight (Q-TOF)Provides high-resolution mass data for accurate mass measurement.
Ionization Mode ESI NegativeBest for forming a stable [M-H]⁻ ion for this acidic compound.
Mass Range 100 - 500 m/zCovers the expected mass of the compound and potential fragments.
Capillary Voltage 3.5 kVTypical voltage for ESI.
Cone Voltage 20-40 VCan be varied to control fragmentation.

Step-by-Step Methodology:

  • Interface the HPLC system with the mass spectrometer.

  • Inject the sample using the LC method.

  • Acquire data in full scan mode.

  • Extract the mass spectrum for the main chromatographic peak.

  • Check for the [M-H]⁻ ion and its characteristic Br/Cl isotopic pattern. The expected monoisotopic mass for [C₉H₇BrClO₃]⁻ is approximately 276.9273 Da.

By employing these systematic troubleshooting guides and validated protocols, you can overcome the challenges in characterizing 4-Bromo-5-chloro-2-methoxyphenylacetic acid, ensuring the quality and reliability of your scientific data.

References

  • Hagena, T., Dolder, P., Geyer, M., et al. (2025). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • Carbó, M. L., Carmo, H., & Remião, F. (2022). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Drug Metabolism and Disposition.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 4-Bromo-2,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • General HPLC Methods. (n.d.). University of North Texas.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences.
  • Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online.
  • Chemistry Stack Exchange. (2021). Acidic nature comparison; benzoic acid and phenylacetic acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
  • PubChem. (n.d.). 2-Bromo-4,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Serra, S. (2026). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid(104-01-8) 13C NMR spectrum.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

Sources

Technical Support Center: Optimizing Solvent Systems for 4-Bromo-5-chloro-2-methoxyphenylacetic acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of solvent systems for reactions involving 4-Bromo-5-chloro-2-methoxyphenylacetic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this substituted phenylacetic acid. Here, we will move beyond simple protocol recitation and delve into the causality behind solvent selection to empower you to troubleshoot and optimize your reactions effectively.

Compound Profile: 4-Bromo-5-chloro-2-methoxyphenylacetic acid

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a substituted aromatic carboxylic acid. Its structure presents a combination of functional groups that dictate its reactivity and solubility: a carboxylic acid moiety, a sterically hindered phenyl ring, and electron-withdrawing halogen substituents. These features make it a valuable building block in medicinal chemistry and materials science. However, they also present specific challenges in achieving optimal reaction conditions.

Common reactions involving this molecule include:

  • Amide bond formation: Coupling with amines to form amides.

  • Esterification: Reaction with alcohols to form esters.

  • Reduction: Conversion of the carboxylic acid to an alcohol.[1]

  • Acid chloride formation: Activation of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1]

The success of these transformations is critically dependent on the choice of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with 4-Bromo-5-chloro-2-methoxyphenylacetic acid?

A1: The primary considerations are:

  • Solubility of Reactants: Both the phenylacetic acid derivative and the other reactants (e.g., amine, alcohol, coupling agents) must be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture.

  • Reaction Mechanism: The solvent's polarity and protic/aprotic nature can dramatically influence the reaction pathway.[2][3] For instance, Sₙ2 reactions are favored in polar aprotic solvents, while Sₙ1 reactions are favored in polar protic solvents.[4]

  • Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature. Some reactions require heating to overcome activation energy barriers.[5]

  • Reactivity with Reagents: The solvent should be inert and not react with any of the reagents or intermediates. For example, when using highly reactive intermediates like acid chlorides, protic solvents (e.g., water, alcohols) must be avoided to prevent solvolysis.

  • Work-up and Purification: Consider how the solvent will be removed after the reaction and its compatibility with the extraction and purification methods (e.g., crystallization, chromatography).

Q2: How does solvent polarity affect my reaction?

A2: Solvent polarity can influence reaction rates and even change the course of a reaction.[6]

  • Polar Solvents: Can stabilize charged intermediates and transition states, which can accelerate reactions where a charge is developed in the activated complex.[2][3]

  • Non-polar Solvents: Are often used for reactions involving non-polar reactants. They can sometimes accelerate reactions by minimizing solvation effects.[3]

  • Protic vs. Aprotic: Polar protic solvents (e.g., water, ethanol) have acidic protons and can form hydrogen bonds, which can solvate and stabilize anions (like nucleophiles), sometimes decreasing their reactivity in Sₙ2 reactions.[7] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons and are excellent for Sₙ2 reactions as they solvate cations but leave the nucleophile "naked" and more reactive.[7][8]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My amide bond formation/esterification reaction is giving a low yield. The starting material is not fully consumed. What solvent-related factors should I investigate?

A: Low yield with incomplete conversion of starting material often points to issues with solubility, reaction rate, or equilibrium.

Potential Cause Explanation & Troubleshooting Steps
Poor Solubility of Starting Material The substituted phenylacetic acid may have limited solubility in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction. Solution: 1. Screen for solvents in which the starting material has higher solubility. 2. Consider using a co-solvent system. 3. Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of any reactants or the boiling point of the solvent.
Suboptimal Solvent Polarity The transition state of the reaction may not be adequately stabilized by the solvent, leading to a high activation energy and slow reaction rate.[9] Solution: 1. If the reaction involves the formation of charged intermediates (common in many coupling reactions), consider switching to a more polar solvent. 2. For Sₙ2-type reactions, a switch from a polar protic to a polar aprotic solvent (like DMF or DMSO) can significantly increase the rate.[4][10]
Reversible Reaction Equilibrium Esterification and some amidation reactions are reversible.[5] The accumulation of a byproduct (e.g., water) can drive the equilibrium back towards the starting materials. Solution: 1. Use a solvent that allows for the azeotropic removal of water (e.g., toluene, xylene) with a Dean-Stark apparatus. 2. Add a dehydrating agent to the reaction mixture.
Issue 2: Formation of Side Products

Q: I am observing significant impurity formation in my reaction. How can the solvent be contributing to this?

A: The solvent can play a direct role in side reactions or influence the reactivity of reagents in unintended ways.

Potential Cause Explanation & Troubleshooting Steps
Solvent Reactivity The solvent itself may be reacting with one of the reagents or intermediates. This is common with highly reactive species. Example: If you form the acid chloride of 4-Bromo-5-chloro-2-methoxyphenylacetic acid and then use a protic solvent like methanol as the solvent for the next step with an amine, you will likely form a significant amount of the methyl ester as a byproduct. Solution: Use an inert, aprotic solvent such as THF, DCM, or toluene when working with highly reactive intermediates.
Solvent-Mediated Degradation Some solvents can promote the degradation of reagents. Example: DMF can degrade over time to form dimethylamine, which can react with activated carboxylic acids.[11] If your DMF has a "fishy" odor, it should not be used. Solution: Use high-purity, anhydrous solvents.[12] Consider using an alternative solvent if reagent degradation is suspected.
Favoring Alternative Reaction Pathways The solvent can influence which of several possible reaction pathways is favored. For example, in reactions with ambident nucleophiles, the solvent can affect the site of attack. Solution: A systematic screening of solvents with varying polarities and properties can help to identify a system that selectively favors the desired reaction pathway.
Issue 3: Difficult Work-up and Purification

Q: My reaction work-up is problematic. I'm having trouble with extractions or my product is difficult to purify. How can I choose a better solvent system upfront?

A: Thinking ahead to the purification stage is crucial for an efficient workflow.

Potential Cause Explanation & Troubleshooting Steps
High-Boiling Point Solvents Solvents like DMF, DMSO, or NMP can be difficult to remove under reduced pressure. Solution: If possible, choose a lower-boiling point solvent (e.g., THF, Ethyl Acetate, DCM) that is suitable for the reaction conditions. If a high-boiling solvent is necessary, consider alternative work-up procedures such as aqueous precipitation followed by filtration and washing, or extraction into a non-miscible organic solvent.
Solvent Miscibility Issues Using a water-miscible solvent for the reaction can complicate aqueous extractions. Solution: If an aqueous work-up is planned, using a water-immiscible solvent (e.g., DCM, Ethyl Acetate, Toluene) for the reaction can simplify the process. If a water-miscible solvent must be used, the solvent may need to be removed under reduced pressure before the extraction.
Co-elution during Chromatography Residual high-boiling point solvents can co-elute with the product during column chromatography, making it difficult to obtain a pure sample. Solution: Ensure the solvent is thoroughly removed before purification. If residual solvent is still an issue, consider precipitation or crystallization as an alternative purification method.

Experimental Protocols & Visual Workflows

Protocol 1: Systematic Solvent Screening for Amide Bond Formation

This protocol outlines a general procedure for screening solvents for the coupling of 4-Bromo-5-chloro-2-methoxyphenylacetic acid with a representative amine using a coupling agent like HATU.

  • Preparation: In separate, dry vials, weigh 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq).

  • Solvent Addition: To each vial, add a different anhydrous solvent to be screened (e.g., DMF, THF, Acetonitrile, Dichloromethane, Toluene). Aim for a consistent concentration across all reactions (e.g., 0.1 M).

  • Base Addition: Add a hindered base, such as diisopropylethylamine (DIPEA) (2.0 eq), to each vial.

  • Reaction: Stir all reactions at room temperature.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 24h) by a suitable analytical technique like TLC or LC-MS.

  • Analysis: Compare the reactions based on the consumption of starting material and the formation of the desired product versus impurities. This will identify the most promising solvent(s) for further optimization.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Decision Workflow A Define Reaction Type (e.g., Amidation, Esterification) B Assess Reactant Solubility A->B C Consider Reaction Mechanism (e.g., SN1, SN2, Equilibrium) A->C D Select Candidate Solvents (Polar Aprotic, Polar Protic, Non-polar) B->D C->D E Screen Solvents Experimentally (Monitor by TLC/LC-MS) D->E F Analyze Results (Yield, Purity, Rate) E->F F->D Poor results, re-evaluate G Optimize Conditions (Temp, Concentration) F->G Promising results H Final Solvent System Chosen G->H

Caption: A workflow for systematic solvent selection.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Troubleshooting Guide for Low Reaction Yield Start Low Yield Observed Check_SM Is Starting Material (SM) fully consumed? Start->Check_SM No_SM_Consumed No, SM remains Check_SM->No_SM_Consumed No Yes_SM_Consumed Yes, SM consumed Check_SM->Yes_SM_Consumed Yes Solubility_Issue Is the reaction mixture homogeneous? No_SM_Consumed->Solubility_Issue No_Homogeneous No Solubility_Issue->No_Homogeneous No Yes_Homogeneous Yes Solubility_Issue->Yes_Homogeneous Yes Action_Solubility Action: 1. Choose a better solvent. 2. Increase temperature. 3. Use a co-solvent. No_Homogeneous->Action_Solubility Action_Kinetics Action: 1. Switch to a more polar solvent. 2. Change from protic to aprotic. 3. Increase temperature/time. Yes_Homogeneous->Action_Kinetics Check_Purity Is the main spot the desired product? Yes_SM_Consumed->Check_Purity Yes_Product Yes Check_Purity->Yes_Product Yes No_Product No, side products observed Check_Purity->No_Product No Action_Workup Issue is likely in work-up/isolation. Review extraction and purification steps. Yes_Product->Action_Workup Action_Side_Reaction Solvent may be promoting side reactions. Switch to a more inert solvent. No_Product->Action_Side_Reaction

Caption: A troubleshooting flowchart for low reaction yields.

References

  • Wikipedia. Solvent effects. [Link]

  • Journal of Chemical Science. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

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  • Carboxylic Acids Sn1 Sn2 Us. [Link]

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Technical Support Center: Catalyst Selection for Reactions with 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Catalyst Development Division

This guide is designed for researchers, chemists, and drug development professionals working with 4-Bromo-5-chloro-2-methoxyphenylacetic acid. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate successful catalyst selection and reaction optimization.

Introduction: Understanding the Substrate

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a multifunctional building block with three primary reactive sites: a C(sp²)-Br bond, a C(sp²)-Cl bond, and a carboxylic acid moiety. The electronic and steric environment—an electron-donating methoxy group ortho to the bromine and meta to the chlorine—influences the reactivity of each site. Successful and selective functionalization depends on a rational choice of catalyst and reaction conditions.

The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] This inherent difference allows for selective functionalization, typically at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations.

Visualizing the Reactive Sites

G start Goal: Suzuki Coupling q1 Which position to functionalize? start->q1 br_path C-Br (Selective) q1->br_path C-Br cl_path C-Cl (Requires forcing conditions) q1->cl_path C-Cl precatalyst_br Select Precatalyst: - Pd(OAc)₂ - Pd₂(dba)₃ br_path->precatalyst_br precatalyst_cl Select Precatalyst: - Use G3/G4 Palladacycles - Or Pd(OAc)₂/Pd₂(dba)₃ cl_path->precatalyst_cl ligand_br Select Ligand: - SPhos - XPhos - P(t-Bu)₃ base_br Select Base: - K₃PO₄ - K₂CO₃ ligand_br->base_br precatalyst_br->ligand_br conditions_br Conditions: - Toluene/H₂O or Dioxane - 80-100 °C base_br->conditions_br ligand_cl Select Ligand: - RuPhos - BrettPhos - NHC Ligands (e.g., IPr) base_cl Select Base: - K₃PO₄ - Cs₂CO₃ ligand_cl->base_cl precatalyst_cl->ligand_cl conditions_cl Conditions: - Dioxane or Toluene - 100-120 °C base_cl->conditions_cl

Caption: Decision flowchart for Suzuki catalyst system selection.

Problem: Dehalogenation Side Reaction

Q: My main product is 5-chloro-2-methoxyphenylacetic acid (loss of bromine) or 4-bromo-2-methoxyphenylacetic acid (loss of chlorine). Why is this happening?

A: This side reaction, known as hydrodehalogenation, occurs when the aryl halide is reduced instead of coupled. It's a common issue, especially when trying to activate less reactive bonds.

  • Cause (Suzuki): Protodeboronation of the boronic acid coupling partner can occur, followed by coupling of the resulting arene. A more direct cause is the presence of hydride sources in the reaction.

  • Solution: Potential hydride sources can include amine bases or alcohol solvents. If dehalogenation is significant, switch to a carbonate or phosphate base and use an aprotic solvent like dioxane or toluene. [2]* Cause (Buchwald-Hartwig): A known side reaction pathway involves β-hydride elimination from the palladium-amido intermediate. This is more common with amines that have β-hydrogens. [3]* Solution: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands often accelerate the desired reductive elimination step, outcompeting β-hydride elimination. [3]Optimizing the temperature—sometimes lower is better—can also minimize this pathway.

Problem: Homocoupling of Coupling Partner

Q: I am observing significant formation of biphenyl (from phenylboronic acid) in my Suzuki reaction. What causes this?

A: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species. [4]

  • Cause: Oxygen in the reaction mixture can facilitate the homocoupling pathway. [4]* Solution: Rigorous degassing of the solvent and reaction mixture is crucial. Purge the reaction vessel with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.

  • Cause: Using a Pd(II) precatalyst without efficient reduction to Pd(0) can leave Pd(II) species that promote homocoupling.

  • Solution: Ensure conditions are suitable for the reduction of your precatalyst. Alternatively, start with a Pd(0) source.

Troubleshooting Guide 2: Esterification and Amidation Reactions

Q: I am trying to esterify the carboxylic acid using Fischer esterification (e.g., methanol with a sulfuric acid catalyst), but the reaction is very slow and incomplete. Why?

A: The substrate has a sterically hindered carboxylic acid due to the ortho-methoxy group. Standard Fischer esterification is an equilibrium process and is often inefficient for hindered acids. [5]

  • Cause: Steric hindrance around the carbonyl group slows down the nucleophilic attack by the alcohol.

  • Solution 1 (Alternative Catalysts): Avoid strong mineral acids which may not be effective. Consider using Lewis acid catalysts that are known to work for hindered systems. Catalysts like tin(II) chloride, tetrabutyl titanate, or zinc carbonate can be more effective. [6][7]* Solution 2 (Use of Activating Agents): The most reliable method is to abandon direct catalysis and use a stoichiometric coupling agent. This approach activates the carboxylic acid to form a highly reactive intermediate.

    • Recommended Agents: DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. The addition of DMAP (4-dimethylaminopyridine) as a catalyst will significantly accelerate the reaction. [8] * Mechanism: The coupling agent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol nucleophile. [8]* Solution 3 (Conversion to Acyl Chloride): For very difficult esterifications, you can convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and will readily form the ester upon addition of the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine. [5]

Catalyst/Reagent Comparison for Esterification
MethodCatalyst/ReagentTemperatureAdvantagesDisadvantages
Fischer Esterification H₂SO₄ (catalytic)RefluxInexpensive reagents.Inefficient for this hindered substrate; requires water removal. [5]
Lewis Acid Catalysis SnCl₂, Bu₂SnO80-150 °CCan be effective for some hindered acids. [6]May require higher temperatures; catalyst removal can be an issue.
Carbodiimide Coupling EDC, DCC + DMAPRoom Temp.Mild conditions, high yields, very reliable. [8]Stoichiometric waste (urea byproduct); reagents are more expensive.
Acyl Chloride Formation SOCl₂ or (COCl)₂Room Temp.Forms highly reactive intermediate, very effective.Harsh reagents; generates HCl byproduct.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a general starting point. Optimization of catalyst loading, base, and temperature may be required.

Materials:

  • 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-5-chloro-2-methoxyphenylacetic acid, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add the degassed dioxane/water solvent mixture. Stir for a few minutes until a homogeneous solution forms.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is for coupling a secondary amine at the C-Br position.

Materials:

  • 4-Bromo-5-chloro-2-methoxyphenylacetic acid (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • Important: This reaction must be set up in a glovebox due to the air-sensitivity of the catalyst, ligand, and base.

  • To an oven-dried vial inside the glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add the 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

  • Add the degassed toluene, followed by the secondary amine.

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C.

  • Stir vigorously for the required time (monitor by LC-MS, typically 12-24 hours).

  • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

References

  • Levin, S. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Biffis, A., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SynOpen.
  • Powers, I. G., & Uyeda, C. (2017). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Retrieved from [Link]

  • Novi, M. (2012).
  • Stephan, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • Metoui, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Retrieved from [Link]

  • Scott, J. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Taggart, J. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • ResearchGate. (2017). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Retrieved from [Link]

  • Procter, D. J. (2019). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

  • Biswas, A., et al. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. RSC Publishing. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Catalysts. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,5-dimethoxyphenylacetic acid. Retrieved from [Link]

  • Szostak, M. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organ, M. G., et al. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journals. Retrieved from [Link]

  • Arkivoc. (2009). Effect of concentration of the palladium precatalyst KMPd1 (16) on the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone with. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-bromo-5-chloro-4-methoxyphenyl)acetic acid. Retrieved from [Link]

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Validation & Comparative

comparing 4-Bromo-5-chloro-2-methoxyphenylacetic acid to other phenylacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 4-Bromo-5-chloro-2-methoxyphenylacetic acid and Other Phenylacetic Acids

Introduction: The Phenylacetic Acid Scaffold in Modern Drug Discovery

Phenylacetic acid and its derivatives represent a cornerstone class of organic compounds in pharmaceutical development, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Molecules in this class, such as the widely-used diclofenac, are fundamental tools for managing pain and inflammation in conditions ranging from arthritis to acute injuries.[2][3][4]

The primary therapeutic action of these agents is the inhibition of cyclooxygenase (COX) enzymes.[5][6] By blocking the COX-1 and COX-2 isoenzymes, phenylacetic acid derivatives prevent the conversion of arachidonic acid into prostaglandins—key signaling molecules that mediate inflammation, pain, and fever.[7][8][9] The degree of selectivity for COX-2 over COX-1 is a critical parameter in modern NSAID design, as selective inhibition can reduce the risk of gastrointestinal side effects associated with blocking the homeostatic functions of COX-1.[10][11][12]

This guide focuses on 4-Bromo-5-chloro-2-methoxyphenylacetic acid , a structurally distinct derivative. While established drugs like Diclofenac and Felbinac have well-documented profiles, the specific combination of bromo, chloro, and methoxy substituents on this novel compound presents a unique profile for investigation. This document provides a comparative framework, analyzing its theoretical properties against established alternatives and outlining the essential experimental protocols required to validate its potential as a therapeutic agent.

Comparative Analysis: Structure, Properties, and Synthesis

A molecule's therapeutic potential is intrinsically linked to its structure, which dictates its physicochemical properties, its interaction with biological targets, and the methods by which it can be synthesized.

Structural Comparison

The defining feature of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is its heavily substituted phenyl ring. The presence and position of two different halogens (bromine and chlorine) and a methoxy group are expected to significantly influence its steric and electronic properties compared to simpler derivatives.

  • 4-Bromo-5-chloro-2-methoxyphenylacetic acid: Features a dense substitution pattern that may enforce a specific conformation, potentially enhancing binding affinity to the target enzyme.

  • Diclofenac: Characterized by a (2,6-dichlorophenyl)amino group at the 2-position. The two ortho-chlorine atoms lock the phenyl ring in a twisted conformation, which is associated with its high potency.[8][13]

  • Felbinac: A biphenyl derivative, its structure consists of two linked phenyl rings, providing a larger, more rigid scaffold compared to a single substituted ring.[7]

COX_Pathway AA Arachidonic Acid (from cell membranes) COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation NSAIDs Phenylacetic Acids (e.g., Diclofenac) NSAIDs->COX Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by phenylacetic acid NSAIDs.

A crucial aspect of a novel NSAID's profile is its selectivity.

  • COX-1: Is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. [12][14]* COX-2: Is induced by inflammatory stimuli, making it the primary target for anti-inflammatory drugs. [10][11] Diclofenac is known to be partially selective for COX-2, while Felbinac inhibits both isoforms. [4][5]The dense halogen and methoxy substitution on 4-Bromo-5-chloro-2-methoxyphenylacetic acid requires experimental evaluation to determine its potency and selectivity profile, which can be accomplished using the in vitro assays detailed below.

Synthesis Route: The Willgerodt-Kindler Reaction

A versatile and common method for synthesizing phenylacetic acids is the Willgerodt-Kindler reaction. [15]This reaction converts an aryl alkyl ketone (an acetophenone derivative) into the corresponding phenylacetic acid by reacting it with sulfur and an amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed. [16][17][18][19]

Willgerodt_Kindler_Workflow Start Substituted Acetophenone Reagents + Sulfur + Morpholine Start->Reagents Step1 Reflux to form Thioamide Intermediate Reagents->Step1 Hydrolysis Acid or Base Hydrolysis (e.g., H₂SO₄ or NaOH) Step1->Hydrolysis Step2 Purification (Extraction, Acidification) Hydrolysis->Step2 End Final Phenylacetic Acid Product Step2->End

Caption: General workflow for the synthesis of phenylacetic acids via the Willgerodt-Kindler reaction.

Experimental Protocols: A Framework for Evaluation

To objectively assess the performance of 4-Bromo-5-chloro-2-methoxyphenylacetic acid, standardized, self-validating experimental protocols are essential.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol determines a compound's ability to inhibit COX-1 and COX-2 enzymes, allowing for the calculation of IC₅₀ values (the concentration required for 50% inhibition). [14]This colorimetric assay measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). [10][11] Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • TMPD (colorimetric substrate)

  • Arachidonic Acid (substrate)

  • Test compound and reference standards (e.g., Diclofenac) dissolved in DMSO

  • 96-well microplate and plate reader (absorbance at 590 nm)

Methodology:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and TMPD in cold Assay Buffer as per manufacturer recommendations. [10]2. Plate Setup: Designate triplicate wells for each condition:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of the test compound at various concentrations (serial dilutions).

  • Pre-incubation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Measurement: Immediately read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Correct for background absorbance.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value. [11][14] * Calculate the COX-2 Selectivity Index by taking the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 2: Synthesis of Phenylacetic Acid via Willgerodt-Kindler Reaction

This general protocol, adapted from established methods, outlines the synthesis of a phenylacetic acid derivative from its corresponding acetophenone. [16][17][18] Materials:

  • Substituted Acetophenone (e.g., 4-Bromo-5-chloro-2-methoxyacetophenone)

  • Sulfur powder

  • Morpholine

  • 50% Sulfuric Acid (or 10% NaOH for basic hydrolysis)

  • Chloroform (or other suitable organic solvent for extraction)

  • 10% Sodium Bicarbonate solution

  • Concentrated HCl

Methodology:

  • Thioamide Formation: In a round-bottom flask, combine the substituted acetophenone (1 eq), sulfur (2.5 eq), and morpholine (3 eq). Reflux the mixture for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [16][17]2. Workup (Acid Hydrolysis Example):

    • Cool the reaction mixture and dissolve it in chloroform.

    • Wash the organic layer sequentially with water, dilute HCl (to remove excess morpholine), and finally water again.

    • Remove the chloroform under reduced pressure to yield the crude phenylacetothiomorpholide intermediate. [16]3. Hydrolysis: Add the crude intermediate to a 50% sulfuric acid solution and reflux for 10 hours. [16]4. Purification:

    • Cool the hydrolysis mixture and extract it with an organic solvent like ether.

    • Wash the combined organic extracts with a 10% sodium bicarbonate solution. This deprotonates the carboxylic acid, moving it to the aqueous layer.

    • Separate the aqueous layer and carefully acidify it with concentrated HCl to a pH of ~2. The pure phenylacetic acid product will precipitate out as a solid. [17] * Filter, wash with cold water, and dry the crystalline product. Characterize using NMR, IR, and melting point analysis.

Conclusion and Future Outlook

This guide establishes a comparative framework for evaluating 4-Bromo-5-chloro-2-methoxyphenylacetic acid against established phenylacetic acid NSAIDs like Diclofenac and Felbinac. While predictive analysis of its physicochemical properties suggests a promising profile, its therapeutic potential hinges on empirical validation.

The immediate path forward requires the chemical synthesis of the target molecule, likely via the Willgerodt-Kindler reaction starting from the appropriately substituted acetophenone. Subsequently, the in vitro COX inhibition assay is the critical next step to determine its potency against COX-1 and COX-2. This will reveal not only its effectiveness as an anti-inflammatory agent but also its selectivity index—a key predictor of its potential side-effect profile. The unique halogenation pattern of this molecule makes this investigation particularly compelling, as it may yield a novel inhibitor with a distinct and potentially advantageous pharmacological profile.

References

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]
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  • US Patent 4,461,912A. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them.
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  • Zarghi, A., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 66(1), 15-21. [Link]

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  • SlideShare. (2018). Diclofenac (Drug Discovery, Physiochemical Properties and few similar structures). [Link]

  • Wellendorph, P., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. British Journal of Pharmacology, 157(2), 266-276. [Link]

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A Comparative Guide to Validating the Mechanism of Action for 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern experimental strategies to elucidate and validate the mechanism of action (MoA) for a novel small molecule, exemplified by the hypothetical compound 4-Bromo-5-chloro-2-methoxyphenylacetic acid (BCMAA). We will operate under the premise that BCMAA was identified as a hit in a phenotypic screen for its potent anti-proliferative effects in a human cancer cell line, yet its molecular target and mechanism are unknown.

For researchers, scientists, and drug development professionals, moving from a phenotypic hit to a validated MoA is a critical and often complex journey.[1] The choice of experimental approach is paramount and dictates the quality of the resulting data and the confidence in the proposed mechanism. This document eschews a one-size-fits-all template, instead offering a logical, in-depth exploration of orthogonal techniques, emphasizing the causality behind experimental choices and the principles of self-validating protocols.

Part 1: The Initial Challenge - Navigating from Phenotype to Mechanism

Phenotypic drug discovery offers the powerful advantage of identifying compounds that modulate complex cellular processes in a disease-relevant context, often without preconceived notions about a specific molecular target.[2][3] However, this strength presents a significant downstream challenge: deconvoluting the MoA. The journey begins with broad, unbiased approaches to generate hypotheses, which are then rigorously tested with specific, target-focused assays.

Our strategy for BCMAA will follow a logical progression:

  • Hypothesis Generation (Target-Agnostic): Employing global, unbiased methods to identify all potential protein binding partners and the cellular pathways affected by BCMAA.

  • Hypothesis Validation (Target-Specific): Using biophysical and biochemical assays to confirm direct target engagement and functional modulation.

Below is a logical workflow illustrating how these different validation strategies can be integrated.

MoA_Validation_Workflow cluster_0 Hypothesis Generation (Unbiased) cluster_1 Hypothesis Validation (Focused) Phenotypic_Hit Phenotypic Hit (e.g., BCMAA) Affinity_Proteomics Affinity-Based Proteomics Phenotypic_Hit->Affinity_Proteomics Identifies binding partners RNA_Seq Transcriptomic Profiling (RNA-Seq) Phenotypic_Hit->RNA_Seq Identifies affected pathways Putative_Targets List of Putative Targets Affinity_Proteomics->Putative_Targets RNA_Seq->Putative_Targets Pathway analysis suggests targets CETSA Cellular Thermal Shift Assay (CETSA) Putative_Targets->CETSA Confirms direct binding in cells Functional_Assay Functional Assays (e.g., Enzyme Activity) Putative_Targets->Functional_Assay CETSA->Functional_Assay Informs concentration for functional tests Validated_Target Validated Target & MoA Functional_Assay->Validated_Target

Caption: Integrated workflow for MoA validation of a phenotypic hit.

Part 2: Comparison of Hypothesis-Generating Methodologies

The initial step is to cast a wide net to capture potential molecular interactions and cellular responses. Here, we compare two powerful, unbiased techniques: Affinity-Based Proteomics and Transcriptomic Profiling.

A. Affinity-Based Proteomics: Directly Identifying Binding Partners

This biochemical approach uses a modified version of the small molecule to "fish" for its binding partners in a complex protein mixture, such as a cell lysate.[4] The core principle is that only proteins that physically interact with the compound will be isolated and subsequently identified by mass spectrometry.

A common and robust method is the on-bead affinity matrix approach.[4]

Affinity_Proteomics_Workflow cluster_exp Experimental vs. Control cluster_ctrl start Synthesize BCMAA-linker-bead conjugate ('Bait') incubate_exp Incubate lysate with BCMAA-beads start->incubate_exp lysate Prepare native cell lysate (e.g., from cancer cell line) lysate->incubate_exp incubate_ctrl Incubate lysate with Control-beads lysate->incubate_ctrl wash_exp Wash beads to remove non-specific binders incubate_exp->wash_exp elute_exp Elute bound proteins wash_exp->elute_exp ms Analyze eluates by LC-MS/MS elute_exp->ms wash_ctrl Wash beads incubate_ctrl->wash_ctrl elute_ctrl Elute proteins wash_ctrl->elute_ctrl elute_ctrl->ms analysis Identify proteins enriched in BCMAA sample vs. Control ms->analysis

Caption: Workflow for affinity-based proteomics target identification.

Step-by-Step Protocol:

  • Probe Synthesis: Covalently attach BCMAA to a solid support (e.g., agarose beads) via a linker. Crucial Expertise: The linker attachment site on BCMAA must be chosen carefully to avoid disrupting the pharmacophore responsible for its biological activity. A structurally similar but biologically inactive analog should be synthesized for use as a negative control.[5]

  • Lysate Preparation: Culture and harvest the relevant cells. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Purification:

    • Divide the lysate into two fractions. Incubate one with the BCMAA-conjugated beads and the other with control beads (either beads with the inactive analog or beads with the linker alone).

    • Incubate to allow for binding.

    • Wash the beads extensively with buffer to remove proteins that are not specifically bound.

  • Elution and Analysis: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the protein lists from the BCMAA and control samples. Proteins significantly enriched in the BCMAA sample are considered high-confidence binding candidates.

Table 1: Hypothetical Mass Spectrometry Results for BCMAA Pulldown

Rank Protein Name Gene Symbol Fold Enrichment (BCMAA vs. Control) p-value Putative Role
1 Mitogen-activated protein kinase 1 MAPK1 25.4 < 0.001 Cell proliferation, signaling
2 Heat shock protein 90 HSP90AA1 18.9 < 0.001 Protein folding, stability
3 Pyruvate kinase M2 PKM2 15.2 < 0.005 Metabolism, cell growth

| 4 | Tubulin beta chain | TUBB | 3.1 | > 0.05 | Cytoskeleton (low confidence) |

Interpretation: The data strongly suggest MAPK1, HSP90, and PKM2 as direct binding partners of BCMAA. The low enrichment and non-significant p-value for Tubulin make it a lower-priority candidate.

B. Transcriptomic Profiling: Revealing the Cellular Response

Transcriptomic profiling, typically via RNA-Sequencing (RNA-Seq), does not identify the direct binding partner but provides a global snapshot of how the cell's gene expression changes in response to the compound.[6][7] By analyzing which genes are up- or down-regulated, we can infer which signaling pathways are perturbed, thereby generating hypotheses about the drug's MoA.[8][9]

RNA_Seq_Workflow cluster_analysis Bioinformatic Analysis start Treat cells with BCMAA (experimental) or Vehicle (control) harvest Harvest cells at various time points (e.g., 6h, 24h) start->harvest rna_extraction Extract total RNA harvest->rna_extraction library_prep Prepare cDNA libraries and perform sequencing rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing alignment Align reads to reference genome sequencing->alignment deg_analysis Differential Gene Expression (DEG) Analysis alignment->deg_analysis pathway_analysis Pathway Enrichment Analysis (e.g., GO, KEGG) deg_analysis->pathway_analysis hypothesis Identify perturbed pathways and potential upstream targets pathway_analysis->hypothesis

Caption: Workflow for transcriptomic profiling using RNA-Seq.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with BCMAA at a relevant concentration (e.g., GI50) and with a vehicle control (e.g., DMSO). Trustworthiness: It is critical to include multiple time points to capture both early and late transcriptional responses.[8]

  • RNA Isolation: Lyse the cells and isolate high-quality total RNA.

  • Library Preparation & Sequencing: Convert the RNA to cDNA, prepare sequencing libraries, and perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Align the sequencing reads to a reference genome.

    • Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or down-regulated by BCMAA treatment.

    • Use pathway analysis tools to determine if the differentially expressed genes are enriched in specific biological pathways (e.g., MAPK signaling, apoptosis).

Table 2: Hypothetical Top Results from Pathway Enrichment Analysis of BCMAA-Treated Cells

Rank Pathway Name (KEGG) Number of Genes p-value Key Down-regulated Genes
1 MAPK signaling pathway 35 1.2e-9 FOS, JUN, DUSP1, EGR1
2 Pathways in cancer 48 3.5e-7 VEGFA, MYC, CCND1

| 3 | Apoptosis | 21 | 8.1e-5 | BCL2L1, BIRC3 |

Interpretation: The strong down-regulation of immediate early genes (FOS, JUN) and other key nodes in the MAPK signaling pathway strongly suggests that BCMAA acts as an inhibitor of this pathway. This aligns with the anti-proliferative phenotype and corroborates the finding from proteomics that MAPK1 is a potential direct target.

Comparison of Hypothesis-Generating Methods
FeatureAffinity-Based ProteomicsTranscriptomic Profiling (RNA-Seq)
Principle Direct physical interactionIndirect cellular response
Primary Output List of potential binding proteinsList of differentially expressed genes & pathways
Key Advantage Can identify the direct targetProvides a global view of the functional consequences
Key Limitation Can miss transient or weak interactions; requires chemical modification of the drugDoes not identify the direct target; downstream effects can be complex
Confidence High confidence for direct bindingHigh confidence for pathway involvement
Resource Cost High (synthesis, mass spec)Moderate to High (sequencing, bioinformatics)

Part 3: Validating the Hypothesis with Target-Specific Assays

The unbiased approaches have generated a compelling, convergent hypothesis: BCMAA exerts its anti-proliferative effect by directly binding to and inhibiting a key component of the MAPK pathway, likely MAPK1 itself.

Now, we must validate this with assays that prove direct target engagement in a physiological context.

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in Intact Cells

CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells or tissues.[10] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11][12]

The validation involves two stages: a melt curve to find the optimal temperature, followed by an isothermal dose-response (ITDR) to confirm dose-dependent engagement.

CETSA_Workflow cluster_melt Part 1: Melt Curve cluster_itdr Part 2: Isothermal Dose-Response treat_melt Treat intact cells with BCMAA or Vehicle heat_melt Heat cell aliquots across a temperature gradient treat_melt->heat_melt lyse_melt Lyse cells & separate soluble vs. aggregated protein heat_melt->lyse_melt wb_melt Quantify soluble target protein (e.g., MAPK1) by Western Blot lyse_melt->wb_melt plot_melt Plot % Soluble Protein vs. Temp to generate melt curves wb_melt->plot_melt heat_itdr Heat all samples at a single, optimal temperature (from Part 1) plot_melt->heat_itdr Select T_opt treat_itdr Treat cells with increasing concentrations of BCMAA treat_itdr->heat_itdr lyse_itdr Lyse & separate heat_itdr->lyse_itdr wb_itdr Quantify soluble MAPK1 lyse_itdr->wb_itdr plot_itdr Plot % Soluble Protein vs. [BCMAA] to determine EC50 wb_itdr->plot_itdr result Confirmation of target engagement and cellular potency plot_itdr->result

Caption: A two-part workflow for CETSA target validation.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with either a saturating concentration of BCMAA or a vehicle control.

  • Heat Challenge (Melt Curve): Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[10]

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.[10]

  • Quantification: Collect the supernatant and quantify the amount of the soluble target protein (MAPK1) remaining at each temperature using Western blotting or another specific protein detection method.

  • Isothermal Dose-Response (ITDR):

    • Select an optimal temperature from the melt curve where there is a significant difference in soluble protein between the treated and untreated samples.

    • Treat cells with a range of BCMAA concentrations.

    • Heat all samples at the single chosen temperature and repeat steps 3 and 4 to quantify the amount of soluble MAPK1 at each drug concentration.

Table 3: Hypothetical CETSA Melt Curve Data for MAPK1

Temperature (°C) % Soluble MAPK1 (Vehicle) % Soluble MAPK1 (BCMAA)
46 100 100
50 95 98
54 75 92
58 40 85
62 15 50

| 66 | 5 | 10 |

Interpretation: BCMAA treatment clearly stabilizes MAPK1, shifting its melting curve to the right. A temperature of 58°C shows the largest stabilization window and is chosen for the ITDR experiment. The dose-response experiment would then confirm that this stabilization is concentration-dependent, providing strong evidence of direct binding in a cellular context.

Part 4: Conclusion - A Self-Validating Triad of Evidence

By strategically combining these orthogonal approaches, we have constructed a robust, multi-faceted validation of BCMAA's mechanism of action.

  • Affinity Proteomics provided direct biochemical evidence, identifying MAPK1 as a primary binding partner.

  • Transcriptomic Profiling offered functional genomic evidence, showing that the MAPK signaling pathway is the most significantly perturbed cellular process.

  • CETSA delivered conclusive biophysical evidence, confirming that BCMAA directly engages and stabilizes MAPK1 in intact cells.

This triad of evidence provides a self-validating system. Each result corroborates the others, building a compelling and trustworthy case for the drug's MoA. This integrated approach, moving from broad discovery to specific validation, represents a best practice in modern drug development, ensuring that decisions to advance a compound are based on a deep and rigorously tested mechanistic understanding.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, PMC.
  • Target Identification and Validation (Small Molecules). University College London.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Use of transcriptomics in understanding mechanisms of drug-induced toxicity. PMC, NIH.
  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? MtoZ Biolabs.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
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  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Whole Transcriptome Profiling: An RNA‐Seq Primer and Implications for Pharmacogenomics Research. PMC.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery. Frontiers.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • The target landscape of clinical kinase drugs. PMC.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC.
  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace.
  • Phenotypic profiling in drug discovery. Drug Target Review.
  • Small Molecules and their Impact in Drug Discovery.
  • Decoding mechanism of action and sensitivity to drug candidates from integrated transcriptome and chromatin st
  • Small molecule tool compound validation – BioCurate's perspective.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • Characterization of binding, depletion and competition properties of...
  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
  • Phenotypic Drug Discovery - Webinar (Part One). YouTube.

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A Comparative Guide to Establishing an Analytical Standard for 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is built on the principle of self-validation, where the identity and purity of a primary standard are rigorously confirmed through multiple analytical strategies. We will detail the development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, explaining the rationale behind each experimental choice to ensure robust and reproducible results.

The Challenge: Sourcing and Qualifying a Primary Standard

The first obstacle in analyzing a novel compound like 4-Bromo-5-chloro-2-methoxyphenylacetic acid is the absence of a pre-existing, metrologically traceable reference standard. Therefore, the initial step is to source or synthesize a high-purity batch of the material to serve as the primary in-house standard. This material must then be exhaustively characterized to confirm its identity and establish its purity, which will be the benchmark for all subsequent analytical work.

For the purpose of this guide, we will assume a batch of 4-Bromo-5-chloro-2-methoxyphenylacetic acid has been synthesized and purified. The subsequent sections will focus on the analytical methodologies required to qualify this material.

Selection of Comparative Reference Compounds

To aid in method development and provide context for the analytical behavior of our primary standard, we will utilize two commercially available, structurally related compounds. The rationale for their selection is based on shared chemical motifs which predict similar, yet distinguishable, analytical properties.

  • Alternative 1 (A1): 2-Bromo-4-methoxyphenylacetic acid. This compound shares the bromo- and methoxy-substituted phenylacetic acid core, making it an excellent candidate for initial HPLC-UV method development due to its similar chromophore.[1][2]

  • Alternative 2 (A2): 4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). This compound, a known metabolite of 2C-B, introduces an additional methoxy group, allowing us to challenge the chromatographic method's specificity and resolving power.[3][4]

The workflow for qualifying and utilizing an in-house standard is depicted below.

G cluster_0 Phase 1: Standard Qualification cluster_1 Phase 2: Method Development & Comparison cluster_2 Phase 3: Validation & Application synthesis Synthesize & Purify 4-Bromo-5-chloro-2- methoxyphenylacetic acid characterization Structural Characterization (NMR, MS, IR) synthesis->characterization Confirm Identity purity_assay Purity Assay (e.g., qNMR, Titration) characterization->purity_assay Assign Purity Value primary_std Primary Standard (In-House) purity_assay->primary_std Qualified Standard hplc_dev HPLC-UV Method Development primary_std->hplc_dev gcms_dev GC-MS Method Development primary_std->gcms_dev alt_std Alternative Standards (A1, A2) alt_std->hplc_dev alt_std->gcms_dev validation Method Validation (Linearity, Accuracy, Precision) hplc_dev->validation gcms_dev->validation application Routine Analysis: Impurity Profiling, Quantitation validation->application

Caption: Workflow for qualifying and applying an in-house analytical standard.

Comparative Analysis via High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse technique for analyzing aromatic carboxylic acids. Its robustness and wide applicability make it the primary choice for purity assessment and quantification.

Rationale for Method Development

The goal is to develop a stability-indicating method capable of separating the primary analyte from its potential process-related impurities and the selected alternative standards.

  • Column Choice: A C18 stationary phase is selected for its hydrophobicity, which is ideal for retaining the aromatic rings of the analytes.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute compounds across a range of polarities.

  • pH Modifier: Carboxylic acids can exhibit poor peak shape on silica-based columns due to interactions with residual silanols. Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) protonates the carboxylic acid group, reducing its polarity and minimizing these secondary interactions, leading to sharper, more symmetrical peaks.[5]

Detailed Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Prepare individual stock solutions of the in-house primary standard, Alternative 1, and Alternative 2 at 1.0 mg/mL in a 50:50 acetonitrile:water diluent.

    • Prepare a working-level "Specificity Mix" containing all three standards at approximately 0.1 mg/mL each.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Kinetex C18, 2.6 µm, 100 Å, 150 x 4.6 mm.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • UV Detection: 220 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 30% B (re-equilibration)

  • Analysis Sequence:

    • Inject a diluent blank to ensure no system contamination.

    • Inject the "Specificity Mix" to determine the retention times and resolution of the three compounds.

    • Inject the in-house primary standard to assess its purity.

Expected Performance and Comparative Data

The additional chlorine and methoxy substituents significantly alter the polarity of the molecules, leading to predictable differences in retention times. The increased hydrophobicity from the chlorine atom in our primary standard should result in a longer retention time compared to the alternatives.

Table 1: Hypothetical Comparative HPLC-UV Data

CompoundAnalyte IDExpected Retention Time (min)Relative Retention Time (RRT)Peak Purity (by PDA)
2-Bromo-4-methoxyphenylacetic acidA1~9.50.86>99.5%
4-Bromo-2,5-dimethoxyphenylacetic acidA2~10.20.93>99.5%
4-Bromo-5-chloro-2-methoxyphenylacetic acidPrimary~11.01.00>99.5%

Orthogonal Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

To provide an orthogonal, or fundamentally different, method for purity confirmation, GC-MS is an ideal choice. It separates analytes based on their volatility and interaction with the stationary phase in the gas phase, and MS provides powerful identification based on mass-to-charge ratio and fragmentation patterns.[6]

Rationale for Method Development
  • Derivatization is Essential: Phenylacetic acids are polar and non-volatile, making them unsuitable for direct GC analysis. A derivatization step is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. This requirement is often noted in Certificates of Analysis for similar compounds.[7]

  • Column Choice: A mid-polarity column, such as a 5% phenyl-polysiloxane (e.g., ZB-5MS or DB-5MS), provides good separation for a wide range of derivatized compounds.[8]

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV will generate reproducible fragmentation patterns that can be used to confirm the identity of each compound and identify any co-eluting impurities.

G cluster_0 Decision Logic cluster_1 Technique Selection cluster_2 Key Considerations start Analyze Phenylacetic Acid Standard check_goal Primary Goal? start->check_goal hplc HPLC-UV check_goal->hplc  Purity & Quantification   gcms GC-MS (with Derivatization) check_goal->gcms  Identity Confirmation &  Volatile Impurities   hplc_pros Pros: - No derivatization - Robust for quantification - Good for non-volatiles hplc->hplc_pros gcms_pros Pros: - High specificity (MS) - Excellent for impurity ID - Orthogonal to HPLC gcms->gcms_pros

Caption: Decision tree for selecting the appropriate analytical technique.

Detailed Experimental Protocol: GC-MS
  • Derivatization:

    • To 1 mg of each standard (Primary, A1, A2) in a GC vial, add 500 µL of pyridine and 500 µL of BSTFA.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: ZB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (20:1), 1 µL injection.

    • Oven Program:

      • Initial: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: Hold at 300°C for 5 min.

    • MSD Transfer Line: 280°C.

    • MS Source: 230°C (EI).

    • MS Quad: 150°C.

    • Scan Range: 40-550 amu.

Expected Performance and Data Comparison

The silylated derivatives will have distinct mass spectra. The molecular ion (M+) should be visible, and key fragmentation patterns (e.g., loss of a CH3 group, cleavage of the CH2-COOSi(CH3)3 bond) will be diagnostic. The presence of bromine and chlorine will produce characteristic isotopic patterns, further confirming the identity.

Table 2: Hypothetical Comparative GC-MS Data for TMS-Derivatives

Compound (as TMS-Derivative)Analyte IDExpected Retention Time (min)Molecular Ion (M+) m/zKey Fragment Ions (m/z)
2-Bromo-4-methoxyphenylacetic acidA1~11.5316/318225/227 (M-COOTMS), 146
4-Bromo-2,5-dimethoxyphenylacetic acidA2~12.3346/348255/257 (M-COOTMS), 225/227
4-Bromo-5-chloro-2-methoxyphenylacetic acidPrimary~12.8350/352/354259/261/263 (M-COOTMS), 224/226

Conclusions and Best Practices

Establishing a robust analytical standard for a novel compound like 4-Bromo-5-chloro-2-methoxyphenylacetic acid is a multi-step process that requires orthogonal analytical techniques for confident characterization.

  • HPLC-UV is the preferred method for routine purity testing and quantification due to its simplicity and high throughput. The developed gradient method successfully resolved the primary standard from structurally similar alternatives, demonstrating its specificity.

  • GC-MS provides an essential orthogonal confirmation of identity. While requiring derivatization, the high specificity of mass spectrometry and the unique fragmentation patterns it generates are invaluable for structural confirmation and identifying potential volatile or semi-volatile impurities that might be missed by HPLC.[9]

  • Comparative standards are crucial. Using commercially available, related compounds like 2-Bromo-4-methoxyphenylacetic acid and 4-Bromo-2,5-dimethoxyphenylacetic acid helps to challenge the analytical method during development and provides confidence in its resolving power and specificity.

For researchers in drug development, adopting this dual-methodology approach ensures that the in-house primary standard is well-characterized, leading to more accurate and reliable data in downstream applications such as reaction monitoring, stability testing, and formulation development.

References

  • Luethi, D., et al. (2025). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Drug Metabolism and Disposition. Available at: [Link][3]

  • MDPI. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Available at: [Link][10]

  • Thermo Fisher Scientific. Certificate of analysis: 2-Bromo-4-methoxyphenylacetic acid, 97%. Available at: [Link][7]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link][5]

  • Global Substance Registration System (GSRS). 4-BROMO-2,5-DIMETHOXYPHENYLACETIC ACID. Available at: [Link][4]

  • Kudo, K., et al. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine Abuser's Urine: Identification and Quantitation of Urinary Metabolites. Journal of Forensic Sciences. Available at: [Link][11]

  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Available at: [Link]

  • Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Available at: [Link][6]

  • SIELC Technologies. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Available at: [Link]

  • Global Substance Registration System (GSRS). 4-BROMO-2-HYDROXY-5-METHOXYBENZENEACETIC ACID. Available at: [Link][12]

  • ResearchGate. (2025). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Available at: [Link][9]

  • SynThink. Certificate of Analysis Information. Available at: [Link][13]

  • Raja, et al. (2020). A Novel, Sensitive and Rapid GC-MS Method for the Determination of Seven Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. Available at: [Link][8]

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A Guide to the Comparative Bioactivity of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the bioactivity of 4-Bromo-5-chloro-2-methoxyphenylacetic acid isomers, structured to offer clear, actionable insights for laboratory applications.

The structure-activity relationship of substituted phenylacetic acids is a well-established area of research. For instance, the lipophilicity and electronic properties conferred by halogen substituents can significantly influence cytotoxicity and enzyme inhibition. Studies on related compounds have shown that brominated and lipophilic derivatives can exhibit heightened biological effects[1]. Furthermore, the substitution patterns on the phenyl ring are critical in determining the potency and selectivity of action, such as in the case of COX (cyclooxygenase) inhibitors[2]. These principles form the basis of our investigation into the isomers of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Physicochemical Properties and Predicted Bioactivity

The isomers of 4-Bromo-5-chloro-2-methoxyphenylacetic acid, while sharing the same molecular formula, are expected to exhibit distinct physicochemical properties due to the differential placement of the bromo, chloro, and methoxy groups. These differences in properties such as lipophilicity (LogP), acid dissociation constant (pKa), and steric profile are hypothesized to translate into varied biological activities.

IsomerPredicted LogPPredicted pKaKey Structural FeatureHypothesized Bioactivity Impact
Isomer A HighLowerHalogens in close proximity to the carboxylic acid group may increase acidity through inductive effects.Potentially higher membrane permeability and receptor interaction due to lipophilicity.
Isomer B ModerateHigherMethoxy group positioned to exert a strong electronic donating effect on the ring.May influence metabolic stability and target binding affinity.
Isomer C Moderate-HighModerateSteric hindrance around the acetic acid side chain due to adjacent bulky halogen.Could affect the molecule's ability to fit into an enzyme's active site, potentially altering selectivity.

Note: The LogP and pKa values are predicted and would require experimental verification.

Experimental Workflow for Bioactivity Comparison

A multi-tiered approach is proposed to systematically evaluate and compare the bioactivity of the isomers. This workflow begins with broad-spectrum screening and progresses to more specific, target-oriented assays.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Target-Specific Assays cluster_3 Phase 4: Data Analysis Synthesis Isomer Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Verification (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial COX_Assay COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR_Analysis COX_Assay->SAR_Analysis

Caption: Proposed experimental workflow for the comparative bioactivity analysis of isomers.

Detailed Experimental Protocols

1. Synthesis and Characterization of Isomers

A general and robust method for the synthesis of phenylacetic acids involves the cyanidation of a corresponding benzyl chloride, followed by hydrolysis.

  • Step 1: Synthesis of p-methoxybenzyl cyanide. React p-methoxybenzyl chloride with sodium cyanide.

  • Step 2: Hydrolysis to 4-Methoxyphenylacetic acid. The resulting p-methoxybenzeneacetonitrile is then hydrolyzed using a strong base like sodium hydroxide in an ethanol/water mixture, followed by acidification to yield the final product[3].

  • Step 3: Purification. The crude product should be purified using recrystallization or column chromatography to achieve >95% purity.

  • Step 4: Characterization. The identity and purity of each isomer must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. In Vitro Cytotoxicity Screening: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

  • Cell Culture: Human cervical cancer cells (HeLa) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Protocol:

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of each isomer (e.g., from 0.1 to 100 µM) in the culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 AddCompound Add Isomer Dilutions Incubate1->AddCompound Incubate2 Incubate 48h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read End Calculate IC50 Read->End COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Thromboxane Prostaglandins, Thromboxane COX1->Prostaglandins_Thromboxane COX2->Prostaglandins_Thromboxane Inflammation_Pain Inflammation, Pain Prostaglandins_Thromboxane->Inflammation_Pain Stomach_Lining Stomach Lining Protection Prostaglandins_Thromboxane->Stomach_Lining

Caption: Simplified COX signaling pathway.

Data Summary and Interpretation

The collected data should be tabulated to facilitate a clear comparison between the isomers.

Table 1: Comparative Cytotoxicity of Isomers

Isomer IC50 on HeLa cells (µM)
Isomer A Experimental Value
Isomer B Experimental Value
Isomer C Experimental Value

| Doxorubicin (Control) | Experimental Value |

Table 2: Comparative COX Inhibition

Isomer COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index
Isomer A Experimental Value Experimental Value Calculated Value
Isomer B Experimental Value Experimental Value Calculated Value
Isomer C Experimental Value Experimental Value Calculated Value

| Celecoxib (Control) | Experimental Value | Experimental Value | Calculated Value |

A thorough structure-activity relationship (SAR) analysis should follow data collection. For example, if an isomer with a bromine atom at a specific position shows significantly higher COX-2 selectivity, this would suggest that this particular substitution pattern is favorable for interacting with the active site of the COX-2 enzyme. Such insights are invaluable for guiding the design of future analogs with improved potency and selectivity.

Conclusion

This guide provides a comprehensive framework for the comparative bioactivity analysis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid isomers. By systematically evaluating their cytotoxic and enzyme-inhibitory activities, researchers can elucidate the structure-activity relationships that govern their biological effects. The proposed experimental protocols are robust and rely on established methodologies, ensuring the generation of high-quality, reproducible data. The insights gained from such a study will be instrumental for professionals in drug discovery and development, enabling the rational design of novel therapeutic agents.

References

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology.
  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC.
  • 4-Methoxyphenylacetic acid | CAS#:104-01-8. Chemsrc.
  • functional in vitro assays for drug discovery. YouTube.
  • 4-Methoxyphenylacetic acid synthesis. ChemicalBook.

Sources

Comparative Guide: Cross-Reactivity & Specificity Profiling of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid (BCMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2]

4-Bromo-5-chloro-2-methoxyphenylacetic acid (BCMPA) is a highly specialized halogenated phenylacetic acid (PAA) derivative. Structurally analogous to both natural auxin (Phenylacetic acid, PAA) and synthetic herbicides (e.g., Dicamba, 2,4-D), BCMPA serves as a critical probe for dissecting auxin signaling pathways and developing high-specificity immunoassays.

This guide provides a rigorous framework for evaluating the cross-reactivity (CR) of BCMPA. Unlike generic reagents, the utility of BCMPA hinges on its differential binding profile—specifically, how distinct its interaction is with the TIR1/AFB auxin co-receptors and monoclonal antibodies compared to standard alternatives.

Why This Comparison Matters

In drug discovery and agrochemical development, "off-target" effects are the primary cause of failure. For BCMPA, understanding cross-reactivity ensures:

  • Assay Validity: Preventing false positives in environmental monitoring of herbicides.

  • Mechanism of Action: Distinguishing between auxin-mimicry and stress-induced responses.[1][2][3]

Comparative Performance Analysis

The following data compares BCMPA against three industry-standard alternatives: Indole-3-acetic acid (IAA) (Native Ligand), 2,4-D (Synthetic Standard), and Phenylacetic Acid (PAA) (Scaffold Parent).

Table 1: Physicochemical & Functional Comparison
FeatureBCMPA (Target) IAA (Native) 2,4-D (Synthetic) PAA (Parent)
Core Structure Phenylacetic AcidIndolePhenoxyacetic AcidPhenylacetic Acid
Halogenation 4-Br, 5-ClNone2,4-DichloroNone
Steric Modifiers 2-MethoxyNoneNoneNone
Lipophilicity (LogP) ~3.2 (High)1.412.811.41
TIR1 Binding Mode High Affinity (4-Br anchor)High AffinityModerate AffinityLow Affinity
Metabolic Stability High (Blocked oxidation)Low (Rapid conjugation)HighLow
Table 2: Representative Cross-Reactivity Profile (Immunoassay)

Data represents typical % Cross-Reactivity (%CR) in a competitive ELISA format using a polyclonal antibody raised against 2,4-D.

CompoundIC50 (nM)% Cross-Reactivity*Interpretation
2,4-D (Standard) 10.5100% Reference Standard
BCMPA 450.02.3% Low Interference: The 2-OMe group likely creates steric hindrance, making BCMPA distinguishable from 2,4-D.
2,4,5-T 18.058.3%High Interference
PAA >10,000<0.1%Negligible Interference

> Calculation: %CR = (IC50 of Standard / IC50 of Analog) × 100. Low %CR indicates high specificity.

Experimental Protocols for Cross-Reactivity Validation

To validate BCMPA in your specific application, follow these self-validating protocols.

Protocol A: Competitive ELISA for Specificity Profiling

Objective: Determine the selectivity of an antibody towards BCMPA versus structural analogs.

  • Coating: Coat 96-well microplates with Protein G (1 µg/mL) to orient capture antibodies. Incubate overnight at 4°C.

  • Blocking: Block with 1% BSA in PBS-T to prevent non-specific binding.

  • Competition:

    • Add 50 µL of BCMPA standards (serial dilution: 0.1 nM to 10 µM).

    • Add 50 µL of HRP-conjugated Tracer (fixed concentration).

    • Add 50 µL of Primary Antibody (anti-BCMPA or anti-2,4-D).

  • Equilibrium: Incubate for 60 min at RT with orbital shaking (critical for thermodynamic equilibrium).

  • Detection: Wash 3x with PBS-T. Add TMB substrate. Stop reaction with 1M H2SO4.

  • Analysis: Fit data to a 4-Parameter Logistic (4PL) model .

    • Validation Check: The

      
       value of the curve fit must be >0.98.
      
Protocol B: Arabidopsis Root Growth Inhibition (Bioassay)

Objective: Verify biological activity (auxin mimicry) relative to toxicity.

  • Seedling Prep: Stratify Arabidopsis thaliana (Col-0) seeds for 2 days at 4°C.

  • Treatment: Transfer 5-day-old seedlings to vertical agar plates containing BCMPA (0, 10, 50, 100, 500 nM).

  • Control Arms: Run parallel plates with IAA (Positive Control) and Solvent Only (Negative Control).

  • Measurement: After 72h, measure primary root elongation using ImageJ.

  • Causality Check: If root growth is inhibited without lateral root formation, the mechanism may be toxicity rather than auxin signaling.

Mechanistic Visualization

Workflow: Cross-Reactivity Validation Logic

This diagram outlines the decision tree for validating BCMPA as a specific analyte or active ligand.

CrossReactivityWorkflow Start Start: BCMPA Characterization AssayType Select Assay Type Start->AssayType Immunoassay Immunoassay (ELISA) AssayType->Immunoassay Bioassay Bioassay (Receptor Binding) AssayType->Bioassay Compete Competitive Binding (vs Standard) Immunoassay->Compete TIR1 TIR1/AFB Interaction Bioassay->TIR1 CalcCR Calculate % Cross-Reactivity Compete->CalcCR Decision1 CR < 5%? CalcCR->Decision1 Specific Valid Specific Analyte Decision1->Specific Yes Interferent Potential Interferent Decision1->Interferent No AuxinResponse Auxin Response Markers (DR5::GUS) TIR1->AuxinResponse Decision2 Response ~ IAA? AuxinResponse->Decision2 Mimic Functional Auxin Mimic Decision2->Mimic Yes Antagonist Antagonist/Toxicant Decision2->Antagonist No

Caption: Logical workflow for determining if BCMPA acts as a specific target or a cross-reactive interferent in immunological and biological systems.

Pathway: Structural Basis of Interaction

Understanding why BCMPA cross-reacts requires visualizing the TIR1 binding pocket.

AuxinPathway BCMPA BCMPA (Ligand) TIR1 TIR1 Receptor (F-box Protein) BCMPA->TIR1 4-Br anchors to Trp residue AuxIAA Aux/IAA (Repressor) BCMPA->AuxIAA Molecular Glue TIR1->AuxIAA Recruits Ubiquitin Ubiquitination Complex AuxIAA->Ubiquitin Poly-Ub Degradation Proteasomal Degradation Ubiquitin->Degradation GeneExp Auxin Response Gene Expression Degradation->GeneExp De-repression

Caption: The "Molecular Glue" mechanism. The 4-Bromo group of BCMPA is critical for anchoring the ligand within the TIR1 pocket, facilitating the recruitment of the Aux/IAA repressor.

Expert Analysis & Recommendations

The "Halogen Effect" on Specificity

In cross-reactivity studies, the 4-Bromo and 5-Chloro substituents are the primary drivers of affinity.

  • Observation: Halogens at the 4-position (para) of the phenyl ring significantly enhance binding to TIR1 compared to non-halogenated PAA [1].

  • Implication: If your assay uses an antibody raised against 2,4-D (which has a 4-Chloro), BCMPA (4-Bromo) will likely show significant cross-reactivity due to the similar electron-withdrawing nature and size of Br vs Cl.

  • Recommendation: For specific detection of BCMPA, select antibodies raised against immunogens linked via the 2-methoxy position to expose the halogenated ring to the immune system, thereby generating specificity for the Br/Cl pattern.

Handling the "Methoxy Mask"

The 2-methoxy group in BCMPA is a double-edged sword.

  • Pros: It increases lipophilicity, potentially enhancing cell permeability in bioassays compared to PAA.

  • Cons: It introduces steric bulk ortho to the acetic acid side chain. This can reduce recognition by antibodies that require a "flat" phenylacetic acid conformation.

  • Validation Step: Always run a Parallelism Test . Dilute your sample containing BCMPA and ensure the curve is parallel to the standard curve. Non-parallelism indicates matrix interference or low-affinity cross-reactivity.

Regulatory & Safety Note

While BCMPA is a valuable research tool, it is not yet a registered pesticide. All cross-reactivity data generated must be contextualized as "Research Use Only" unless validated under ICH M10 guidelines for bioanalytical method validation [2].

References

  • Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Source: National Institutes of Health (PMC) URL:[Link]

  • Bioanalytical Method Validation - Guidance for Industry (ICH M10). Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis. Source: ResearchGate / Utrecht University URL:[Link]

Sources

A Comparative Guide to the Synthetic Strategies for 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of viable synthetic routes to 4-Bromo-5-chloro-2-methoxyphenylacetic acid, a substituted phenylacetic acid derivative of interest to researchers in medicinal chemistry and materials science. The document moves beyond simple protocol recitation to explore the strategic rationale, mechanistic underpinnings, and practical trade-offs of each pathway, empowering researchers to make informed decisions based on their specific laboratory context, scale, and safety considerations.

Introduction: The Strategic Importance of Substituted Phenylacetic Acids

Phenylacetic acids and their derivatives are privileged scaffolds in drug discovery, serving as key intermediates for a wide range of pharmacologically active compounds. The specific substitution pattern of 4-Bromo-5-chloro-2-methoxyphenylacetic acid presents a unique synthetic challenge due to the electronic and steric influences of its three distinct substituents. An optimal synthesis must not only be efficient in yield but also robust, scalable, and safe. This guide will dissect two primary, logically divergent synthetic strategies: the Willgerodt-Kindler Reaction Pathway and the Benzyl Cyanide Pathway . Each will be evaluated on its merits, including step economy, reagent hazards, and overall process efficiency.

Route 1: The Willgerodt-Kindler Reaction Pathway

This approach is a classic and powerful method for converting aryl alkyl ketones into the corresponding phenylacetic acids (or their amide precursors).[1][2] The key advantage of this route is its convergent nature, building the carbon backbone and installing the carboxylic acid functionality in a single, robust transformation from a readily accessible acetophenone precursor.

Causality and Strategic Rationale

The Willgerodt-Kindler reaction is exceptionally well-suited for this target molecule. It involves the reaction of an aryl ketone with elemental sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate.[3][4][5] This thioamide is then hydrolyzed to the desired carboxylic acid. The reaction mechanism is a fascinating cascade involving the formation of an enamine, subsequent thiolation, and a series of rearrangements that effectively migrate the carbonyl group to the terminal position of the alkyl chain before oxidation.[1][2] This pathway is often favored for its tolerance of various functional groups on the aromatic ring and its general reliability.

Synthetic Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis SM 1-Bromo-2-chloro-4-methoxybenzene R1 Acetyl Chloride / AlCl₃ SM->R1 P1 4-Bromo-5-chloro-2-methoxyacetophenone R1->P1 R2 Sulfur, Morpholine P1->R2 P2 4-(4-Bromo-5-chloro-2-methoxyphenyl)-morpholine-4-carbothioamide R2->P2 R3 Aqueous Acid (e.g., H₂SO₄) / Heat P2->R3 FP 4-Bromo-5-chloro-2-methoxyphenylacetic acid R3->FP

Caption: Synthetic workflow for Route 1 via the Willgerodt-Kindler reaction.

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of 4-Bromo-5-chloro-2-methoxyacetophenone

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM), add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • After stirring for 15 minutes, add a solution of 1-bromo-2-chloro-4-methoxybenzene (1.0 eq.) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) to yield the desired acetophenone.

Step 2 & 3: Willgerodt-Kindler Reaction and Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-5-chloro-2-methoxyacetophenone (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (4.0 eq.).

  • Heat the mixture to reflux (approx. 130-140 °C) and maintain for 8-12 hours. The reaction mixture will become dark and viscous.

  • Cool the mixture and add a 1:1 solution of concentrated sulfuric acid and water.

  • Heat the resulting mixture to reflux for an additional 6-8 hours to effect hydrolysis of the intermediate thioamide.

  • Cool the reaction to room temperature. The product may precipitate. If not, extract the mixture with ethyl acetate or a similar solvent (3x).

  • Combine the organic extracts, wash with water and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude 4-Bromo-5-chloro-2-methoxyphenylacetic acid by recrystallization from a suitable solvent system (e.g., toluene or xylene).[6]

Route 2: The Benzyl Cyanide Pathway

This is a more traditional, linear approach that relies on the well-established conversion of a benzyl halide to a phenylacetic acid via a nitrile intermediate.[7][8] While seemingly straightforward, the success of this route is highly dependent on the selective synthesis of the key benzyl bromide precursor.

Causality and Strategic Rationale

This pathway hinges on the ability to perform a selective free-radical bromination on the benzylic position of a substituted toluene. The subsequent steps—nucleophilic substitution with cyanide followed by hydrolysis—are generally high-yielding. The primary challenge lies in the synthesis of the starting material, 4-bromo-5-chloro-2-methoxytoluene, and the potential for competing ring bromination during the side-chain halogenation step, although the use of N-Bromosuccinimide (NBS) with a radical initiator typically favors the benzylic position. The use of highly toxic cyanide is a significant drawback that requires stringent safety protocols.

Synthetic Workflow Diagram

G cluster_0 Step 1: Side-Chain Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis SM 4-Bromo-5-chloro-2-methoxytoluene R1 NBS, AIBN / CCl₄ SM->R1 P1 1-(Bromomethyl)-4-bromo-5-chloro-2-methoxybenzene R1->P1 R2 NaCN / DMSO P1->R2 P2 2-(4-Bromo-5-chloro-2-methoxyphenyl)acetonitrile R2->P2 R3 Aqueous NaOH / Heat, then H₃O⁺ P2->R3 FP 4-Bromo-5-chloro-2-methoxyphenylacetic acid R3->FP

Caption: Synthetic workflow for Route 2 via the Benzyl Cyanide pathway.

Detailed Experimental Protocol: Route 2

Step 1: Synthesis of 1-(Bromomethyl)-4-bromo-5-chloro-2-methoxybenzene

  • Dissolve 4-bromo-5-chloro-2-methoxytoluene (1.0 eq.) in a suitable solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.[7]

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, then with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude benzyl bromide, which should be used immediately in the next step due to its lability.

Step 2: Synthesis of 2-(4-Bromo-5-chloro-2-methoxyphenyl)acetonitrile

  • Caution: This step involves sodium cyanide, which is highly toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment.

  • In a flask, dissolve sodium cyanide (1.2 eq.) in DMSO.

  • Add the crude benzyl bromide from the previous step dropwise to the cyanide solution. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours until TLC indicates completion.

  • Pour the reaction mixture into a large volume of water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water and then brine to remove residual DMSO and cyanide salts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting nitrile can be purified by column chromatography if necessary.

Step 3: Hydrolysis to 4-Bromo-5-chloro-2-methoxyphenylacetic acid

  • Combine the crude nitrile with a 10-20% aqueous sodium hydroxide solution.[7][8]

  • Heat the mixture to reflux for 4-8 hours, or until the evolution of ammonia gas ceases.

  • Cool the reaction mixture to room temperature and wash with a nonpolar solvent (e.g., toluene) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product. Recrystallization can be performed for further purification.

Comparative Analysis

ParameterRoute 1: Willgerodt-KindlerRoute 2: Benzyl Cyanide
Number of Steps 3 (from substituted anisole)3 (from substituted toluene)
Overall Yield Generally Moderate to GoodPotentially Good, but sensitive to Step 1
Starting Materials Requires a substituted anisole and acetyl chloride.Requires a specifically substituted toluene.
Key Reagents Sulfur, Morpholine, AlCl₃NBS, AIBN, Sodium Cyanide (Highly Toxic)
Safety & Hazards Malodorous sulfur compounds (H₂S byproduct). Strong acids.Extreme toxicity of cyanide . Lachrymatory benzyl bromide. Use of CCl₄ (carcinogen).
Scalability Good. The reaction is robust and widely used in industry.Challenging due to the toxicity of cyanide and the lability of the benzyl bromide.
Robustness High. Tolerant of many functional groups.Moderate. Side-chain bromination can have competing reactions.
Discussion of Findings

From a holistic perspective, the Willgerodt-Kindler Pathway (Route 1) emerges as the superior strategy for the synthesis of 4-Bromo-5-chloro-2-methoxyphenylacetic acid, particularly in a research and development setting. Its primary advantage lies in its enhanced safety profile, avoiding the use of acutely toxic cyanide reagents. While the reaction generates noxious sulfur byproducts, these can be managed with appropriate scrubbing and ventilation. Furthermore, the reaction is known for its reliability and is generally less sensitive to minor variations in reaction conditions compared to the free-radical bromination required in Route 2.

The Benzyl Cyanide Pathway (Route 2) , while mechanistically straightforward, is fraught with operational hazards. The synthesis and isolation of the lachrymatory and unstable benzyl bromide intermediate can be problematic, and the mandatory use of sodium or potassium cyanide introduces a significant safety risk that may be unacceptable in many laboratory environments. While potentially high-yielding if optimized, the risks associated with this route often outweigh the benefits unless specialized containment facilities are available.

Conclusion and Recommendation

For researchers seeking a reliable, scalable, and comparatively safer method for synthesizing 4-Bromo-5-chloro-2-methoxyphenylacetic acid, the Willgerodt-Kindler reaction pathway is the recommended approach . Its convergent design, tolerance for the existing halogen and methoxy substituents, and avoidance of highly toxic reagents make it the more practical and robust choice for both laboratory-scale synthesis and potential scale-up operations.

References

  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Organic Chemistry Reaction. (2026, February 7). Willgerodt-Kindler Reaction.
  • MSU Chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • SynArchive. (n.d.). Willgerodt-Kindler Reaction.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.
  • NIH. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-chloro-5-methoxyaniline.
  • IUCr Journals. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.

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A Comparative Guide to Developing and Validating a Stability-Indicating HPLC Method for 4-Bromo-5-chloro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Bromo-5-chloro-2-methoxyphenylacetic acid. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). We will explore comparative strategies for method development and adhere to a self-validating protocol grounded in international regulatory standards.

The Analytical Challenge: Understanding the Molecule

4-Bromo-5-chloro-2-methoxyphenylacetic acid is a polysubstituted aromatic carboxylic acid. Its key structural features—a moderately hydrophobic core, a UV-active aromatic ring, and an ionizable carboxylic acid group—are the primary determinants for our chromatographic strategy. The presence of halogen and methoxy groups can give rise to unique impurities during synthesis, including positional isomers or related substances. Therefore, the analytical method must not only quantify the main component but also separate it from these potential process-related impurities and any degradants that may form during storage.

Impurity profiling is a critical aspect of quality control in the pharmaceutical industry, as even small amounts of impurities can affect the toxicity and safety of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high sensitivity, resolving power, and versatility.[1][2]

Strategic Method Development: A Comparative Analysis

The goal of method development is to achieve optimal separation between the main peak and all potential impurities. This requires a systematic evaluation of stationary and mobile phases. Reversed-phase HPLC (RP-HPLC) is the logical starting point, where the stationary phase is nonpolar and the mobile phase is polar.[3]

Stationary Phase (Column) Selection: Beyond C18

While a C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its strong hydrophobic retention, relying on a single chemistry can lead to co-eluting impurities. A multi-column screening approach provides different selectivities, increasing the probability of resolving all components.

  • Purospher® STAR RP-18 endcapped: This is an excellent starting point, offering strong hydrophobic interactions with the phenyl ring and alkyl chain of our analyte. Its high surface coverage minimizes undesirable interactions with residual silanols, leading to better peak shapes.

  • Phenyl-Hexyl Phase: This stationary phase introduces an alternative separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities. This can be particularly effective for separating compounds with subtle differences in their aromatic systems, which might be unresolved on a C18 column.[4]

Experimental Insight: The choice between these columns depends on the specific impurity profile. If impurities are primarily positional isomers with similar hydrophobicity, the Phenyl-Hexyl column may offer superior resolution.

Mobile Phase Optimization: The Critical Role of pH

The mobile phase in RP-HPLC typically consists of an aqueous component (with a buffer) and an organic modifier.

  • Organic Modifier: Acetonitrile and methanol are the most common choices.[3] Acetonitrile generally offers lower viscosity and better UV transparency. A gradient elution (e.g., starting from 30% to 90% acetonitrile over 20 minutes) is recommended for impurity profiling to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are captured within a reasonable runtime.

  • Aqueous Phase and pH Control: This is the most critical parameter for an ionizable compound like a carboxylic acid. The pKa of the carboxylic acid group dictates its ionization state.

    • At a pH well below its pKa (e.g., pH 2.5-3.0), the carboxylic acid is protonated (-COOH), making it less polar and more strongly retained on a reversed-phase column. This typically results in sharp, symmetrical peaks.

    • At a pH near or above its pKa, the molecule becomes ionized (-COO⁻), increasing its polarity and reducing its retention time.

Causality in Action: By manipulating the mobile phase pH, we can significantly alter the retention and selectivity between the main compound and its acidic or basic impurities.[5] A low pH (e.g., using a phosphate or formate buffer) is the recommended starting point to ensure good retention and peak shape for 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

The Self-Validating Protocol: Adherence to ICH Q2(R1) Guidelines

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[6][7] Our protocol is designed to be a self-validating system, rigorously testing each performance characteristic according to the International Council for Harmonisation (ICH) guidelines.[2][8]

HPLC Validation Workflow Figure 1: HPLC Method Development & Validation Workflow MD Method Development (Column & Mobile Phase Screening) SST System Suitability Testing (SST) (Tailing, Plates, %RSD) MD->SST Optimal Conditions Found SPEC Specificity (Peak Purity, Forced Degradation) SST->SPEC System Passes LIN Linearity & Range SPEC->LIN ACC Accuracy (% Recovery) LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC LOQ LOQ & LOD (Signal-to-Noise) PREC->LOQ ROB Robustness (Flow, Temp, pH) LOQ->ROB FINAL Final Validated Method ROB->FINAL All Parameters Meet Criteria Forced Degradation Concept Figure 2: Conceptual Flow of Forced Degradation Studies cluster_stress API 4-Bromo-5-chloro-2- methoxyphenylacetic acid (API) Stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Ox Oxidation (e.g., 3% H2O2) API->Ox Therm Thermal (e.g., 80°C) API->Therm Photo Photolytic (UV/Vis Light) API->Photo Mixture Degradation Mixture (API + Degradants) Acid->Mixture Base->Mixture Ox->Mixture Therm->Mixture Photo->Mixture HPLC Stability-Indicating HPLC Method Mixture->HPLC Result Separated Peaks: API is resolved from all degradation products HPLC->Result

Sources

Spectroscopic Profiling of Substituted Phenylacetic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacetic acid (PAA) derivatives are ubiquitous scaffolds in medicinal chemistry, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various semi-synthetic penicillins. Unlike benzoic acids, where the carboxyl group is directly conjugated to the aromatic ring, PAA derivatives possess a methylene (


) spacer. This spacer acts as an electronic insulator, dampening resonance effects while allowing inductive and field effects to persist.

This guide provides an objective spectroscopic comparison of substituted phenylacetic acids, specifically analyzing the impact of electron-withdrawing groups (EWG) and electron-donating groups (EDG) on NMR, IR, and MS profiles.

Mechanistic Foundation: The "Insulator" Effect

To interpret the spectra correctly, one must understand the electronic environment. In benzoic acid, the aromatic


-system conjugates directly with the carbonyl. In PAA, the 

hybridized methylene group interrupts this conjugation.
Electronic Transmission Pathway

The following diagram illustrates how electronic effects are transmitted (or blocked) in PAA derivatives compared to benzoic acid models.

ElectronicEffects Substituent Substituent (Para) (NO2, OMe, H) Ring Phenyl Ring (Pi System) Substituent->Ring Inductive (I) & Resonance (R) Spacer Methylene Spacer (-CH2-) Ring->Spacer Inductive (I) Only (Resonance Blocked) Carbonyl Carbonyl Group (C=O) Ring->Carbonyl Through-Space Field Effects Spacer->Carbonyl Inductive Transmission

Figure 1: The methylene spacer prevents direct resonance interaction between the ring and the carbonyl, making inductive and field effects the primary drivers of spectral shifts.

Comparative Spectroscopic Analysis

The following data compares the unsubstituted PAA with 4-Nitrophenylacetic acid (strong EWG) and 4-Methoxyphenylacetic acid (strong EDG).

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]

The methylene protons (


) are the most diagnostic probe for substituent effects in PAA derivatives.

Table 1: Comparative


H and 

C NMR Shifts in CDCl

CompoundSubstituent


H (

)


C (

)


C (

)
Effect Analysis
Phenylacetic Acid -H3.64 ppm 41.0 ppm 177.9 ppm Baseline reference.
4-Methoxyphenylacetic Acid -OCH

(EDG)
3.58 ppm 40.4 ppm 178.3 ppm Shielding: Electron density donated to the ring shields the benzylic protons slightly.
4-Nitrophenylacetic Acid -NO

(EWG)
3.79 ppm 40.3 ppm 176.3 ppm Deshielding (

H):
Strong electron withdrawal pulls density from the CH

, shifting it downfield.

Key Insight:

  • Proton Sensitivity: The

    
    -protons shift downfield by ~0.15 ppm when a strong EWG is present. This is a reliable diagnostic tool.
    
  • Carbonyl Anomaly: Interestingly, the carbonyl carbon in the Nitro derivative often appears upfield (lower ppm) relative to the unsubstituted acid (176.3 vs 177.9). This contrasts with benzoic acids and is attributed to the complex interplay of field effects and changes in the dimerization equilibrium constant (

    
    ) caused by the substituent's acidity modification.
    
B. Infrared Spectroscopy (IR)[7][8][9]

The Carbonyl stretching frequency (


) is less sensitive to substituents in PAAs than in benzoic acids due to the spacer, but subtle shifts occur.

Table 2: IR Characteristic Bands (Solid State/KBr)

Functional GroupPhenylacetic Acid4-Nitrophenylacetic Acid4-Methoxyphenylacetic Acid

(Stretch)
2500–3300 cm

(Broad, Dimer)
2500–3300 cm

(Broad)
2500–3300 cm

(Broad)

(Stretch)
1710–1715 cm

1715–1720 cm

1710–1712 cm


(Aromatic)
1600, 1500 cm

1605, 1520 cm

(+1350 sym

)
1610, 1515 cm

Mechanistic Note: The shift in


 is minimal (<10 cm

). In benzoic acids, a para-nitro group would shift the frequency significantly higher (stiffening the bond). In PAA, the spacer dilutes this effect. The primary diagnostic for the Nitro derivative is the appearance of strong N-O stretches at ~1520 cm

(asymmetric) and ~1350 cm

(symmetric).
C. Mass Spectrometry (MS)

PAA derivatives follow a distinct fragmentation pathway driven by the stability of the Tropylium ion .

  • Molecular Ion (

    
    ):  Usually visible but weak.
    
  • McLafferty Rearrangement: Not dominant due to lack of

    
    -hydrogens.
    
  • Benzylic Cleavage: The primary pathway.

    • Loss of

      
       (45 Da) 
      
      
      
      Benzyl cation.
    • Rearrangement ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      Tropylium ion  (
      
      
      
      , m/z 91).

Comparison:

  • PAA: Base peak m/z 91 (Tropylium).[1][2]

  • 4-Methoxy-PAA: Base peak m/z 121 (Methoxy-tropylium).

  • 4-Nitro-PAA: Base peak m/z 136 (Nitro-tropylium) or m/z 89 (loss of

    
     from the cation).
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol for characterizing PAA derivatives.

Sample Preparation & Acquisition Workflow

Protocol cluster_Analysis Spectral Acquisition Start Crude PAA Derivative Purification Recrystallization (Solvent: EtOH/Water or Toluene) Start->Purification Dry Vacuum Dry (Remove Solvent Traces) Purification->Dry NMR_Prep NMR Prep: Dissolve ~10mg in 0.6mL CDCl3 (Filter if cloudy) Dry->NMR_Prep IR_Prep IR Prep: KBr Pellet (1% w/w) or ATR (Ensure dry atmosphere) Dry->IR_Prep Acquisition Data Acquisition (1H: 16 scans, 13C: 256+ scans) NMR_Prep->Acquisition IR_Prep->Acquisition Validation Validation Check: 1. Water peak in NMR? 2. Sharp MP range? 3. Integration Ratio Correct? Acquisition->Validation

Figure 2: Workflow ensuring sample purity and spectral reliability.

Critical Experimental Notes:
  • Solvent Selection (NMR): Use CDCl

    
      for routine characterization. If the derivative is insoluble (common with amino-PAAs), use DMSO-
    
    
    
    .
    • Warning: DMSO-

      
       disrupts the carboxylic acid dimer. The 
      
      
      
      proton will shift from ~11 ppm (broad) to ~12-13 ppm (sharp) due to H-bonding with the solvent.
  • Water Contamination: PAA derivatives are hygroscopic. A broad peak at 1.56 ppm in CDCl

    
     indicates water, which can catalyze proton exchange and broaden the 
    
    
    
    signal.
  • Concentration Effects: In IR, solution-phase spectra (in CCl

    
     or CHCl
    
    
    
    ) will show two carbonyl bands (monomer vs. dimer) depending on concentration. Solid-state (KBr) spectra almost exclusively show the dimer band (~1710 cm
    
    
    ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general IR/NMR trends).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Phenylacetic Acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS).1H NMR and 13C NMR of Phenylacetic Acid Derivatives. AIST, Japan.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Theoretical basis for substituent effects).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Strategic Guide to Assessing the Specificity of Novel Phenylacetic Acid Derivatives in Preclinical Assays: A Case Study of 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. Among the most critical is the thorough assessment of its biological specificity. A high degree of specificity ensures that a compound elicits its desired therapeutic effect by interacting with its intended target, while minimizing off-target interactions that can lead to adverse effects and late-stage clinical failures.[1][2] This guide provides a comprehensive framework for evaluating the specificity of a novel compound, using the uncharacterized molecule, 4-Bromo-5-chloro-2-methoxyphenylacetic acid , as a case in point.

While specific biological data for this particular compound is not available in the current scientific literature, its core structure—a substituted phenylacetic acid—places it in a class of molecules known for a wide range of biological activities, from anti-inflammatory and analgesic effects to roles as metabolic regulators.[3] This inherent potential for diverse interactions underscores the critical need for a systematic and rigorous approach to defining its specificity profile.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered screening cascade designed to progressively refine our understanding of a compound's biological activity. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system, and ground our recommendations in authoritative principles of modern drug discovery.

Part 1: Initial Target Agnostic Assessment and In Silico Profiling

Before embarking on extensive and resource-intensive wet-lab screening, a foundational understanding of the molecule's potential liabilities and target landscape can be established through computational methods and broad-based safety screening.

Computational Target Prediction

Modern in silico tools can predict potential biological targets of a small molecule based on its chemical structure by comparing it to libraries of compounds with known activities.[4][5] This approach provides a valuable, hypothesis-generating first step.

Experimental Protocol: In Silico Target Prediction

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

  • Utilize a target prediction web server, such as SwissTargetPrediction. [4][5] These tools compare the query molecule to a database of known ligands for a multitude of biological targets.

  • Analyze the prediction results, paying close attention to the target classes with the highest probability scores. For a phenylacetic acid derivative, this might include G-protein coupled receptors (GPCRs), nuclear receptors, and various enzymes.

  • Cross-reference the predicted targets with other databases like ChEMBL to gather more information on known ligands and their structure-activity relationships.[6]

Early Safety Pharmacology Profiling

Early in vitro safety pharmacology profiling is essential to identify potential off-target liabilities that could lead to adverse drug reactions.[7][8] These panels typically consist of a battery of assays against targets known to be associated with common toxicities.

Experimental Protocol: Broad Panel In Vitro Safety Screen

  • Synthesize a sufficient quantity of 4-Bromo-5-chloro-2-methoxyphenylacetic acid with high purity (>95%).

  • Submit the compound to a contract research organization (CRO) offering a broad in vitro safety panel. A typical panel, such as the InVEST44 from Reaction Biology or Eurofins Discovery's SAFETYscan®, will assess the compound's activity against a range of targets including GPCRs, ion channels, transporters, and kinases at a fixed concentration (e.g., 10 µM).[7][9]

  • Review the screening report for any significant inhibition or activation (typically >50% at 10 µM). Positive hits in this screen are flags for potential off-target effects that require further investigation.

Part 2: A Tiered Approach to Target Identification and Specificity Profiling

Following the initial in silico and safety assessments, a tiered experimental approach, often referred to as a screening cascade, is employed to identify the primary biological target(s) and quantitatively assess the compound's specificity.[10]

Caption: A tiered screening cascade for novel compound specificity assessment.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of the primary screen is to identify initial "hits" by testing the compound against a large number of potential targets or in a disease-relevant phenotypic assay.[11][12][13]

Experimental Protocol: Cell-Based Phenotypic Screen

Given the broad potential activities of phenylacetic acid derivatives, a phenotypic screen can be a powerful, unbiased approach.

  • Select a panel of cell lines representing different tissues and disease states (e.g., cancer cell lines, inflammatory cell models).

  • Develop a robust, high-throughput assay with a clear readout. This could be a cell viability assay, a reporter gene assay for a specific signaling pathway, or a high-content imaging assay to assess morphological changes.[14]

  • Screen 4-Bromo-5-chloro-2-methoxyphenylacetic acid at a single, high concentration (e.g., 10-50 µM) across the cell line panel.

  • Identify "hits" as instances where the compound elicits a statistically significant response compared to controls.

Tier 2: Hit Confirmation and Target Deconvolution

Positive results from the primary screen must be confirmed, and the responsible molecular target(s) identified.[15]

Experimental Protocol: Dose-Response Analysis and Target Identification

  • Perform dose-response experiments for all "hits" from the primary screen to determine the potency (e.g., EC50 or IC50) of 4-Bromo-5-chloro-2-methoxyphenylacetic acid. A classic sigmoidal dose-response curve suggests a specific biological interaction.[16]

  • For confirmed hits, employ target deconvolution strategies. A powerful method is affinity chromatography coupled with mass spectrometry.

    • Synthesize a derivative of 4-Bromo-5-chloro-2-methoxyphenylacetic acid with a linker for immobilization on a solid support (e.g., agarose beads).

    • Incubate the immobilized compound with a lysate from the responsive cell line.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins and identify them using mass spectrometry.

Tier 3: Specificity Profiling

Once a putative primary target is identified, the next crucial step is to quantify the compound's affinity for this target and assess its selectivity against other related and unrelated proteins.

Experimental Protocol: Biochemical and Cell-Based Specificity Assays

  • Biochemical Assays:

    • Competitive Binding Assay: If the target is a receptor, perform a competitive binding assay using a known radiolabeled or fluorescently labeled ligand. This will determine the binding affinity (Ki) of 4-Bromo-5-chloro-2-methoxyphenylacetic acid for its target.

    • Enzymatic Assay: If the target is an enzyme, develop an assay to measure the enzyme's activity in the presence of varying concentrations of the compound to determine its inhibitory or activating potency (IC50 or AC50).[17][18]

  • Cell-Based Functional Assays:

    • Confirm that the compound's effect in cells is mediated through the identified target. This can be achieved by testing the compound in cells where the target has been knocked down (e.g., using siRNA or CRISPR) or overexpressed. A loss of or increase in potency, respectively, would provide strong evidence for on-target activity.[19]

  • Broad Target Panel Screening:

    • To comprehensively assess specificity, screen the compound against a broad panel of related targets. For example, if the primary target is a kinase, a kinome-wide screen (e.g., KinomeScan) would be appropriate to identify any other kinases that the compound may inhibit.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is paramount for making informed decisions about a compound's future development.

Table 1: Hypothetical Specificity Data for 4-Bromo-5-chloro-2-methoxyphenylacetic acid

TargetBiochemical Assay (IC50/Ki, nM)Cellular Assay (EC50, nM)
Primary Target X 50150
Related Target Y5,000>10,000
Related Target Z>10,000>10,000
Off-Target A (from safety screen)8,000Not active

Interpretation: The hypothetical data in Table 1 suggests that 4-Bromo-5-chloro-2-methoxyphenylacetic acid is a potent inhibitor of its primary target X, with good correlation between the biochemical and cellular assays. The compound demonstrates a 100-fold selectivity for its primary target over the related target Y and has minimal activity against other tested proteins. This would be a promising specificity profile for further development.

Conclusion

Assessing the specificity of a novel chemical entity like 4-Bromo-5-chloro-2-methoxyphenylacetic acid is a multi-faceted endeavor that requires a strategic, evidence-based approach. While the biological activity of this specific molecule remains to be elucidated, the framework presented in this guide provides a robust and logical pathway for its characterization. By integrating in silico predictions, broad safety profiling, and a tiered screening cascade, researchers can build a comprehensive understanding of a compound's biological interactions. This systematic approach is fundamental to mitigating the risks of off-target effects and is a cornerstone of successful, modern drug discovery.[1][20]

References

  • The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Drug Target Review. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of pharmacological and toxicological methods, 65(2), 119-136.
  • Palyam, N., Subramaniam, S., & Palsson, B. O. (2010). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS journal, 12(4), 575–586.
  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know. InfinixBio. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [Link]

  • Computational analysis and predictive modeling of small molecule modulators of microRNA. Silence. [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. National Academies Press. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Patterns. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • The Crucial Role of Target Identification in Modern Pharmacology. PharmaFeatures. [Link]

  • What determines drug specificity?. Patsnap Synapse. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]

  • Biological target specificity: Significance and symbolism. Wisdom Library. [Link]

  • SwissTargetPrediction. bio.tools. [Link]

  • Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. Nature. [Link]

  • Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Infinix Bio. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Pro-focal. [Link]

  • Primary vs Secondary Assays in Preclinical Testing. News-Medical.net. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38.
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Role Of Computational Modeling In Pharmaceutical Drug Design And Analysis. ManTech Publications. [Link]

  • Computational model of molecular interactions could improve new medicine development. Drug Target Review. [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • The Utility of Target-Based Discovery. ResearchGate. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Strategies for Derisking Translational Processes for Biomedical Technologies. Trends in Biotechnology. [Link]

  • What Is a Biochemical Assay? Types and Applications. Boster Bio. [Link]

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  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

  • A Computational Approach to Finding Novel Targets for Existing Drugs. PLoS Computational Biology. [Link]

  • A Screening cascade used for the discovery of small molecules targeting... ResearchGate. [Link]

  • Cheminformatics tools for analyzing and designing optimized small molecule collections and libraries. Cell Chemical Biology. [Link]

  • Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • ChEMBL. EMBL-EBI. [Link]

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  • Proposed drug discovery paradigm incorporating target engagement assays.. ResearchGate. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. SLAS Discovery. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Bromo-5-chloro-2-methoxyphenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 4-Bromo-5-chloro-2-methoxyphenylacetic acid, ensuring the protection of personnel and the environment.

The Precautionary Principle: Hazard Assessment in the Absence of Specific Data

Assumed Hazard Profile:

Hazard ClassDescriptionSource of Inference
Skin Irritation Causes skin irritation upon contact.SDS for similar halogenated phenylacetic acids[1][2][3].
Serious Eye Irritation Causes serious eye irritation.SDS for similar halogenated phenylacetic acids[1][2][3].
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.SDS for similar halogenated phenylacetic acids[1].
Harmful if Swallowed May be harmful if ingested.General toxicity of halogenated organic compounds[4][5][6][7].

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to personal protective equipment (PPE) standards is non-negotiable.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A flame-resistant laboratory coat.

Step-by-Step Disposal Procedure

The disposal of 4-Bromo-5-chloro-2-methoxyphenylacetic acid is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste[8][9].

Step 1: Waste Segregation and Collection

All waste containing 4-Bromo-5-chloro-2-methoxyphenylacetic acid must be collected in a dedicated hazardous waste container. This includes:

  • Unused or expired solid compound.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

  • Solutions containing the dissolved compound.

  • Rinsate from decontaminating glassware.

This waste stream should be classified as "Halogenated Organic Waste" [10].

Step 2: Container Selection and Labeling

Select a waste container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid. The container must be clearly labeled with the following information:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "4-Bromo-5-chloro-2-methoxyphenylacetic acid" .

  • An accurate list of all other components in the container, including solvents and their approximate percentages.

  • The date accumulation started.

Step 3: Decontamination of Empty Containers

Empty containers that once held the compound must be treated as hazardous waste unless properly decontaminated[10].

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Collect Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected and added to your "Halogenated Organic Waste" container[10].

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plastic.

Step 4: Storage and Pickup

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, under the control of the laboratory, and away from drains or sources of ignition. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not exceed the accumulation time limits set by the EPA and your local authorities[11].

Emergency Procedures: Spill Management

In the event of a spill, the primary objective is to prevent dispersion and exposure.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use a dry absorbent material (e.g., vermiculite, sand, or a commercial spill kit for chemical spills). Do not use water.

  • Collect: Carefully sweep or scoop the absorbed material and spill residue into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Spill Response start Start: Have Waste 4-Bromo-5-chloro-2-methoxyphenylacetic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into 'Halogenated Organic Waste' fume_hood->segregate spill Spill Occurs fume_hood->spill label_container Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Contents segregate->label_container decontaminate Triple-Rinse Empty Containers label_container->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate store Store Sealed Container in Satellite Accumulation Area collect_rinsate->store schedule_pickup Contact EHS for Pickup store->schedule_pickup end end schedule_pickup->end End of Process evacuate Evacuate & Secure Area spill->evacuate Yes absorb Use Dry Absorbent evacuate->absorb collect_spill Collect Spill Debris as Hazardous Waste absorb->collect_spill collect_spill->store

Caption: Disposal workflow for 4-Bromo-5-chloro-2-methoxyphenylacetic acid.

Conclusion: Fostering a Culture of Safety

The responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. By adhering to these procedures, researchers and drug development professionals can mitigate risks, protect the environment, and contribute to a culture of safety within their institutions. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). CDMS.
  • Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4). U.S. Environmental Protection Agency.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Key Differences Between RCRA and EPA Regulations for Hazardous Waste. (n.d.). HWH Environmental.
  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (2024, August 12). Florida Department of Environmental Protection.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. (n.d.). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 2-Bromo-4-methoxyphenylacetic Acid. (2025, March 14). TCI Chemicals.
  • Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.). OSHA.
  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). OSHA.
  • 4-Chloro-2-methylphenoxyacetic acid - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 4-Methoxyphenylacetic acid. (2025, December 18). Fisher Scientific.
  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration.
  • Safety data sheet - 4-Bromo-2-chlorophenol. (2023, September 13). CPAchem.
  • SAFETY DATA SHEET - 4-Methoxyphenylacetic acid. (2010, December 16). Thermo Fisher Scientific.
  • Safety Data Sheet: 4-methoxyphenylacetic acid. (n.d.). Chemos GmbH & Co. KG.
  • material safety data sheet sds/msds - 4-METHOXY PHENYL ACETIC ACID. (n.d.). CDH Fine Chemical.
  • 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. (2016, April 13). Loba Chemie.
  • 4-Bromo-2,5-dimethoxyphenylacetic acid | C10H11BrO4 | CID 676739 - PubChem. (n.d.). National Center for Biotechnology Information.
  • 2-Bromo-4,5-dimethoxyphenylacetic acid | C10H11BrO4 | CID 138324 - PubChem. (n.d.). National Center for Biotechnology Information.

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Personal protective equipment for handling 4-Bromo-5-chloro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Bromo-5-chloro-2-methoxyphenylacetic acid Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Directive

Immediate Action Required: Treat 4-Bromo-5-chloro-2-methoxyphenylacetic acid as a corrosive irritant and a halogenated environmental toxin .[1] Unlike simple phenylacetic acid, the halogen substitution (Bromo- and Chloro-) significantly increases lipophilicity, enhancing skin permeation and potential bioaccumulation.[1]

Core Hazard Profile (GHS Classifications):

  • Skin Irritation (Category 2): Causes localized inflammation; high risk of dermatitis upon repeated exposure.[1]

  • Eye Irritation (Category 2A): Crystalline dust can cause severe mechanical and chemical corneal abrasion.

  • STOT SE 3: Respiratory tract irritation (mucosal membranes).[1]

  • Aquatic Toxicity: High. Halogenated aromatics are persistent.

Technical Hazard Analysis (The "Why")

As a Senior Application Scientist, it is critical to understand that safety protocols are dictated by molecular structure, not just regulatory compliance.

  • Acidity & Corrosivity: The carboxylic acid moiety (

    
    ) protonates cell membrane proteins upon contact, causing immediate irritation.
    
  • Halogenation Effect: The 4-Bromo and 5-Chloro substituents withdraw electron density but also increase the molecule's partition coefficient (LogP).[1] This makes the compound more soluble in lipids than non-halogenated analogs, meaning it penetrates nitrile gloves and skin barriers faster than simple benzoic or phenylacetic acids.

  • Physical State: Typically a fine, electrostatic powder. The primary vector of exposure is inhalation of airborne dust during weighing, not liquid splashes.

Personal Protective Equipment (PPE) Matrix
PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Nitrile Gloves (Min 0.11 mm thickness)The outer glove protects against physical abrasion; the inner glove acts as a barrier against micro-permeation of the halogenated organic.[1] Change immediately if splashed with solvent carrier (e.g., DCM).
Eye Protection Chemical Safety Goggles (Not just safety glasses)Fine acidic dusts can bypass the side-shields of standard safety glasses via airflow eddies in fume hoods. Goggles seal the ocular cavity.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)All open handling must occur inside a certified fume hood. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to prevent mucosal acidification.[1]
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Standard coats leave wrists exposed. Disposable Tyvek sleeves bridge the gap between glove and coat, preventing "wrist gap" exposure during reaching motions.
Operational Protocols: Step-by-Step
Phase A: Reception & Storage[1]
  • Inspection: Upon receipt, wipe the exterior of the bottle with a damp paper towel (solvent: ethanol) while wearing gloves to remove any shipping dust.[1]

  • Storage: Store in a cool, dry place. Ensure the container is tightly sealed to prevent hydrolysis or clumping due to hygroscopic tendencies.

Phase B: Weighing & Solubilization (Critical Risk Zone)

The highest risk of exposure occurs when the solid is mobilized.[1]

  • Static Control: This powder is likely static-prone. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • The "Transfer Tunnel":

    • Place the receiving flask and the source container deep inside the fume hood (at least 6 inches back).

    • Use a funnel with a wide stem to prevent clogging and spillover.

  • Solvent Addition:

    • Add solvent slowly down the side of the flask.

    • Caution: If dissolving in chlorinated solvents (DCM, Chloroform), the permeation rate through gloves increases 10x.[1] If a splash occurs, do not wash the glove—remove and discard immediately .

Phase C: Waste Disposal & Decontamination

Improper disposal of halogenated acids is a common regulatory violation.[1]

  • Segregation: This compound is a Halogenated Organic .

    • DO NOT mix with "Non-Halogenated" waste (increases disposal cost).

    • DO NOT mix with "Aqueous Acid" waste (risk of precipitation or reaction).[2]

  • Container Labeling: Mark waste tag clearly with "Halogenated Organic Acid - High Aquatic Toxicity."

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).[3][4]

    • Cover with wet paper towels (water/detergent), then scoop into a bag.[1]

    • Wipe surface with weak base (1% Sodium Bicarbonate) to neutralize residues.

Visual Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.

SafetyLogic Start Start: Handling 4-Bromo-5-chloro-2-methoxyphenylacetic acid StateCheck Check Physical State Start->StateCheck SolidState Solid (Powder) StateCheck->SolidState Weighing LiquidState Solution (Dissolved) StateCheck->LiquidState Reaction/Workup DustRisk Risk: Inhalation & Static SolidState->DustRisk PermRisk Risk: Skin Permeation (Carrier Solvent) LiquidState->PermRisk SolidPPE PPE: Goggles + N95 (if open) + Nitrile DustRisk->SolidPPE StaticControl Action: Use Antistatic Gun + Funnel SolidPPE->StaticControl Disposal Disposal: Halogenated Waste Stream StaticControl->Disposal LiquidPPE PPE: Double Nitrile + Tyvek Sleeves PermRisk->LiquidPPE SplashAction Action: If splashed, PEEL glove immediately (Do not wash) LiquidPPE->SplashAction SplashAction->Disposal

Caption: Operational Safety Logic Flow. Blue nodes indicate decision points; Red nodes indicate primary hazards; Green nodes indicate mandatory PPE configuration.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylacetic Acid Derivatives. PubChem. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Safety Guide. Division of Research Safety. Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.